molecular formula C14H22O B030498 4-Octylphenol CAS No. 1806-26-4

4-Octylphenol

货号: B030498
CAS 编号: 1806-26-4
分子量: 206.32 g/mol
InChI 键: NTDQQZYCCIDJRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Octylphenol is a significant alkylphenol compound widely utilized in scientific research as a model endocrine-disrupting chemical (EDC). Its primary mechanism of action involves mimicking natural estrogen by binding to and activating estrogen receptors (ERα and ERβ), thereby interfering with hormonal signaling pathways. This property makes it an invaluable tool for studying the effects of xenobiotic estrogens on reproductive biology, developmental processes, and gene expression in various in vitro and in vivo models. Researchers employ this compound to investigate the mechanisms of endocrine disruption, assess the environmental impact of industrial chemicals (as it is a degradation product of alkylphenol ethoxylate surfactants), and screen for potential toxicants in ecotoxicology. Furthermore, its application extends to material science, where it serves as a precursor or monomer in polymer synthesis. Supplied as a high-purity compound, it ensures reliable and reproducible results in experimental settings, facilitating advanced studies in molecular biology, toxicology, and environmental science.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-octylphenol
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InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3
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InChI Key

NTDQQZYCCIDJRK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)O
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Molecular Formula

C14H22O
Record name p-OCTYLPHENOL
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Related CAS

41157-62-4 (barium), 58288-41-8 (potassium), 78899-79-3 (hydrochloride)
Record name 4-Octylphenol
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DSSTOX Substance ID

DTXSID9022312
Record name 4-Octylphenol
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Molecular Weight

206.32 g/mol
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Physical Description

White solid; [ICSC], WHITE CRYSTALS.
Record name 4-Octylphenol
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Boiling Point

280 °C
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Flash Point

113 °C, 113 °C c.c.
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Solubility

Solubility in water: none
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Density

0.96 g/cm³
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Vapor Density

Relative vapor density (air = 1): 7.1
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Vapor Pressure

0.000098 [mmHg]
Record name 4-Octylphenol
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CAS No.

1806-26-4, 71902-25-5
Record name 4-n-Octylphenol
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Record name 4-Octylphenol
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Record name Phenol, octenylated
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Record name Phenol, 4-octyl-
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Record name 4-N-OCTYLPHENOL
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Melting Point

44-45 °C
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Foundational & Exploratory

4-Octylphenol physicochemical properties and environmental fate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Environmental Fate of 4-Octylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and environmental fate of this compound, a compound of significant interest due to its widespread industrial use and environmental presence. This document distinguishes between the two primary isomers, 4-n-octylphenol and 4-tert-octylphenol (B29142), presenting their properties in clearly structured tables for comparative analysis. Detailed experimental methodologies based on internationally recognized guidelines are provided, alongside visualizations of key environmental processes to support research and development activities.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in both biological and environmental systems. These properties differ between the linear (n-) and tertiary (tert-) isomers.

Data Summary

The following tables summarize the key physicochemical properties for 4-n-octylphenol and 4-tert-octylphenol.

Table 1: Physicochemical Properties of 4-n-Octylphenol (CAS: 1806-26-4)

PropertyValueUnit
Molecular FormulaC₁₄H₂₂O-
Molecular Weight206.32 g/mol
Melting Point44-45°C
Boiling Point280°C
Water SolubilityInsoluble-
Vapor Pressure0.000098mmHg
Log Kₒw (Octanol-Water Partition Coefficient)5.3-

Table 2: Physicochemical Properties of 4-tert-Octylphenol (CAS: 140-66-9)

PropertyValueUnit
Molecular FormulaC₁₄H₂₂O-
Molecular Weight206.32 g/mol
Melting Point79-82°C
Boiling Point280-283°C
Water Solubility19mg/L
Vapor Pressure0.21Pa at 20°C
Log Kₒw (Octanol-Water Partition Coefficient)4.12-
Experimental Protocols

The determination of these physicochemical properties follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

The water solubility of a substance is its saturation mass concentration in water at a given temperature. Two common methods are employed depending on the expected solubility.

  • Flask Method (for solubilities > 10⁻² g/L):

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (typically 20 ± 0.5 °C) to facilitate dissolution.

    • The mixture is allowed to stand to reach equilibrium, ensuring that a saturated solution is in contact with the undissolved substance.

    • The solution is then centrifuged or filtered to separate the aqueous phase from the undissolved solid.

    • The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC).

  • Column Elution Method (for solubilities < 10⁻² g/L):

    • A column is packed with an inert support material coated with the test substance.

    • Water is passed through the column at a slow, constant rate.

    • The eluate is collected in fractions, and the concentration of the test substance in each fraction is determined.

    • A plateau in the concentration of successive fractions indicates that saturation has been reached, and this concentration is taken as the water solubility.

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. The dynamic (Cottrell's method) is one of the described methods.

  • Dynamic Method (Cottrell's Method):

    • The test substance is heated in a boiler, and the boiling temperature is measured at a specific applied pressure.

    • A Cottrell pump is used to spray the boiling liquid onto the bulb of a thermometer or temperature sensor to ensure temperature equilibrium between the liquid and vapor phases.

    • The external pressure is varied, and the corresponding boiling temperatures are recorded.

    • The vapor pressure of the substance at a given temperature is equal to the applied external pressure when the substance is boiling.

The n-octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.

  • Shake Flask Method:

    • A solution of the test substance in either n-octanol or water is prepared.

    • A known volume of this solution is placed in a vessel with a known volume of the other immiscible solvent (water or n-octanol, respectively). The n-octanol and water used are pre-saturated with each other.

    • For ionizable substances, a buffer solution with a pH at least one unit away from the pKa is used to ensure the substance is in its non-ionized form.

    • The vessel is shaken to facilitate the partitioning of the substance between the two phases until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method.

    • The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes, including biodegradation, photodegradation, and bioaccumulation.

Biodegradation

Biodegradation is a primary pathway for the removal of this compound from the environment.

  • Aerobic Degradation: Under aerobic conditions, the degradation rate of 4-tert-octylphenol is significantly higher than under anaerobic conditions.[1] The optimal pH for aerobic degradation in granular sludge has been reported to be around 9.[2]

  • Anaerobic Degradation: Anaerobic degradation also occurs, with an optimal pH of approximately 7 in granular sludge.[2] The degradation rate is generally slower compared to aerobic processes.[1]

  • Factors Influencing Biodegradation: The initial concentration of this compound can impact the degradation rate, with higher concentrations potentially leading to slower degradation.[2] The presence of other organic compounds, such as yeast extract or phenol, can enhance the biodegradation of 4-t-octylphenol, particularly under aerobic conditions.[2]

Photodegradation

Photodegradation, or photolysis, is another important transformation process for this compound in the aquatic environment, particularly in the presence of photosensitizers.

  • Mechanism: The photodegradation of 4-tert-octylphenol can be promoted by the presence of Fe(III) under UV irradiation (e.g., at 365 nm) or simulated solar light.[3] This process involves the generation of hydroxyl radicals, which are highly reactive and can oxidize the this compound molecule.[3]

  • Degradation Products: One of the identified photooxidation products of 4-tert-octylphenol is 4-tert-octyl catechol.[3]

Bioaccumulation

The potential for this compound to bioaccumulate in organisms is a significant environmental concern.

  • Bioaccumulation Potential: The high octanol-water partition coefficient (log Kₒw) of both 4-n-octylphenol and 4-tert-octylphenol (5.3 and 4.12, respectively) indicates a high potential for bioaccumulation in the fatty tissues of organisms.

  • Bioconcentration Factor (BCF): Measured bioconcentration factor (BCF) values for 4-tert-octylphenol in fish are in the range of a few hundred, with some estimates around 600, confirming its moderate to high bioaccumulation potential.[4]

Environmental Fate Pathways Diagram

The following diagram illustrates the key environmental fate pathways of this compound.

Environmental_Fate_of_4_Octylphenol cluster_environment Environment cluster_processes Transformation & Transport cluster_outcomes Environmental Compartments & Products This compound This compound Biodegradation Biodegradation This compound->Biodegradation Microorganisms Photodegradation Photodegradation This compound->Photodegradation Sunlight (UV) Bioaccumulation Bioaccumulation This compound->Bioaccumulation Sorption Sorption This compound->Sorption Degradation Products (e.g., 4-tert-octyl catechol) Degradation Products (e.g., 4-tert-octyl catechol) Biodegradation->Degradation Products (e.g., 4-tert-octyl catechol) Photodegradation->Degradation Products (e.g., 4-tert-octyl catechol) Biota (Fish, etc.) Biota (Fish, etc.) Bioaccumulation->Biota (Fish, etc.) Sediment & Soil Sediment & Soil Sorption->Sediment & Soil

Key environmental fate pathways of this compound.

Experimental Workflows

The following diagrams illustrate the logical workflow for determining the key physicochemical properties as described in the OECD guidelines.

Workflow for Water Solubility Determination (OECD 105)

Water_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess test substance to water B Agitate at constant temperature A->B C Allow to reach equilibrium B->C D Centrifuge or filter C->D E Determine concentration in aqueous phase D->E F Report Water Solubility E->F Vapor_Pressure_Workflow cluster_setup Setup cluster_measurement Measurement cluster_determination Determination A Heat substance in a boiler B Measure boiling temperature at a set pressure A->B C Vary external pressure B->C D Record corresponding boiling points C->D E Vapor Pressure = Applied Pressure at Boiling D->E F Report Vapor Pressure Curve E->F Kow_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Prepare substance in octanol (B41247) or water (buffered if needed) B Mix with the other phase (pre-saturated) A->B C Shake until equilibrium is reached B->C D Centrifuge to separate phases C->D E Measure concentration in both phases D->E F Calculate Kow = C_octanol / C_water E->F G Report Log Kow F->G

References

The Estrogenic Activity of 4-Octylphenol in In-Vitro Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylphenol (OP) is an alkylphenol that has garnered significant attention due to its classification as a xenoestrogen, a foreign chemical that mimics the effects of estrogen. Its widespread use in the production of nonionic surfactants, resins, and plastics has led to its presence in the environment, raising concerns about its potential impact on human and wildlife health. This technical guide provides a comprehensive overview of the estrogenic activity of this compound as demonstrated in various in-vitro models. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the endocrine-disrupting potential of this compound.

The estrogenic effects of this compound are primarily mediated through its interaction with estrogen receptors (ERs), particularly ERα and ERβ.[1] This interaction can trigger a cascade of cellular events typically initiated by the endogenous hormone, 17β-estradiol (E2), including cell proliferation, gene expression, and other physiological responses. A variety of in-vitro assays have been developed and utilized to characterize and quantify the estrogenic potency of this compound. These assays, which include receptor binding assays, cell proliferation assays (such as the E-Screen), and reporter gene assays, provide valuable data on the compound's ability to bind to ERs and elicit a biological response.

This guide will delve into the quantitative data generated from these assays, present detailed experimental protocols for their execution, and visualize the key signaling pathways and experimental workflows involved.

Data Presentation: Quantitative Assessment of this compound's Estrogenic Activity

The estrogenic potency of this compound has been quantified in numerous studies using a range of in-vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its activity across different experimental models.

Table 1: Estrogen Receptor Binding Affinity of this compound

ReceptorAssay TypeLigandKi (µM)Reference
Estrogen ReceptorCompetitive Binding[3H]-estradiol0.05 - 65[2][3]
Progesterone ReceptorCompetitive Binding[3H]-promegestone1.2 - 3.8[2][4]

Table 2: In-Vitro Estrogenic Activity of 4-n-Octylphenol in a Reporter Gene Assay

CompoundEC50 (µM)Maximum Induction Relative to E2Cytotoxicity Observed (µM)Reference
4-n-Octylphenol (nOP)4.9Lower than E250[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of estrogenic activity. This section provides comprehensive methodologies for the key in-vitro assays discussed.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [3H]-17β-estradiol (radiolabeled ligand)

  • Test compound (this compound)

  • Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxyapatite (B223615) (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as a source of estrogen receptors.[6]

  • Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound (this compound) or unlabeled 17β-estradiol (for standard curve).[2]

  • Separation of Bound and Unbound Ligand: After incubation, add hydroxyapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.[7]

  • Washing: Wash the HAP pellets to remove unbound radioligand.

  • Quantification: Elute the bound radioligand from the HAP and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [3H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.[2]

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-dextran stripped FBS (to remove endogenous steroids)

  • Test compound (this compound)

  • 17β-estradiol (positive control)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTS, SYBR Green)

Procedure:

  • Cell Maintenance: Culture MCF-7 cells in standard growth medium.[8]

  • Hormone Deprivation: Prior to the assay, culture the cells in a medium supplemented with charcoal-dextran stripped FBS for at least 72 hours to deplete endogenous estrogens and synchronize the cells.[8][9]

  • Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a low density.[10]

  • Treatment: After allowing the cells to attach, expose them to a range of concentrations of this compound, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 6-7 days, allowing for cell proliferation.[10]

  • Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number using a suitable cell viability assay.[11]

  • Data Analysis: Calculate the proliferative effect (PE) as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells. The relative proliferative effect (RPE) can be calculated relative to the maximal effect of 17β-estradiol. Determine the EC50 value, the concentration of the test compound that induces 50% of the maximal proliferative response.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE).

Materials:

  • A suitable cell line (e.g., T47D, HeLa) stably or transiently transfected with an ERE-luciferase reporter plasmid and an ER expression vector.[12]

  • Cell culture medium

  • Test compound (this compound)

  • 17β-estradiol (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the chosen cell line and transfect with the ERE-luciferase reporter construct and an ER expression plasmid if the cells do not endogenously express sufficient levels of the receptor.[13][14]

  • Treatment: Seed the transfected cells into appropriate culture plates and expose them to various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.[13]

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.[15]

  • Luminometry: Add the luciferase assay substrate to the cell lysate and measure the resulting luminescence using a luminometer.[15]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of this compound's Estrogenic Activity

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OP This compound ER Estrogen Receptor (ERα / ERβ) OP->ER Binding ER_HSP ER-HSP Complex ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Estrogenic Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Signaling pathway of this compound's estrogenic action.

Experimental Workflow for the E-Screen Assay

E_Screen_Workflow start Start culture Culture MCF-7 cells in standard growth medium start->culture hormone_deprive Hormone Deprivation: Culture in medium with charcoal-stripped FBS (≥72h) culture->hormone_deprive seed Seed cells into 96-well plates hormone_deprive->seed treat Treat cells with this compound, 17β-estradiol (positive control), and vehicle (negative control) seed->treat incubate Incubate for 6-7 days treat->incubate quantify Quantify cell proliferation (e.g., MTS assay) incubate->quantify analyze Data Analysis: Calculate Proliferative Effect (PE) and EC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for the MCF-7 cell proliferation (E-Screen) assay.

Logical Relationship of In-Vitro Estrogenicity Assays

Estrogenicity_Assay_Logic level1 Level 1: Receptor Interaction binding_assay Competitive Receptor Binding Assay level1->binding_assay level2 Level 2: Transcriptional Activation reporter_assay Reporter Gene Assay (ERE-Luciferase) level2->reporter_assay level3 Level 3: Cellular Response proliferation_assay Cell Proliferation Assay (E-Screen) level3->proliferation_assay binding_assay->reporter_assay Indicates potential for transcriptional activation reporter_assay->proliferation_assay Confirms functional cellular outcome

Caption: Logical hierarchy of in-vitro assays for assessing estrogenic activity.

References

The Toxicological Profile of 4-Octylphenol in Aquatic Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylphenol (OP) is a persistent environmental contaminant belonging to the group of alkylphenols, which are primarily used in the production of non-ionic surfactants, resins, and plastics. Due to its widespread use and incomplete removal during wastewater treatment, 4-OP is frequently detected in aquatic environments. As an endocrine-disrupting chemical (EDC), 4-OP poses a significant threat to aquatic organisms by mimicking natural hormones, leading to a cascade of adverse physiological effects. This technical guide provides a comprehensive overview of the toxicological impacts of this compound on aquatic life, with a focus on quantitative toxicity data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Toxicity Data

The toxicity of this compound varies across different aquatic species and life stages. The following tables summarize key quantitative data from various ecotoxicological studies.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesEndpointDurationConcentration (µg/L)Reference
Pimephales promelas (Fathead minnow)LC5096 h290[1]
Daphnia magna (Water flea)EC5048 h270[1]
Pseudetroplus maculatus (Cichlid fish)LC5096 h150[2]
Vibrio fischeri (Marine bacterium)EC505 min10 (for 4-isopropylphenol)[3]

Table 2: Chronic Toxicity and Endocrine Disrupting Effects of 4-tert-Octylphenol

SpeciesEndpointDurationNOEC (µg/L)LOEC (µg/L)Reference
Oncorhynchus mykiss (Rainbow trout)Vitellogenin Induction21 days1.6-[4]
Danio rerio (Zebrafish)Reproductive SuccessLife-cycle12-[5]
Xenopus laevis (African clawed frog)Altered Sex Ratios84 days2.1-[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of this compound.

Fish Acute Toxicity Test (modified from OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[1][6][7][8][9][10]

  • Test Organisms: A recommended species such as Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss) is used.[10] A batch of healthy, juvenile fish is acclimated to the test conditions for at least 12 days.

  • Test Conditions:

    • Exposure Duration: 96 hours.[1][7]

    • Temperature: Maintained at a constant, species-appropriate level (e.g., 23 ± 1 °C for zebrafish).

    • Light Cycle: 16 hours light, 8 hours dark.

    • Loading: The biomass of fish per volume of test solution is kept low to ensure adequate dissolved oxygen.

  • Procedure:

    • A range-finding test is conducted to determine the concentrations for the definitive test.

    • For the definitive test, at least five concentrations of this compound, arranged in a geometric series, and a control group are prepared.[1]

    • A minimum of seven fish are randomly allocated to each test and control vessel.[1]

    • Fish are exposed to the test solutions. The solutions are typically renewed every 24 hours in a semi-static test design to maintain the test concentrations.

    • Observations for mortality and sub-lethal effects (e.g., loss of equilibrium, abnormal swimming) are made at 24, 48, 72, and 96 hours.[7]

    • The LC50 value and its 95% confidence limits are calculated at each observation time using appropriate statistical methods (e.g., probit analysis).

Daphnia magna Reproduction Test (modified from OECD Guideline 211)

This chronic test assesses the impact of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.[11][12][13][14]

  • Test Organisms: Young female Daphnia magna (less than 24 hours old at the start of the test) are used.[13]

  • Test Conditions:

    • Exposure Duration: 21 days.[12]

    • Temperature: Maintained at 20 ± 1 °C.

    • Light Cycle: 16 hours light, 8 hours dark.

    • Feeding: Daphnids are fed daily with a suitable algal food source.

  • Procedure:

    • At least five concentrations of this compound and a control are prepared in a suitable medium.

    • Individual daphnids are exposed to the test solutions in separate vessels (10 replicates per concentration).[7]

    • The test solutions and food are renewed three times a week.[7]

    • The number of living offspring produced by each parent daphnid is counted at each renewal.

    • Parental mortality and any other signs of toxicity are recorded.

    • The primary endpoint is the total number of living offspring per surviving parent at the end of the 21-day period. The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction are determined by statistical analysis.[14]

Vitellogenin Induction Assay in Fish

This biomarker assay is used to assess the estrogenic activity of a chemical by measuring the induction of the egg-yolk precursor protein, vitellogenin (VTG), in male or juvenile fish.

  • Test Organisms: Juvenile or male fish of a suitable species (e.g., Rainbow trout, Zebrafish).

  • Exposure: Fish are exposed to various concentrations of this compound and a control, either through water or diet, for a specified period (e.g., 21 days).

  • Sample Collection: At the end of the exposure period, fish are anesthetized, and blood samples are collected from the caudal vein using heparinized syringes. Plasma is separated by centrifugation and stored at -80 °C. Livers may also be dissected for gene expression analysis.

  • Vitellogenin Measurement (ELISA Protocol):

    • Plate Coating: Microtiter plates are coated with a capture antibody specific to the vitellogenin of the test species and incubated overnight.[15]

    • Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin).[16]

    • Sample and Standard Incubation: Plasma samples and a serial dilution of purified vitellogenin standard are added to the wells and incubated.[17]

    • Detection Antibody: After washing, a detection antibody (often conjugated to an enzyme like horseradish peroxidase - HRP) is added to the wells and incubated.[15]

    • Substrate Addition: The plates are washed again, and a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The color development is proportional to the amount of vitellogenin present.[15]

    • Measurement: The reaction is stopped with an acid solution, and the absorbance is read on a microplate reader at a specific wavelength (e.g., 450 nm).[15]

    • Quantification: The concentration of vitellogenin in the samples is determined by comparing their absorbance to the standard curve.

Analytical Method for this compound in Water

This method describes the determination of this compound concentrations in water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20][21][22]

  • Sample Preparation (SPE):

    • A water sample (e.g., 200 mL) is filtered to remove particulate matter.[20]

    • The SPE cartridge (e.g., C18) is conditioned with methanol (B129727) and then with deionized water.

    • The water sample is passed through the conditioned SPE cartridge, allowing the this compound to adsorb onto the solid phase.[20]

    • The cartridge is washed to remove interfering substances.

    • This compound is eluted from the cartridge with a small volume of an organic solvent mixture (e.g., methanol and acetone).[18]

    • The eluate is concentrated (e.g., under a gentle stream of nitrogen) and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reverse-phase column is commonly used.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid) is employed to separate the analyte from other compounds.[18]

      • Flow Rate: Typically around 0.3-1.0 mL/min.[18]

    • Tandem Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in negative ion mode is often used.[18]

      • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for this compound.[22]

      • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

Signaling Pathways

// Edges "4_OP" -> "ER" [label="Binds", color="#EA4335"]; "ER" -> "HSP" [label="Dissociates from", style=dashed, color="#5F6368"]; "ER" -> "ER_complex" [style=invis]; "ER_complex" -> "Dimer" [label="Dimerization", color="#FBBC05"]; "Dimer" -> "ERE" [label="Translocates to nucleus\nand binds ERE", color="#FBBC05"]; "ERE" -> "Transcription" [label="Initiates", color="#34A853"]; "Transcription" -> "mRNA" [label="Produces", color="#4285F4"]; "mRNA" -> "VTG" [label="Leads to", color="#4285F4"]; "VTG" -> "Feminization" [color="#EA4335"]; "Feminization" -> "Repro_Impair" [color="#EA4335"]; } caption: Estrogenic signaling pathway disruption by this compound in fish.

// Edges "4_OP" -> "Mito" [label="Induces", color="#EA4335"]; "Mito" -> "ROS" [label="Leads to", color="#FBBC05"]; "ROS" -> "Lipid_Perox" [color="#EA4335"]; "ROS" -> "Protein_Ox" [color="#EA4335"]; "ROS" -> "DNA_Damage" [color="#EA4335"];

"ROS" -> "Keap1" [label="Oxidizes", style=dashed, color="#EA4335"]; "Keap1" -> "Nrf2" [label="Releases", style=dashed, color="#5F6368"]; "Nrf2" -> "Nrf2_active" [style=invis]; "Nrf2_active" -> "ARE" [label="Translocates to nucleus\nand binds ARE", color="#34A853"]; "ARE" -> "Antioxidant_Enzymes" [label="Initiates transcription of", color="#4285F4"]; "Antioxidant_Enzymes" -> "ROS" [label="Neutralizes", style=dashed, color="#34A853"]; } caption: this compound-induced oxidative stress and antioxidant response.

// Edges A -> B [color="#202124"]; B -> D [color="#202124"]; B -> E [color="#202124"]; B -> F [color="#202124"]; C -> D [color="#202124"]; C -> E [color="#202124"]; C -> F [color="#202124"]; D -> G [label="Data", color="#5F6368"]; E -> G [label="Data", color="#5F6368"]; D -> H [label="Samples", style=dashed, color="#34A853"]; E -> H [label="Samples", style=dashed, color="#34A853"]; F -> I [label="Samples", style=dashed, color="#34A853"]; G -> J [color="#EA4335"]; H -> J [color="#EA4335"]; I -> J [color="#EA4335"]; J -> K [color="#202124"]; } caption: Workflow for assessing the aquatic toxicity of this compound.

Conclusion

This compound is a potent endocrine disruptor with significant toxicological effects on a wide range of aquatic organisms. Its ability to mimic estrogen leads to reproductive impairments, while it also induces oxidative stress, causing cellular damage. The standardized protocols outlined in this guide provide a framework for the consistent and reliable assessment of the risks posed by this compound and other endocrine-disrupting chemicals. A thorough understanding of its mechanisms of toxicity, supported by robust experimental data, is crucial for developing effective environmental risk management strategies and for informing the development of safer alternatives in industrial applications.

References

An In-depth Technical Guide to the Biodegradation Pathways of 4-Octylphenol in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aerobic and anaerobic biodegradation pathways of 4-octylphenol (4-OP) in soil and water environments. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the degradation pathways and experimental workflows.

Introduction

This compound is an alkylphenol that is used in the manufacturing of non-ionic surfactants, resins, and other industrial products. Due to its widespread use and potential endocrine-disrupting effects, its fate in the environment is of significant concern. Microbial biodegradation is a key process for the removal of 4-OP from contaminated soil and water. This guide details the metabolic routes employed by microorganisms to break down this compound under different environmental conditions. While much of the literature focuses on the branched isomer 4-tert-octylphenol (B29142) (4-t-OP), the degradation pathways are generally considered to be similar for other octylphenol (B599344) isomers.

Biodegradation Pathways

The microbial degradation of this compound can proceed through both aerobic and anaerobic pathways, each involving distinct enzymatic reactions and intermediate metabolites.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of this compound is typically initiated by the oxidation of the alkyl chain or the aromatic ring. This process is often more rapid than anaerobic degradation.[1]

Key microorganisms:

  • Bacteria: Acinetobacter sp., gamma-proteobacteria, Bacillus sp.[1][2]

  • Fungi: Umbelopsis isabellina

  • Yeasts [3]

General Pathway: The aerobic degradation of 4-t-octylphenol can start with either the shortening of the alkyl side chain or the cleavage of the aromatic ring.[3] One proposed pathway involves the hydroxylation of the aromatic ring, followed by ring cleavage.

Aerobic_Biodegradation_of_4_Octylphenol cluster_pathway Aerobic Biodegradation Pathway of this compound 4_OP This compound Intermediate1 Hydroxylated Intermediate (e.g., Catechol derivative) 4_OP->Intermediate1 Monooxygenase Ring_Cleavage Ring Cleavage Products (e.g., Muconic acid derivatives) Intermediate1->Ring_Cleavage Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle Further Metabolism Biomass_CO2 Biomass + CO2 + H2O TCA_Cycle->Biomass_CO2

Aerobic degradation pathway of this compound.
Anaerobic Biodegradation

Anaerobic biodegradation of this compound is generally a slower process compared to aerobic degradation and occurs in the absence of oxygen.[1] The degradation of alkylphenols with long and branched alkyl chains, such as 4-t-octylphenol, is particularly slow under anaerobic conditions.[4]

Key microorganisms:

  • While specific microorganisms for this compound are not extensively documented, anaerobic degradation of similar phenolic compounds involves a consortium of bacteria, including hydrolyzing, fermenting, acetogenic, and methanogenic archaea.[5] For phenol (B47542), sulfate-reducing bacteria like Desulfatiglans anilini are involved.[6][7]

General Pathway: The anaerobic degradation of phenols often begins with a carboxylation step. For phenol, this involves phosphorylation followed by carboxylation to 4-hydroxybenzoate.[6] A similar initial step is plausible for this compound.

Anaerobic_Biodegradation_of_4_Octylphenol cluster_pathway Anaerobic Biodegradation Pathway of this compound 4_OP This compound Carboxylated_Intermediate Carboxylated Intermediate 4_OP->Carboxylated_Intermediate Carboxylase Ring_Reduction Ring Reduction & Cleavage Carboxylated_Intermediate->Ring_Reduction Reductases Fatty_Acids Short-chain Fatty Acids (e.g., Acetate) Ring_Reduction->Fatty_Acids β-oxidation like pathway Methane_CO2 CH4 + CO2 Fatty_Acids->Methane_CO2 Methanogenesis

Anaerobic degradation pathway of this compound.

Quantitative Data on this compound Biodegradation

The rate of this compound biodegradation can vary significantly depending on environmental conditions such as the microbial community present, temperature, pH, and the presence of other organic matter.

Table 1: Half-lives of Alkylphenol Biodegradation in Soil

CompoundConditionSoil TypeHalf-life (days)Reference
4-t-OctylphenolAerobicPaddy Soils2 - 19[4]
PhenolAnaerobicPaddy Soils24 - 260[4]
p-CresolAnaerobicPaddy Soils11 - 740[4]
4-t-OctylphenolAnaerobicPaddy SoilsNot degraded (>224)[4]

Table 2: Biodegradation of 4-tert-Octylphenol by Acinetobacter sp. TW30

Initial Concentration (mg/L)Degradation (%)Time (days)Half-life (days)Reference
599.0350.8[2]

Table 3: Removal of 4-tert-Octylphenol and 4-Nonylphenol (B119669) in Marine Water

CompoundProcessRemoval (%)Reference
4-tert-OctylphenolBiodegradation25[8]
4-NonylphenolBiodegradation2[8]

Experimental Protocols

Isolation and Identification of this compound Degrading Bacteria

This protocol describes a general method for isolating bacteria capable of degrading this compound from environmental samples.

Isolation_Workflow Sample_Collection 1. Collect Soil/Sludge Sample Enrichment 2. Enrichment Culture: - Mineral Salt Medium - 4-OP as sole carbon source Sample_Collection->Enrichment Isolation 3. Isolation: - Serial dilution - Plating on agar (B569324) with 4-OP Enrichment->Isolation Purification 4. Purification: - Re-streaking of single colonies Isolation->Purification Identification 5. Identification: - 16S rRNA gene sequencing Purification->Identification

Workflow for isolating 4-OP degrading bacteria.

Methodology:

  • Sample Collection: Collect soil or activated sludge samples from a contaminated site.[2][9]

  • Enrichment: Inoculate a mineral salt medium containing this compound as the sole carbon source with the collected sample. Incubate under appropriate conditions (e.g., 30°C, shaking) to enrich for microorganisms that can utilize 4-OP.[9][10]

  • Isolation: Perform serial dilutions of the enrichment culture and plate onto agar plates containing the same mineral salt medium with 4-OP.

  • Purification: Select individual colonies and re-streak them onto fresh plates to obtain pure cultures.

  • Identification: Identify the purified bacterial strains through morphological and biochemical tests, and more definitively by 16S rRNA gene sequencing.[2]

Analysis of this compound and its Metabolites in Water Samples

This protocol outlines a common method for the extraction and quantification of this compound from water samples.

Analytical_Workflow Sample_Prep 1. Water Sample Collection & Filtration SPE 2. Solid-Phase Extraction (SPE): - C18 cartridge - Elution with Methanol (B129727)/Acetone (B3395972) Sample_Prep->SPE Concentration 3. Concentration of Eluate SPE->Concentration Analysis 4. Analysis: - HPLC-PDA or LC-MS/MS Concentration->Analysis Quantification 5. Quantification: - External standard calibration Analysis->Quantification

Analytical workflow for 4-OP in water.

Methodology:

  • Sample Preparation: Collect water samples and filter them to remove particulate matter.

  • Solid-Phase Extraction (SPE): Pass a known volume of the water sample (e.g., 200 mL) through an SPE cartridge (e.g., C18) to adsorb the analytes. Elute the adsorbed compounds with an organic solvent mixture, such as methanol and acetone (1:1, v/v).[11][12]

  • Concentration: Evaporate the eluate to a smaller volume under a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and confirmation.[11][12]

  • Quantification: Prepare a series of standard solutions of this compound to create a calibration curve for quantification.[11]

Analysis of this compound in Soil Samples

This protocol provides a method for the extraction and analysis of this compound from soil samples.

Methodology:

  • Extraction: Extract a known weight of soil (e.g., 1g) with a suitable solvent like methanol using ultrasonic agitation for a specified time (e.g., 30 minutes).[13]

  • Dilution and Clean-up: Mix the methanol extract with Milli-Q water. A clean-up step using stir bar sorptive extraction (SBSE) or solid-phase extraction (SPE) can be employed to remove interfering matrix components.[13][14]

  • Analysis: Analyze the final extract using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

Key Enzymes in Biodegradation

Several types of enzymes are crucial for the biodegradation of phenolic compounds.

  • Monooxygenases and Dioxygenases: These enzymes are key in the initial steps of aerobic degradation, catalyzing the hydroxylation and subsequent cleavage of the aromatic ring.[15][16] Phenol hydroxylase is a type of monooxygenase that initiates phenol degradation.[15][17]

  • Laccases: These enzymes are involved in the degradation of phenolic compounds by some fungi.[3]

  • Phenylphosphate Synthase and Carboxylase: These enzymes are involved in the initial steps of anaerobic phenol degradation in some bacteria, leading to the formation of 4-hydroxybenzoate.[6][7]

  • CoA Ligases and Reductases: These enzymes are involved in the further metabolism of intermediates in the anaerobic pathway.[6]

Conclusion

The biodegradation of this compound is a complex process involving diverse microbial communities and enzymatic pathways. Aerobic degradation is generally faster and leads to the complete mineralization of the compound. Anaerobic degradation is a slower process, particularly for branched-chain isomers. Further research is needed to fully elucidate the specific enzymes and intermediate metabolites in the degradation pathways of this compound in various environmental matrices. Understanding these pathways is essential for developing effective bioremediation strategies for sites contaminated with this endocrine-disrupting compound.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of 4-Octylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological signaling pathways of 4-octylphenol isomers. A particular focus is placed on providing detailed experimental protocols, comparative data, and visual representations of key processes to support research and development in related fields.

Chemical Structure of this compound Isomers

This compound (OP) encompasses a variety of isomers, each with a distinct arrangement of an eight-carbon alkyl chain on the phenol (B47542) ring. The position of the octyl group can be at the ortho (2-), meta (3-), or para (4-) position relative to the hydroxyl group. Furthermore, the octyl group itself can be a straight chain (n-octyl) or branched (e.g., sec-octyl, tert-octyl). The most commercially significant isomer is 4-tert-octylphenol (B29142), which features a highly branched 1,1,3,3-tetramethylbutyl group at the para position.[1]

The diverse structures of these isomers lead to variations in their physicochemical properties and biological activities.

Synthesis of this compound Isomers

The primary industrial method for the synthesis of this compound isomers is the acid-catalyzed Friedel-Crafts alkylation of phenol with corresponding octene isomers.[2] The choice of catalyst and reaction conditions plays a crucial role in determining the resulting isomer distribution (ortho vs. para) and the degree of branching in the alkyl chain.

General Synthesis Pathway

The synthesis of this compound isomers via Friedel-Crafts alkylation can be represented by the following workflow:

phenol Phenol reaction Friedel-Crafts Alkylation phenol->reaction octene Octene Isomer (e.g., 1-octene (B94956), diisobutylene) octene->reaction catalyst Acid Catalyst (e.g., Zeolite, Ion-Exchange Resin) catalyst->reaction mixture Crude Product Mixture (o-, m-, p-isomers, ethers, dialkylated products) reaction->mixture purification Purification (Fractional Distillation) mixture->purification isomers Isolated this compound Isomers purification->isomers

Caption: General workflow for the synthesis of this compound isomers.

Experimental Protocols

2.2.1. Synthesis of ortho-Octylphenol using 1-Octene and H-beta Zeolite Catalyst

This protocol describes the synthesis of o-octylphenol (B1616287) with a preference for the ortho isomer.[3]

  • Catalyst Activation: Dry H-beta zeolite catalyst at 400°C for 4 hours under a nitrogen flow to remove adsorbed water.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add phenol (0.2 mol) and the activated H-beta catalyst (1.0 g).

  • Reaction Execution: Heat the mixture to 100°C under a nitrogen atmosphere.

  • Addition of Alkylating Agent: Add 1-octene (0.2 mol) dropwise to the stirred mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 100°C for 6 hours. Monitor the reaction progress by analyzing small aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to determine phenol conversion and product distribution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration.

  • Product Isolation: The filtrate, containing the crude product mixture, is then purified by fractional distillation under vacuum to separate the isomers.

2.2.2. Synthesis of 4-tert-Octylphenol using Diisobutylene and a Strong Acid Cation-Exchange Resin

This protocol is adapted from a patented industrial process for producing 4-tert-octylphenol.[4]

  • Catalyst Preparation: An Na-type sulfonated styrene-divinylbenzene copolymer strong base anion-exchange resin is acidified to form the H-type strong acid cation-exchange resin.

  • Reaction Setup: In a 1000 mL four-necked reaction flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 282 g (3 mol) of molten phenol and 28.2 g of the prepared H-type cation-exchange resin catalyst.

  • Reaction Execution: Heat the mixture to 100°C with stirring.

  • Addition of Alkylating Agent: Slowly add 228 g (2 mol) of diisobutylene (isobutene dimer, >98% purity) to the phenol melt via the dropping funnel over 3.5 hours, maintaining the temperature at 100°C.

  • Reaction Completion: After the addition is complete, continue stirring at 100°C for an additional 60 minutes.

  • Product Isolation: Decant the liquid product from the catalyst. The crude product is then purified by fractional distillation under vacuum. Collect the fraction boiling between 220°C and 270°C, which upon cooling, yields crystalline 4-tert-octylphenol.

Quantitative Data

The following tables summarize key quantitative data for various this compound isomers.

Table 1: Physicochemical Properties of this compound Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-n-Octylphenol1806-26-4C₁₄H₂₂O206.3244-45280-302
4-tert-Octylphenol140-66-9C₁₄H₂₂O206.3285279

Table 2: Spectroscopic Data for 4-n-Octylphenol

SpectroscopyData
¹H NMR (CDCl₃)δ (ppm): 0.88 (t, 3H, CH₃), 1.28 (m, 10H, -(CH₂)₅-), 1.57 (m, 2H, -CH₂-), 2.53 (t, 2H, Ar-CH₂), 4.75 (s, 1H, OH), 6.78 (d, 2H, Ar-H), 7.06 (d, 2H, Ar-H)
¹³C NMR (CDCl₃)δ (ppm): 14.1, 22.7, 29.3, 29.5, 31.6, 31.9, 35.2, 115.2, 129.4, 135.5, 153.5
Mass Spec (EI) m/z: 206 (M+), 107 (base peak)
FTIR (KBr)ν (cm⁻¹): 3300-3400 (O-H stretch, broad), 2850-2960 (C-H stretch), 1510, 1610 (C=C aromatic stretch), 1230 (C-O stretch)

Table 3: Spectroscopic Data for 4-tert-Octylphenol

SpectroscopyData
¹H NMR (CDCl₃)δ (ppm): 0.72 (s, 9H, -C(CH₃)₃), 1.34 (s, 6H, -C(CH₃)₂-), 1.70 (s, 2H, -CH₂-), 4.80 (s, 1H, OH), 6.79 (d, 2H, Ar-H), 7.22 (d, 2H, Ar-H)
¹³C NMR (CDCl₃)δ (ppm): 31.6, 31.8, 32.3, 37.9, 57.0, 114.7, 127.2, 142.5, 152.7
Mass Spec (EI) m/z: 206 (M+), 135 (base peak)
FTIR (KBr)ν (cm⁻¹): 3400-3500 (O-H stretch), 2870-2960 (C-H stretch), 1510, 1615 (C=C aromatic stretch), 1240 (C-O stretch)

Signaling Pathways of this compound Isomers

This compound isomers are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to mimic endogenous hormones, particularly estrogen.[5] They can interact with various cellular receptors, leading to the activation of downstream signaling cascades that can disrupt normal physiological processes.

Estrogenic Signaling Pathway

The primary mechanism of endocrine disruption by this compound is through its interaction with estrogen receptors (ERα and ERβ).[2][6] This interaction can trigger both genomic and non-genomic signaling pathways.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4OP This compound mER Membrane Estrogen Receptor (mERα/β) 4OP->mER nER Nuclear Estrogen Receptor (ERα/β) 4OP->nER G_protein G-protein mER->G_protein Non-genomic MAPKKK MAPKKK (e.g., Raf) G_protein->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK) MAPKK->MAPK Gene_Expression Altered Gene Expression (e.g., BRCA1, ERα) MAPK->Gene_Expression Phosphorylation of transcription factors ERE Estrogen Response Element (ERE) nER->ERE Genomic ERE->Gene_Expression

Caption: Estrogenic signaling pathway of this compound.

Pathway Description:

  • Receptor Binding: this compound can bind to both membrane-associated estrogen receptors (mER) and nuclear estrogen receptors (nER).[7]

  • Non-Genomic Pathway: Binding to mER can rapidly activate intracellular signaling cascades, such as the G-protein coupled activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8] This involves a phosphorylation cascade from MAPKKK (e.g., Raf) to MAPKK (MEK) and finally to MAPK (ERK).[9] Activated ERK can then phosphorylate various transcription factors, leading to changes in gene expression.

  • Genomic Pathway: this compound can also translocate to the nucleus and bind to nER. This hormone-receptor complex then binds to Estrogen Response Elements (EREs) on the DNA, directly regulating the transcription of target genes.[10] Studies have shown that this compound exposure can lead to the upregulation of BRCA1 and downregulation of ERα expression in mammary tumor cells.[10]

The activation of these pathways can result in a range of cellular responses, including altered cell proliferation, differentiation, and migration, which are critical in the context of developmental and reproductive toxicology, as well as in the progression of hormone-dependent cancers.[11]

References

4-Octylphenol: A Technical Guide to Its Environmental Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylphenol (4-OP) is an organic compound that has garnered significant attention from the scientific community due to its widespread presence in the environment and its classification as an endocrine-disrupting chemical (EDC).[1][2] As a member of the alkylphenol group, 4-OP's environmental journey is complex, originating from numerous industrial and commercial applications and leading to its persistence in various ecosystems. This technical guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's environmental and biological implications.

I. Environmental Sources of this compound

The presence of this compound in the environment is primarily of anthropogenic origin. There are no known natural sources of octylphenols.[2] The main pathways for its release into the environment include:

  • Degradation of Alkylphenol Ethoxylates (APEOs): The most significant source of 4-OP is the environmental breakdown of octylphenol (B599344) ethoxylates (OPEOs).[3][4][5][6][7] OPEOs are non-ionic surfactants extensively used in a variety of products, including:

    • Industrial and household detergents[8]

    • Paints and coatings[1]

    • Pesticide formulations as dispersants[1]

    • Textile and leather processing[1]

    • Pulp and paper production[7]

    • Emulsion polymerization[1]

    In wastewater treatment plants and the wider environment, the ethoxylate chain of OPEOs undergoes microbial degradation, leading to the formation of more persistent and toxic metabolites, including this compound.[3][5][7]

  • Industrial Uses and Manufacturing: 4-tert-Octylphenol (B29142), the most commercially important isomer, is a high-production-volume chemical.[1][9] Its primary industrial applications that can lead to environmental release are:

    • Intermediate in Phenolic Resin Production: The vast majority (approximately 98%) of 4-tert-octylphenol is used to manufacture phenol (B47542)/formaldehyde resins.[1][9] These resins are utilized in products like tackifiers for rubber in tires and in special paints, including those for marine applications.[1]

    • Production of Octylphenol Ethoxylates: A smaller fraction (around 2%) is used to produce the OPEO surfactants mentioned above.[1]

    • Impurity in Nonylphenol Production: 4-tert-octylphenol can be present as an impurity in commercial-grade nonylphenol, another widely used alkylphenol.[1]

  • Leaching from Consumer Products: this compound can leach from various plastic products and other materials where it is used as an additive or is a residual monomer.[10][11][12] This includes leaching from plastics in landfills and everyday plastic products into water.[10][13][14]

The primary pathway for 4-OP to enter the aquatic environment is through effluents from municipal and industrial wastewater treatment plants (WWTPs).[2][15] Due to its physicochemical properties, it has a tendency to partition into sediments and sludge.[5][16]

II. Occurrence and Environmental Concentrations

This compound has been detected in a wide range of environmental compartments across the globe. The following table summarizes the concentrations of this compound reported in various environmental matrices.

Environmental MatrixLocationConcentration RangeNotes
Wastewater Treatment Plant (WWTP) Influent Netherlands (Industrial)Up to 50 µg/LHigher concentrations in industrial versus municipal WWTPs.[1]
Netherlands (Municipal)Up to 28 µg/L (for OPEOs)
Iran (Commercial)8.23 µg/L (mean)Highest among various wastewater types.[17]
Iran (Livestock)17.02 µg/L (mean for 4-NP)
Wastewater Treatment Plant (WWTP) Effluent Netherlands (Industrial)Up to 24 µg/LDemonstrates incomplete removal during treatment.[1]
Netherlands (Municipal)Up to 2 µg/L
A site in the USA<1 µg/L
River Water Malaysian River0.001 mg/L (1 µg/L)Detected in real water samples.[15][18]
Ialomița River, Romania<0.05 - 0.16 µg/LHigher values observed in summer months.[19]
Czech Republic1.3 ng/L (median)
Coastal/Marine Water Spanish Coast0.3 µg/LDetected near a chemical plant outfall.[1]
Gulf of Gdańsk, Poland59.2 ng/dm³ (surface), 79.2 ng/dm³ (bottom)
Sediment Kaohsiung Harbor, Taiwan1.1 - 1,150 ng/g dwHigher concentrations in river mouths.[20]
Rivers in Lagos, Nigeria2.2 - 24.5 ng/g
Sewage Sludge (Biosolids) United States (9 WWTPs)Up to 12.6 mg/kg dwSignificantly higher concentrations than in water, indicating partitioning.[8]
Soil Pastureland (with sludge application)Generally below detectable levelsStudy found sludge application did not significantly increase OP concentrations.[21]
Biota (Fish) Gulf of Gdańsk, Poland1.0 - 89.2 ng/g dwFound in liver and muscle tissues.[22]
Hunan Province, China<0.18 - 0.54 ng/g (MDL)Detected in various fish species.[23]

III. Experimental Protocols for Analysis

The accurate quantification of this compound in environmental matrices is critical for assessing its fate, transport, and risk. A common analytical workflow involves extraction, cleanup, and instrumental analysis.

A. Sample Collection and Preparation
  • Water Samples: Water samples are typically collected in amber glass bottles to prevent photodegradation. They are often filtered to separate dissolved and particulate phases.

  • Sediment and Soil Samples: These samples are collected using grabs or corers. They are often freeze-dried and sieved before extraction.

  • Sludge Samples: Sludge is typically centrifuged or dewatered, and the solid fraction is analyzed.

B. Extraction Techniques
  • Solid-Phase Extraction (SPE) for Water Samples:

    • Principle: SPE is used to concentrate the analyte from a large volume of water and remove interfering substances.

    • Typical Protocol:

      • A C18 or similar reversed-phase SPE cartridge is conditioned with methanol (B129727) followed by deionized water.

      • A known volume of the water sample (e.g., 200 mL) is passed through the cartridge.[15][18]

      • The cartridge is washed with water to remove polar impurities.

      • The cartridge is dried under a stream of nitrogen.

      • 4-OP is eluted from the cartridge using a small volume of an organic solvent or solvent mixture, such as methanol and acetone (B3395972) (1:1, v/v).[15][18]

      • The eluate is concentrated and reconstituted in a suitable solvent for analysis.

  • Ultrasonic Solvent Extraction for Solid Samples (Soil, Sediment, Sludge):

    • Principle: This technique uses ultrasonic waves to enhance the extraction of analytes from a solid matrix into a solvent.

    • Typical Protocol:

      • A known mass of the dried solid sample is placed in a vessel with a suitable extraction solvent (e.g., dichloromethane, methanol-water mixture).

      • The mixture is subjected to ultrasonication for a defined period (e.g., 30 minutes).

      • The extract is separated from the solid material by centrifugation or filtration.

      • The extraction process may be repeated multiple times.

      • The extracts are combined, concentrated, and subjected to a cleanup step.

C. Cleanup and Derivatization
  • Cleanup: The crude extracts often contain co-extracted matrix components that can interfere with the analysis. Cleanup steps, which may include techniques like gel permeation chromatography (GPC) or further SPE, are employed to remove these interferences.

  • Derivatization (for GC analysis): Due to its polarity and low volatility, 4-OP is often derivatized before analysis by Gas Chromatography (GC).[24] A common derivatization agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the phenolic group with a less polar trimethylsilyl (B98337) (TMS) group.[24]

D. Instrumental Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C8 or C18 column) and a liquid mobile phase.

    • Typical Conditions:

      • Column: Zorbax Eclipse XDB C8 or similar.[19]

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v).[15][18]

      • Detection:

        • Photodiode Array (PDA) or UV Detector: Wavelength set around 225 nm.[15][18]

        • Fluorescence Detector (FLD): Offers higher sensitivity and selectivity (e.g., excitation at 229 nm, emission at 315 nm).[19]

        • Mass Spectrometry (MS/MS): Provides definitive identification and quantification, often with an electrospray ionization (ESI) source in negative mode.[15][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: GC separates volatile compounds in a heated column, which are then ionized and detected by a mass spectrometer.

    • Typical Conditions:

      • Injection: Splitless injection of the derivatized sample.

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity or full scan mode for identification.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound is a well-documented endocrine disruptor, primarily exerting its effects by interfering with nuclear hormone receptor signaling.[25][26][27]

Endocrine_Disruption_by_4OP cluster_Cell Target Cell OP This compound ER Estrogen Receptor (ER) OP->ER Agonist (Mimics Estrogen) AR Androgen Receptor (AR) OP->AR Antagonist (Blocks Androgens) Aromatase Aromatase Enzyme OP->Aromatase Inhibits Gene_Expression_ER Altered Gene Expression (Estrogenic Effects) ER->Gene_Expression_ER Activates Estrogenic Response Gene_Expression_AR Altered Gene Expression (Anti-Androgenic Effects) AR->Gene_Expression_AR Blocks Androgenic Response Estradiol 17β-Estradiol Aromatase->Estradiol Conversion Testosterone Testosterone Testosterone->Aromatase

Caption: Endocrine disruption pathways of this compound.

General Experimental Workflow for 4-OP Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in environmental samples.

Experimental_Workflow_4OP cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction (SPE for water, USE for solids) Sample->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional HPLC HPLC-FLD/PDA/MS-MS Cleanup->HPLC GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis.

V. Conclusion

This compound is a persistent environmental contaminant originating from the widespread use and subsequent degradation of alkylphenol ethoxylates, as well as from direct industrial applications. Its presence in water, sediment, and biota, coupled with its endocrine-disrupting properties, underscores the importance of continued monitoring and research. The analytical methods outlined in this guide, particularly those employing solid-phase extraction and chromatographic techniques coupled with mass spectrometry, provide the necessary sensitivity and selectivity for accurate environmental assessment. For professionals in research and drug development, understanding the environmental prevalence and biological activity of compounds like this compound is crucial for evaluating potential exposure risks and for the development of safer alternatives.

References

4-Octylphenol's Detrimental Impact on Male Reproductive Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Octylphenol (4-OP), a persistent environmental contaminant and a breakdown product of alkylphenol ethoxylates used in various industrial applications, has been identified as an endocrine-disrupting chemical (EDC) with significant adverse effects on male reproductive health.[1][2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of 4-OP's mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the affected signaling pathways. The evidence presented herein underscores the potential risks posed by 4-OP exposure and offers a foundational resource for researchers in reproductive toxicology and drug development.

Quantitative Effects of this compound on Male Reproductive Parameters

The impact of this compound on male reproductive health is dose- and time-dependent, affecting a range of physiological and cellular parameters.[5][6] The following tables summarize the quantitative findings from various in vivo and in vitro studies.

Table 1: Effects of this compound on Testicular and Organ Weights

SpeciesDose/ConcentrationDurationEffect on Testis WeightEffect on Epididymis WeightEffect on Prostate WeightReference
Male Sprague-Dawley Rats50, 150, 450 mg/kg/day (oral)30 daysReduced at all dosagesReduced at all dosagesReduced at all dosages[6]
Adult Male Bank Voles200 mg/kg bw (oral)60 daysAdverse influence on weight--[7]
Pubertal Male Mice10, 100 mg/kg (daily)28 daysSignificant reduction--[1]
Adult Male Rats80 mg (s.c. injection)2 monthsGreatly reducedGreatly reducedGreatly reduced (ventral)[8]

Table 2: Effects of this compound on Sperm Parameters

Species/Cell LineDose/ConcentrationDurationEffect on Sperm Count/NumberEffect on Sperm MotilityEffect on Sperm MorphologyReference
Male Sprague-Dawley Rats450 mg/kg/day (oral)30 daysSignificantly decreased testicular sperm numbers and daily sperm productionReduced significantly at 150 and 450 mg/kg/day-[6]
Pubertal Male Mice10, 100 mg/kg (daily)28 daysDecline in sperm qualityDecreased motile sperm count in low-dose group-[1]
Adult Male Rats80 mg (s.c. injection)1 monthGreatly reduced sperm numbers-Marked increases in head and tail abnormalities[8]
Adult Male Fischer 344 Rats1 x 10⁻⁵ M (in drinking water)4 monthsDecreased epididymal sperm number-Increase in epididymal sperm with tail abnormalities[9]
Adult Sprague-Dawley Rats50 mg/kg bw (gavage)60 daysNo marked differences in cauda epididymal sperm countsSignificantly lower total percent motilityIncrease in percent static sperm cells[3]
Human Fetal Testis (in vitro)10 µmol/l3 weeksSignificantly reduced number of pre-spermatogonia--[10]

Table 3: Effects of this compound on Hormonal Levels and Steroidogenesis

| Species/Cell Line | Dose/Concentration | Duration | Effect on Testosterone (B1683101) | Effect on Luteinizing Hormone (LH) | Effect on Follicle-Stimulating Hormone (FSH) | Key Findings in Steroidogenesis | Reference | |---|---|---|---|---|---|---| | Mouse Tumor Leydig Cells (MA-10) | 10⁻⁴ - 10⁻⁸ M | 3 and 12 hours | - | - | - | Dose-related decrease in 3β-HSD expression and progesterone (B1679170) secretion. |[5] | | Rat Precursor and Immature Leydig Cells | 1 - 2000 nM | 24 hours | Progressively decreased hCG-stimulated testosterone formation (30-70% reduction at highest concentration) | - | - | Inhibition of 17α-hydroxylase/c17-20-lyase, cholesterol side-chain cleavage, and 3β-HSD steps. |[11][12] | | Adult Male Bank Voles | 200 mg/kg bw (oral) | 60 days | Reduced testosterone levels | - | - | Reduced 3β-HSD expression, increased aromatase expression. |[7] | | ICR Mice Leydig Cells (in vitro) | 2.5 and 5.0 µg/mL | 44 hours | Significantly increased unstimulated testosterone production | - | - | - |[13] | | Pubertal Male Mice | 10, 100 mg/kg (daily) | 28 days | Decreased serum testosterone levels | - | - | - |[1] | | Adult Male Rats | 80 mg (s.c. injection) | - | Suppressed testosterone secretion | Suppressed LH secretion | Suppressed FSH secretion | - |[8] | | Adult Male Rats (prenatal exposure) | 50 mg/kg body weight (on days 1, 7, 14 of pregnancy) | Maintained up to PND 100 | Significantly decreased serum testosterone and testicular hydroxysteroid dehydrogenases activity | Significant increase in serum FSH | Significant increase in serum LH | Down-regulation of StAR, 3β-HSD, and 17β-HSD mRNAs. |[14] |

Experimental Protocols

Understanding the methodologies employed in key studies is crucial for interpreting the data and designing future research.

In Vivo Study: Oral Administration in Rats
  • Objective: To investigate the toxic effects of 4-tert-octylphenol (B29142) on testicular functions in rats.[6]

  • Animal Model: Male Sprague-Dawley rats.[6]

  • Experimental Groups:

    • Control group (vehicle only).

    • 50 mg/kg/day 4-OP.

    • 150 mg/kg/day 4-OP.

    • 450 mg/kg/day 4-OP.[6]

  • Administration: Oral gavage for 30 consecutive days.[6]

  • Endpoint Analysis:

    • Histopathology: Testicular tissue was fixed, processed, and examined under an electron microscope to observe damage to spermatogenic and Sertoli cells.[6]

    • Sperm Analysis: Testicular sperm head counts and daily sperm production were determined. Sperm motility was measured using Computer-Assisted Sperm Analysis (CASA).[6]

    • Biochemical Analysis: Activity of testicular marker enzymes such as alkaline phosphatase (ALP) was measured.[6]

    • Organ Weights: Testis, epididymis, and prostate weights were recorded.[6]

In Vitro Study: Leydig Cell Steroidogenesis
  • Objective: To evaluate the direct effects of 4-tert-octylphenol on testosterone biosynthesis in cultured Leydig cells.[11][12]

  • Cell Model: Precursor and immature Leydig cells isolated from 23-day-old prepubertal rats.[11][12]

  • Experimental Conditions:

    • Cells were cultured and exposed to increasing concentrations of 4-OP (1 to 2000 nM).

    • Testosterone production was stimulated with human chorionic gonadotropin (hCG) or 8-Br-cAMP.[11][12]

  • Endpoint Analysis:

    • Hormone Quantification: Testosterone levels in the culture medium were measured by radioimmunoassay.[5]

    • Mechanism of Action: To localize the site of inhibition, cells were treated with 4-OP and hCG, followed by the addition of testosterone precursors (22(R)-hydroxycholesterol, pregnenolone, progesterone, androstenedione) to assess their conversion to testosterone.[11][12]

In Vitro Study: Sertoli Cell Viability and Apoptosis
  • Objective: To assess the direct toxic effects of 4-tert-octylphenol on cultured rat Sertoli cells.[15]

  • Cell Model: Sertoli cells isolated from male rats.[15]

  • Experimental Conditions:

    • Cells were treated with 10⁻⁶ M 4-OP.

    • Controls included vehicle, 17β-estradiol (E2), and dexamethasone (B1670325) (DEX).[15]

  • Endpoint Analysis:

    • Cell Viability: Assessed using a Live/Dead Eukolight viability/cytotoxicity kit.[15]

    • Apoptosis Detection:

      • Chromatin condensation was observed using acridine (B1665455) orange staining.[15]

      • Detection of labeled 3'-OH DNA ends (TUNEL assay) was used to identify apoptotic nuclei.[15]

      • The role of calcium was investigated by culturing cells in Ca²⁺-free medium.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for assessing its reproductive toxicity.

Disruption of Steroidogenesis in Leydig Cells by this compound

G OP This compound Mitochondria Mitochondria OP->Mitochondria Inhibits (Cholesterol side-chain cleavage) HSD3B 3β-HSD OP->HSD3B Inhibits CYP17A1 17α-hydroxylase/ c17-20 lyase OP->CYP17A1 Inhibits hCG_R hCG Receptor AC Adenylate Cyclase hCG_R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA StAR StAR Protein PKA->StAR StAR->Mitochondria Cholesterol Cholesterol Cholesterol->Mitochondria Pregnenolone Pregnenolone Mitochondria->Pregnenolone Pregnenolone->HSD3B Progesterone Progesterone HSD3B->Progesterone Progesterone->CYP17A1 Androstenedione Androstenedione CYP17A1->Androstenedione HSD17B 17β-HSD Androstenedione->HSD17B Testosterone Testosterone HSD17B->Testosterone

Caption: 4-OP inhibits key enzymes in the testosterone biosynthesis pathway.

Induction of Apoptosis in Sertoli Cells by this compound

G OP This compound SertoliCell Sertoli Cell OP->SertoliCell Bax_Bak Bax/Bak (Pro-apoptotic) OP->Bax_Bak Upregulates Bcl2_anti Bcl-2 (Anti-apoptotic) OP->Bcl2_anti Downregulates Mitochondria Mitochondria SertoliCell->Mitochondria Bcl2_family Bcl-2 Family Proteins Mitochondria->Bcl2_family Bcl2_family->Bax_Bak Bcl2_family->Bcl2_anti CytochromeC Cytochrome C Release Bax_Bak->CytochromeC Bcl2_anti->CytochromeC Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: 4-OP induces mitochondria-mediated apoptosis in Sertoli cells.

General Experimental Workflow for In Vivo Assessment of this compound Toxicity

G AnimalModel Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing Dose-Response Setup (Control, Low, Mid, High Dose) AnimalModel->Dosing Administration Chronic Administration (e.g., Oral Gavage, 30-60 days) Dosing->Administration SampleCollection Sample Collection (Blood, Testes, Epididymides, etc.) Administration->SampleCollection Analysis Endpoint Analysis SampleCollection->Analysis Hormone Hormone Assays (Testosterone, LH, FSH) Analysis->Hormone Sperm Sperm Parameter Analysis (Count, Motility, Morphology) Analysis->Sperm Histo Histopathology of Reproductive Tissues Analysis->Histo Biochem Biochemical Assays (Enzyme Activity, Oxidative Stress) Analysis->Biochem Data Data Interpretation and Statistical Analysis Hormone->Data Sperm->Data Histo->Data Biochem->Data

References

human exposure pathways to 4-tert-octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Human Exposure Pathways, Analytical Protocols, and Signaling Mechanisms of 4-tert-Octylphenol (B29142)

Introduction

4-tert-Octylphenol (4-t-OP) is a high-production-volume alkylphenol primarily used as a chemical intermediate in the manufacturing of phenolic resins and nonionic surfactants.[1] These surfactants are incorporated into a wide array of products, including detergents, industrial cleaners, emulsifiers, and personal care products.[2][3] The environmental presence of 4-t-OP is largely due to the microbial degradation of alkylphenol polyethoxylates (APEOs), nonionic surfactants that are released into the environment through wastewater effluent.[4][5]

Classified as an endocrine-disrupting chemical (EDC), 4-t-OP has demonstrated estrogenic activity, capable of interacting with estrogen receptors and disrupting normal signaling pathways.[4][6] Concerns over its potential adverse effects on human health, including reproductive and developmental toxicity, have prompted extensive research into the sources and pathways of human exposure.[2][3][4] This technical guide provides a comprehensive overview of the primary human exposure pathways to 4-t-OP, summarizes quantitative exposure data, details analytical methodologies for its detection, and illustrates its key signaling pathways.

Primary Human Exposure Pathways

Human exposure to 4-t-OP is ubiquitous and occurs through multiple pathways, including dietary intake, inhalation of indoor air and dust, and dermal contact with consumer products and contaminated water.[6][7][8] The compound's persistence and lipophilic nature facilitate its bioaccumulation in tissues.[7]

The primary routes of exposure are:

  • Dietary Ingestion: Consumption of contaminated food and drinking water is a significant pathway.[4][9][10] 4-t-OP can be found in seafood, fish oil, and cooking oils.[9] Its presence in aquatic environments leads to bioaccumulation in fish and other aquatic organisms that enter the human food chain.

  • Inhalation: Indoor air and household dust are notable sources of exposure.[5][11][12] 4-t-OP is released from various consumer products and building materials, adsorbing to dust particles that can be inhaled.

  • Dermal Contact: Direct contact with personal care products, detergents, and other consumer goods containing 4-t-OP or its precursors can lead to dermal absorption.[3][7] Contact with contaminated water is another potential route.[6]

The following diagram illustrates the major sources and pathways leading to human exposure.

Human Exposure Pathways to 4-tert-Octylphenol cluster_sources Sources cluster_environment Environmental Release & Fate cluster_media Environmental Media cluster_exposure Human Exposure Industrial Industrial Production (Phenolic Resins, Surfactants) APEs Alkylphenol Polyethoxylates (APEs) Wastewater Wastewater Effluent Industrial->Wastewater Consumer Consumer Products (Detergents, Cleaners, Plastics) Consumer->Wastewater Dust Indoor Air & Dust Consumer->Dust Dermal Dermal Contact Consumer->Dermal Degradation Environmental Degradation APEs->Degradation Water Water & Sediment Wastewater->Water Degradation->Water Soil Soil Water->Soil Food Food Chain (e.g., Fish) Water->Food Ingestion Ingestion Water->Ingestion Water->Dermal Dust->Ingestion Incidental Inhalation Inhalation Dust->Inhalation Food->Ingestion Human Internal Human Exposure Ingestion->Human Inhalation->Human Dermal->Human

Figure 1: Major sources and pathways of human exposure to 4-tert-octylphenol.

Quantitative Exposure Data

Biomonitoring studies have confirmed widespread exposure to 4-t-OP in the general population by measuring its concentration in human urine.[4][9][13] Additionally, environmental monitoring has quantified its presence in various media, providing insight into the magnitude of different exposure sources.

Human Biomonitoring Data

Urinary concentrations are a reliable indicator of recent exposure.[3] As 4-t-OP is metabolized in the body, primarily through glucuronidation, analyses typically measure the total concentration (free plus conjugated forms) after enzymatic hydrolysis.[14][15]

Population (Year)MatrixDetection FrequencyGeometric Mean (ng/mL)95th Percentile (ng/mL)Reference
USA (2003-2004)Urine57.4%Not Calculated2.2 (as µg/L)[13]
Korea (2009)Urine91.8%0.60Not Reported[4]
TurkeyUrineNot Reported0.011 (as µg/g creatinine)Not Reported[16]

Table 1: Selected human biomonitoring data for 4-tert-octylphenol in urine.

Environmental & Dietary Concentrations

The concentration of 4-t-OP in indoor dust, food, and water highlights the importance of these specific exposure pathways.

MediumSample TypeMedian ConcentrationRangeReference
Indoor DustHousehold Dust (Turkey)35 ng/gNot Reported[11]
FoodComposite Diet (UK)Not Detected<3.8 to 8.7 µg/kg[17][18]
SedimentRiver Estuary (Spain)Not Reported0.0093 to 0.0745 µg/g d.w.[19]

Table 2: Concentrations of 4-tert-octylphenol in environmental and dietary samples.

Experimental Protocols

Accurate quantification of 4-t-OP in complex biological and environmental matrices requires sensitive and specific analytical methods. The most common approaches involve chromatographic separation coupled with mass spectrometry.

Determination of Total 4-t-OP in Human Urine

This protocol is based on methodologies widely used in biomonitoring studies, which typically involve enzymatic deconjugation followed by extraction and instrumental analysis.[15][20][21]

1. Sample Preparation & Enzymatic Hydrolysis:

  • A urine sample (e.g., 0.5 mL) is aliquoted into a glass vial.

  • An internal standard solution (e.g., ¹³C₆-labeled 4-t-OP) is added to correct for analytical variability.

  • A buffer solution (e.g., sodium acetate) is added to adjust the pH to approximately 5.

  • β-glucuronidase/sulfatase enzyme is added to hydrolyze the conjugated metabolites of 4-t-OP, releasing the free form.

  • The sample is incubated (e.g., at 37°C) for several hours to ensure complete hydrolysis.

2. Analyte Extraction (Solid-Phase Extraction - SPE):

  • The hydrolyzed sample is loaded onto an SPE cartridge (e.g., C18).

  • The cartridge is washed with a series of solvents to remove interfering matrix components.

  • The analyte (4-t-OP) is eluted from the cartridge using an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

  • The eluate is evaporated to dryness and reconstituted in a small volume of mobile phase for analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC): The reconstituted extract is injected into an LC system, typically with a C18 column, to separate 4-t-OP from other components.

  • Tandem Mass Spectrometry (MS/MS): The separated analyte is ionized (usually by electrospray ionization, ESI) and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native 4-t-OP and its labeled internal standard.

4. Quantification:

  • A calibration curve is generated using standards of known concentrations prepared in a similar matrix (e.g., pooled urine).

  • The concentration of 4-t-OP in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

The following diagram illustrates the typical workflow for this analytical method.

Urine Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Urine Sample Collection (0.5 mL) Spike 2. Add Internal Standard (e.g., 13C6-4-t-OP) Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, pH 5, 37°C) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Hydrolysis->SPE Evap 5. Evaporation & Reconstitution SPE->Evap LCMS 6. LC-MS/MS Analysis (C18 column, ESI, MRM) Evap->LCMS Quant 7. Quantification (Calibration Curve) LCMS->Quant

Figure 2: Experimental workflow for the determination of 4-t-OP in human urine.
Determination of 4-t-OP in Food and Dust

Analysis in solid matrices like food or dust involves an initial solvent extraction step to isolate the analyte from the sample matrix.

  • Extraction: The sample is homogenized and extracted with an organic solvent such as methanol (B129727) or acetonitrile, often using techniques like cold solvent extraction, ultrasonic extraction, or Soxhlet extraction to improve efficiency.[11][17][22]

  • Purification (Clean-up): The resulting extract is often "dirty" and requires a clean-up step. This can involve multi-stage chromatographic purification or SPE, similar to the urine analysis protocol, to remove lipids and other interfering substances.[17]

  • Instrumental Analysis: The final analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.[11][17] For GC-MS, a derivatization step may be required to make the phenolic compound more volatile.

Signaling Pathways and Mechanisms of Action

4-t-OP is recognized as a xenoestrogen, meaning it can mimic the effects of the natural hormone estrogen. Its primary mechanism of endocrine disruption involves interaction with nuclear hormone receptors, particularly the estrogen receptor (ER).

Estrogen Receptor (ER)-Mediated Signaling:

  • Binding: 4-t-OP enters the cell and binds to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus.

  • Dimerization & Translocation: Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus (if not already there).

  • DNA Binding: The 4-t-OP-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.

  • Gene Transcription: This binding recruits co-activator or co-repressor proteins, modulating the transcription of estrogen-responsive genes. This can lead to the altered expression of proteins involved in cell proliferation, differentiation, and reproductive function.[6][23] Studies have shown this pathway can stimulate the expression of cathepsins in breast cancer cells.[6]

In addition to the classical ER-mediated pathway, 4-t-OP has been shown to influence other signaling cascades. For example, it can enhance the production of interleukin-4 (IL-4) in T cells through a pathway involving calcineurin-dependent activation of the transcription factor NF-AT, an effect that is independent of the estrogen receptor.[24]

ER Signaling Pathway OP 4-tert-Octylphenol (4-t-OP) ER Estrogen Receptor (ER) OP->ER Binds Membrane Cell Membrane Nucleus Nucleus Dimer ER Dimerization ER->Dimer Activates ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocates to Nucleus & Binds to DNA Transcription Modulation of Gene Transcription ERE->Transcription Recruits Co-factors Response Altered Protein Expression & Cellular Response Transcription->Response

Figure 3: Simplified estrogen receptor (ER)-mediated signaling pathway for 4-t-OP.

References

4-Octylphenol's Interaction with Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylphenol (OP) is an alkylphenol that has garnered significant attention within the scientific community due to its classification as a xenoestrogen. These are exogenous compounds that mimic the biological activity of estrogen by binding to estrogen receptors (ERs). This interaction can disrupt normal endocrine function, potentially leading to adverse health effects. This technical guide provides a comprehensive overview of the interaction between this compound and estrogen receptors, focusing on quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The estrogenic activity of this compound is primarily attributed to its ability to bind to estrogen receptors, ERα and ERβ. The binding affinity of this compound to these receptors has been quantified in numerous studies, typically through competitive binding assays. The key metrics used to express this affinity are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

CompoundReceptorAssay TypeIC50 (µM)Ki (µM)Reference
4-tert-Octylphenol (B29142)Estrogen ReceptorCompetitive Binding Assay-0.05 - 65[1][2][3]
4-tert-OctylphenolEstrogen Receptor-αCompetitive Binding Assay9.25-[4]
4-tert-OctylphenolEstrogen-related Receptor-γCompetitive Binding Assay0.238-[4]
4-tert-OctylphenolProgesterone ReceptorCompetitive Binding Assay-1.2 - 3.8[1][2][3]
4-NonylphenolEstrogen ReceptorCompetitive Binding Assay-0.05 - 65[1][2][3]
4-NonylphenolProgesterone ReceptorCompetitive Binding Assay-1.2 - 3.8[1][2][3]
Bisphenol AEstrogen ReceptorCompetitive Binding Assay> 1-[5]
17β-EstradiolEstrogen ReceptorCompetitive Binding Assay-0.0004[1][2][3]
Ethynyl EstradiolEstrogen ReceptorCompetitive Binding Assay-0.0004[1][2][3]

Note: A range of Ki values is provided for 4-tert-octylphenol, reflecting the variability in experimental conditions and methodologies across different studies.

Estrogen Receptor Signaling Pathway

Upon binding to estrogen receptors, this compound can initiate a signaling cascade that is typically triggered by endogenous estrogens like 17β-estradiol. This genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes. This can result in the altered expression of proteins involved in cell cycle regulation, such as cyclin D1.[6]

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_OP This compound ER_HSP ER-HSP Complex 4_OP->ER_HSP Binding ER Estrogen Receptor (ERα / ERβ) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis (e.g., Cyclin D1) mRNA->Protein Cellular_Response Cellular Response (e.g., Proliferation) Protein->Cellular_Response Competitive_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ER Source (e.g., Rat Uterine Cytosol) - Radiolabeled Estradiol (³H-E2) - this compound (Test Compound) - Assay Buffer Start->Prepare_Reagents Incubation Incubate ER, ³H-E2, and varying concentrations of this compound Prepare_Reagents->Incubation Separation Separate Bound and Free ³H-E2 (e.g., Hydroxylapatite) Incubation->Separation Measurement Measure Radioactivity (Liquid Scintillation Counting) Separation->Measurement Data_Analysis Data Analysis: - Plot Competition Curve - Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End Reporter_Gene_Assay_Workflow Start Start Cell_Culture Culture ER-positive cells transfected with ERE-reporter construct Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate to allow for gene expression Treatment->Incubation Cell_Lysis Lyse cells to release reporter enzyme Incubation->Cell_Lysis Measure_Activity Measure reporter enzyme activity (e.g., Luminescence) Cell_Lysis->Measure_Activity Data_Analysis Data Analysis: - Generate Dose-Response Curve - Calculate EC50 Measure_Activity->Data_Analysis End End Data_Analysis->End

References

Developmental Toxicity of 4-tert-Octylphenol in Zebrafish: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-octylphenol (B29142) (4-t-OP), a persistent environmental contaminant and known endocrine-disrupting chemical (EDC), poses a significant threat to aquatic ecosystems. The zebrafish (Danio rerio), a premier model organism for developmental biology and toxicology, has been instrumental in elucidating the adverse effects of 4-t-OP on vertebrate development. This technical guide provides a comprehensive overview of the developmental toxicity of 4-t-OP in zebrafish, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways. The information presented herein is intended to support further research into the mechanisms of 4-t-OP toxicity and to aid in the development of risk assessment strategies.

Quantitative Toxicity Data

The developmental toxicity of 4-tert-octylphenol in zebrafish is characterized by a range of adverse outcomes, including mortality, morphological malformations, and specific organ system dysfunctions. The following tables summarize the key quantitative data from published studies.

Table 1: Lethality and General Developmental Toxicity of 4-tert-Octylphenol in Zebrafish Embryos

Exposure ConcentrationDurationEndpointObservationReference
1.0 mM3 days50% Lethal Dose (LD50)The concentration at which 50% of the embryos did not survive.[1]
3, 6, and 12 µMNot SpecifiedHatchabilityReduced embryo hatchability was observed.[2][3]

Table 2: Cardiovascular Toxicity of 4-tert-Octylphenol in Zebrafish Embryos/Larvae

Exposure ConcentrationDuration (hpf)EndpointObservationReference
1.0 mM48Pericardial Edema56% of embryos exhibited pericardial edema.[1]
1.0 mM48Irregular Heart Looping28% of embryos showed an irregular shape or incomplete looping of the ventricle and atrium.[1]
0.5 mM48, 72, 96Heart RateDecrease compared to control, but not statistically significant.[1]
1.0 mM48Heart Rate~14.4% decrease compared to control (significant).[1]
1.0 mM72Heart Rate~17.1% decrease compared to control (significant).[1]
1.0 mM96Heart Rate~14.5% decrease compared to control (significant).[1]
1.0 mMNot SpecifiedBlood FlowSlower blood flow rate or blockage of blood flow was observed.[1]

Table 3: Gene Expression Changes in Zebrafish Embryos Exposed to 4-tert-Octylphenol

Exposure ConcentrationDuration (hpf)GeneFold Change vs. ControlReference
1.0 mM72ERα (esr1)3.15-fold increase[1]
1.0 mM72ERβ2 (esr2a)8.9-fold increase[1]
1.0 mM48ERβ1 (esr2b)1.5-fold increase[1]
1.0 mM72ERβ1 (esr2b)2.0-fold increase[1]
0.5 mM & 1.0 mM48, 72Nkx2.7Significant decrease[1]
0.5 mM & 1.0 mM48, 72hand2Significant decrease[1]
0.5 mM & 1.0 mM48, 72Tbx5aSignificant decrease[1]
1.0 mM48Tbx2a, Tbx2bSignificant decrease[1]
0.5 mM & 1.0 mM72Tbx2a, Tbx2bSignificant decrease[1]
0.5 mM & 1.0 mM48, 72FGF1aSignificant decrease[1]
0.5 mM & 1.0 mM48, 72GATA-4, -5, -6Significant decrease[1]
0.02, 0.1, 0.5 µg/L21 days (adults)vtg (hepatic)Pronounced increase in both sexes[4]
0.02, 0.1, 0.5 µg/L21 days (adults)ar (gonadal)Significant decrease in males[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological studies. The following sections outline the key experimental protocols used in the assessment of 4-t-OP developmental toxicity in zebrafish.

Zebrafish Maintenance and Embryo Collection
  • Animal Husbandry: Adult zebrafish (e.g., AB strain, or transgenic lines like Tg(fil-1:EGFP)) are maintained in a recirculating freshwater system at approximately 28°C with a 14-hour light/10-hour dark cycle.[1] Fish are typically fed a standard diet daily.

  • Breeding and Embryo Collection: Embryos are obtained from the natural spawning of adult zebrafish. Breeding tanks are set up with a male-to-female ratio of 2:1 or 1:1. A divider is used to separate the sexes until the morning of the experiment to synchronize spawning. Once the divider is removed, spawning typically occurs within 30 minutes. Fertilized eggs are collected, rinsed with embryo medium, and staged according to standard developmental timelines.

4-tert-Octylphenol Exposure
  • Stock Solution Preparation: A stock solution of 4-tert-octylphenol is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of the solvent in the exposure medium should be kept low (e.g., <0.1%) and a solvent control group must be included in the experimental design.

  • Exposure Protocol: Healthy, fertilized embryos are selected and placed into multi-well plates (e.g., 24-well plates) with one embryo per well containing embryo medium. The appropriate volume of 4-t-OP stock solution is added to achieve the desired final exposure concentrations. A control group (embryo medium only) and a solvent control group are run in parallel. The exposure is typically initiated at an early developmental stage (e.g., 5 hours post-fertilization, hpf) and continues for the desired duration (e.g., up to 96 hpf).[1] The exposure medium is often renewed daily to maintain the chemical concentration.

Assessment of Developmental Endpoints
  • Mortality and Hatching Rate: Embryos are examined daily under a stereomicroscope to assess mortality (coagulation of the embryo) and hatching success. The number of dead embryos and hatched larvae are recorded at specific time points.

  • Morphological Analysis: General and specific morphological abnormalities are observed and documented at various developmental stages. This includes pericardial edema, yolk sac edema, spinal curvature, and overall developmental delay. For cardiovascular-specific assessments, transgenic lines such as Tg(fil-1:EGFP), where endothelial cells are fluorescently labeled, are particularly useful for visualizing the heart and vasculature.[1]

  • Cardiovascular Function Assessment:

    • Heart Rate: The heart rate of developing embryos or larvae is determined by visually counting the number of ventricular contractions over a set period (e.g., 15 seconds) and converting it to beats per minute (bpm). This is typically performed at standardized time points (e.g., 48, 72, and 96 hpf).[1]

    • Blood Flow: Blood circulation is qualitatively or quantitatively assessed by observing the movement of blood cells through the major vessels. Any sluggishness or blockage in blood flow is noted.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from a pool of zebrafish embryos at specific time points using a commercial RNA isolation kit, following the manufacturer's instructions.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of target genes (e.g., esr1, esr2a, nkx2.7) are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are typically normalized to a housekeeping gene (e.g., β-actin) and the fold change is calculated using the 2-ΔΔCt method.

Signaling Pathways and Mechanisms of Toxicity

The developmental toxicity of 4-tert-octylphenol in zebrafish is mediated through the disruption of several key signaling pathways. The following diagrams illustrate these pathways and their perturbation by 4-t-OP.

Endocrine Disruption via Estrogen Receptor Signaling

4-tert-octylphenol is a xenoestrogen that can mimic the action of endogenous estrogens by binding to estrogen receptors (ERs). This interaction can lead to the inappropriate activation of estrogen-responsive genes, disrupting normal endocrine function.

G 4-t-OP 4-t-OP ER Estrogen Receptor (ERα, ERβ) 4-t-OP->ER Binds to ERE Estrogen Response Element ER->ERE Binds to VTG Vitellogenin (vtg) Gene ERE->VTG Activates Transcription Gene Transcription VTG->Transcription G cluster_genes Cardiac Transcription Factors cluster_outcome Developmental Outcome 4-t-OP 4-t-OP Nkx2_7 Nkx2.7 4-t-OP->Nkx2_7 Suppresses Expression hand2 hand2 4-t-OP->hand2 Suppresses Expression Tbx Tbx2/5 4-t-OP->Tbx Suppresses Expression GATA GATA4/5/6 4-t-OP->GATA Suppresses Expression FGF FGF 4-t-OP->FGF Suppresses Expression Defects Cardiovascular Defects (Edema, Looping Defects) 4-t-OP->Defects Leads to HeartDev Normal Heart Development Nkx2_7->HeartDev Regulate hand2->HeartDev Regulate Tbx->HeartDev Regulate GATA->HeartDev Regulate FGF->HeartDev Regulate G 4-t-OP 4-t-OP ROS ↑ Reactive Oxygen Species (ROS) 4-t-OP->ROS Induces p53 p53 ROS->p53 Activates Bax Bax (pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

genotoxicity and mutagenicity of 4-Octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of 4-Octylphenol

Introduction

This compound (4-OP) is an alkylphenol that is widely used in the manufacturing of various industrial and consumer products, including plastics, resins, and detergents. As a degradation product of alkylphenol ethoxylates, it is a persistent environmental contaminant found in water, soil, and air.[1] Humans are frequently exposed to 4-OP through the ingestion of contaminated food and water, inhalation, and dermal contact.[1][2] Classified as an endocrine-disrupting chemical (EDC), 4-OP has demonstrated the ability to mimic the hormone 17-β-estradiol, leading to concerns about its impact on reproductive health and development.[2][3] Beyond its endocrine effects, the potential for this compound to interact with genetic material, causing DNA damage (genotoxicity) and permanent changes in the DNA sequence (mutagenicity), is a critical area of investigation for researchers, toxicologists, and drug development professionals. This guide provides a comprehensive technical overview of the existing data on the , detailing experimental findings, methodologies, and potential mechanisms of action.

Overview of Genotoxicity and Mutagenicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, and by so doing, may lead to cancer. Mutagenicity, a subset of genotoxicity, describes the capacity of an agent to induce permanent, transmissible changes in the structure of the genetic material. A battery of standardized tests is employed to assess these endpoints:

  • Bacterial Reverse Mutation Assay (Ames Test): A widely used initial screening test for mutagenicity. It uses specific strains of bacteria (e.g., Salmonella typhimurium) that have a pre-existing mutation preventing them from synthesizing an essential amino acid, such as histidine.[4] The assay detects whether a chemical can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.[4]

  • Chromosomal Aberration Assay: This in vitro or in vivo test evaluates the ability of a substance to cause structural or numerical changes in chromosomes in mammalian cells.[5]

  • Micronucleus Test: An in vivo test that detects damage to chromosomes or the mitotic spindle. It identifies small, additional nuclei (micronuclei) in red blood cells, which are formed from chromosome fragments or whole chromosomes that lag during cell division.[6][7]

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting primary DNA damage in individual cells, including single- and double-strand breaks and alkali-labile sites.[8] Damaged DNA migrates further in an electric field, creating a "comet" shape.[8]

Data Presentation: Genotoxicity and Mutagenicity of this compound

The following tables summarize the quantitative data from key studies on the genotoxic and mutagenic potential of this compound.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for this compound

Bacterial StrainConcentration RangeMetabolic Activation (S9)ResultReference
S. typhimurium TA9810 - 160 µg/LWithoutMutagenic at ≥ 40 µg/L[9]
S. typhimurium TA10010 - 160 µg/LWithoutMutagenic at ≥ 20 µg/L[9]

Table 2: In Vitro Genotoxicity Data for this compound

AssayCell LineConcentrationExposure TimeKey FindingsReference
Cell Viability/CytotoxicityHepG2 (human liver), Caco-2 (human intestinal), MRC5 (human lung), HaCaT (human keratinocytes), SH-SY5Y (human neuroblastoma)6.25 - 100 µM24 hDose-dependent reduction in cell viability in all cell lines.[2][2]
Apoptosis Assay (TUNEL)HepG2Not specified24 hInduced apoptosis (chromatin fragmentation).[1][1]
Cell Proliferation (BrdU)Primary cortical neurons10⁻⁸ M, 10⁻⁶ M12 hReduced neuronal progenitor proliferation.[10]
Cell Proliferation AssayHuman fetal gonads10 µmol/L3 weeksReduced mitotic index and number of pre-spermatogonia in male gonads; no effect on female gonads.[11][11]

Table 3: In Vivo Genotoxicity and Developmental Toxicity Data for this compound

Assay/EndpointOrganismDose/ConcentrationRoute/DurationKey FindingsReference
Genotoxicity AssessmentRatsNot specifiedNot specifiedAn in vivo assessment of the genotoxic potential of 4-tert-octylphenol (B29142) was conducted.[12][12]
Reproductive ToxicityMale Mice1, 10, 100 mg/kg/dayOral gavage, 28 daysCaused structural damage to seminiferous tubules, increased oxidative stress and apoptosis in testicular tissue at medium and high doses.[3][3]
Developmental ToxicityXenopus laevis embryos2 µM - 10 µMAqueous exposureLC₅₀: 9.9 µM. Induced developmental abnormalities, including head cartilage defects and tail malformations.[13][13]
Neurodevelopmental ToxicityMice (perinatal exposure)Not specifiedMaternal exposureImpaired neurogenesis and neurite growth in offspring; induced apoptosis in neuronal progenitor cells.[10][10]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the principles of the OECD 471 guideline.[14]

  • Strain Preparation: Use histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) and a tryptophan-requiring (trp- ) strain of Escherichia coli (e.g., WP2uvrA).[14][15] Grow cultures overnight to reach a density of 1-2 x 10⁹ cells/mL.

  • Metabolic Activation: Prepare the S9 fraction from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. The S9 mix contains the S9 fraction and necessary cofactors (e.g., NADP+, G6P).

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (this compound dissolved in a suitable solvent like DMSO), and 0.5 mL of either S9 mix or a buffer for the non-activation condition.[14]

    • Pre-incubate the mixture for 20-30 minutes at 37°C.

    • Add 2 mL of molten top agar (B569324) (containing a trace amount of histidine to allow for a few cell divisions) and vortex.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation and Scoring: Incubate the plates at 37°C for 48-72 hours. Count the number of revertant colonies (his+ or trp+) on each plate.

  • Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control). Positive controls (e.g., sodium azide, 2-nitrofluorene) must be included.[16]

In Vivo Micronucleus Test

This protocol is based on standard methodologies for rodent micronucleus assays.[6]

  • Animal Dosing: Use a suitable rodent model (e.g., mice). Administer this compound, typically via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control and a positive control (e.g., cyclophosphamide) group are required.

  • Sample Collection: Collect bone marrow, typically from the femur, at 24 and 48 hours after a single administration or 24 hours after the final dose in a repeat-dose study.[7]

  • Slide Preparation:

    • Flush the bone marrow from the femur using fetal bovine serum.

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet and create a smear on a clean microscope slide.

    • Air-dry the slides and fix them in methanol.

  • Staining: Stain the slides with a DNA-specific stain such as acridine (B1665455) orange or Giemsa.[6] This allows for the differentiation of polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

  • Scoring: Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs (e.g., by counting 500 total erythrocytes) to assess bone marrow toxicity.[6]

  • Data Analysis: A positive result is a dose-dependent and statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Comet Assay (Single Cell Gel Electrophoresis)

This protocol outlines the general steps for the alkaline comet assay.[8]

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest (for in vivo studies) or from cell culture (in vitro).[8]

  • Slide Preparation: Mix the cell suspension with low melting point (LMP) agarose (B213101) and pipette the mixture onto a pre-coated microscope slide.[8] Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold, high-salt lysis buffer (containing detergents like Triton X-100) to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids."[8]

  • DNA Unwinding: Place the slides in a high pH electrophoresis buffer (pH > 13) to unwind the DNA, exposing alkali-labile sites and strand breaks.[8]

  • Electrophoresis: Perform electrophoresis at a low voltage in the same high pH buffer. Broken DNA fragments will migrate away from the nucleoid, forming the "comet tail."

  • Neutralization and Staining: Neutralize the slides in a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use imaging software to quantify the extent of DNA damage, typically by measuring parameters like percent tail DNA, tail length, and tail moment.

Visualizations: Workflows and Potential Mechanisms

Genotoxicity_Testing_Workflow cluster_0 Initial Screening for Mutagenicity cluster_1 In Vitro Genotoxicity Assessment cluster_2 In Vivo Confirmation A Test Compound (this compound) B Bacterial Reverse Mutation Assay (Ames Test) A->B C Mammalian Cell Assays B->C If positive or for further investigation D Chromosomal Aberration Test C->D E In Vitro Micronucleus Test C->E F Comet Assay C->F G Animal Model (e.g., Rodent) C->G If in vitro genotoxicity is observed H In Vivo Micronucleus Test G->H I In Vivo Comet Assay G->I Result Weight of Evidence Analysis (Genotoxicity & Mutagenicity Profile) H->Result I->Result

ROS_Pathway OP This compound Exposure Cell Cellular Interaction (e.g., Mitochondria, ER) OP->Cell ROS Increased Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (Strand Breaks, Oxidized Bases) OxidativeStress->DNADamage Apoptosis Apoptosis (Cell Death) DNADamage->Apoptosis Repair DNA Repair Mechanisms DNADamage->Repair Mutation Mutations / Chromosomal Aberrations Repair->Mutation If repair is faulty or overwhelmed

Genotoxicity_Endpoints cluster_Primary Primary DNA Damage cluster_Gene Gene Mutation cluster_Chromo Chromosomal Damage Comet Comet Assay (Detects strand breaks) Ames Ames Test (Detects point mutations) Comet->Ames may lead to ChromoAb Chromosomal Aberration Assay (Detects clastogenicity) Comet->ChromoAb may lead to Micro Micronucleus Test (Detects clastogenicity/aneugenicity) Comet->Micro may lead to

Discussion and Conclusion

The available evidence on the presents a complex picture. Data from the Ames test indicates that 4-OP can be mutagenic in bacteria, inducing both frameshift and base-pair substitution mutations without metabolic activation.[9] This suggests a direct-acting mutagenic potential.

In vitro studies in human and other mammalian cells consistently demonstrate the cytotoxic effects of 4-OP across various cell lines, including those from the liver, lungs, and nervous system.[2] 4-OP has been shown to reduce cell proliferation and induce apoptosis, or programmed cell death.[1][10] Specifically, it has been observed to affect the proliferation of male germ cells, highlighting a potential for reproductive toxicity.[11]

In vivo studies support these findings, demonstrating that exposure to this compound can lead to significant reproductive and developmental toxicity.[3][13] In male mice, 4-OP exposure resulted in damage to testicular tissue, increased oxidative stress, and apoptosis.[3] Studies in frog embryos have shown that 4-OP can cause significant developmental abnormalities, while perinatal exposure in mice disrupts brain development and leads to behavioral deficits.[10][13]

A plausible mechanism underlying the observed genotoxicity is the induction of oxidative stress. As an endocrine disruptor, 4-OP can interfere with cellular processes, leading to an overproduction of reactive oxygen species (ROS). This state of oxidative stress can directly damage DNA, causing strand breaks and base modifications, which, if not properly repaired, can lead to mutations, chromosomal aberrations, and apoptosis.[3]

References

4-Octylphenol's Impact on Fish Gill Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 4-octylphenol (4-OP), a prevalent environmental contaminant, on the inflammatory response in fish gills. The document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols, and visualizes the core signaling pathways involved. This guide is intended to be a valuable resource for researchers investigating aquatic toxicology, inflammatory processes, and the development of potential therapeutic interventions.

Introduction

This compound is an alkylphenol ethoxylate degradation product that is frequently detected in aquatic environments. Due to its endocrine-disrupting and toxic properties, 4-OP poses a significant threat to aquatic organisms. The gills of fish are a primary site of interaction with waterborne pollutants, serving critical functions in respiration, osmoregulation, and excretion. Consequently, the gills are highly susceptible to damage from contaminants like 4-OP, leading to a pronounced inflammatory response. Understanding the molecular mechanisms underlying this inflammatory cascade is crucial for assessing the ecological impact of 4-OP and for developing strategies to mitigate its harmful effects.

Quantitative Data on the Effects of this compound on Fish Gills

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on fish gill inflammation and histology.

Table 1: Effects of this compound on the Expression of Inflammatory Genes in Common Carp (B13450389) (Cyprinus carpio) Gills

GeneTreatment Group (4-OP)Fold Change (vs. Control)Reference
TLR760-day exposureUpregulated (specific fold change not detailed in abstract)Sun et al., 2022[1]
IκBα60-day exposureDownregulated (specific fold change not detailed in abstract)Sun et al., 2022[1]
NF-κB60-day exposureUpregulated (specific fold change not detailed in abstract)Sun et al., 2022[1]
IL-1βHigh concentration (in vivo)Higher expressionMaciuszek et al., 2020[2]
cxcl8_l2High concentration (in vivo)Higher expressionMaciuszek et al., 2020[2]
inosHigh concentration (in vivo)Higher expressionMaciuszek et al., 2020[2]

Note: The study by Sun et al. (2022) identified 1605 differentially expressed genes, with 898 being up-regulated and 707 down-regulated, indicating a significant transcriptomic response to 4-OP exposure.[1]

Table 2: Histopathological Alterations in Fish Gills Following Exposure to Octylphenol and Related Compounds

Fish SpeciesCompoundConcentrationDurationObserved AlterationsReference
Labeo rohita4-tert-Octylphenol (B29142)0.443 mg/L (LC50)96 hoursNecrosis, rupture of pillar cells, swelling of secondary lamellae tips, epithelial lifting, curling of secondary gill lamellae.Saha et al., 2023[3]
Pseudetroplus maculatusOctylphenol150 µg/L (LC50)96 hoursUpliftment of gill epithelium, vacuolization, fusion or absence of secondary lamellae.Praveena and Chitra, 2018[4]
Clarias gariepinusOctylphenol250, 500, 750, 1000 µg/L7 daysProbable tissue damage leading to fluctuations in enzyme levels.Ramesh et al., 2011[5]

Core Signaling Pathway

Exposure of fish gills to this compound has been shown to activate a specific inflammatory signaling cascade. A key study in common carp identified the Toll-like receptor 7 (TLR7) / IκBα / NF-κB pathway as a central mechanism in the 4-OP-induced inflammatory injury.[1]

G This compound This compound TLR7 TLR7 This compound->TLR7 Activates IκBα IκBα TLR7->IκBα Leads to degradation of NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes (e.g., IL-1β, TNF-α) Pro-inflammatory Genes (e.g., IL-1β, TNF-α) NF-κB->Pro-inflammatory Genes (e.g., IL-1β, TNF-α) Promotes transcription of Inflammatory Response Inflammatory Response Pro-inflammatory Genes (e.g., IL-1β, TNF-α)->Inflammatory Response

Caption: 4-OP induced inflammatory signaling pathway in fish gills.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the inflammatory effects of this compound on fish gills.

Fish Exposure and Sample Collection

A representative experimental workflow for assessing the effects of this compound on fish gills is outlined below.

G cluster_0 Acclimation cluster_1 Exposure cluster_2 Sampling cluster_3 Analysis Fish Acclimation Fish Acclimation Control Group Control Group Fish Acclimation->Control Group 4-OP Treatment Group 4-OP Treatment Group Fish Acclimation->4-OP Treatment Group Gill Tissue Collection Gill Tissue Collection Control Group->Gill Tissue Collection 4-OP Treatment Group->Gill Tissue Collection Histopathology Histopathology Gill Tissue Collection->Histopathology Gene Expression (qPCR) Gene Expression (qPCR) Gill Tissue Collection->Gene Expression (qPCR) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Gill Tissue Collection->Protein Analysis (Western Blot)

Caption: Experimental workflow for 4-OP exposure and analysis.

Protocol:

  • Animal Acclimation: Fish (e.g., Common Carp, Cyprinus carpio) are acclimated to laboratory conditions for a specified period (e.g., two weeks) in well-aerated tanks with controlled temperature, pH, and photoperiod.

  • Exposure: Fish are randomly assigned to a control group and one or more this compound treatment groups with varying concentrations. The exposure can be acute (e.g., 96 hours) or chronic (e.g., 60 days).

  • Sample Collection: At the end of the exposure period, fish are euthanized. Gill tissues are carefully dissected. For histology, tissues are fixed in a suitable fixative (e.g., 10% neutral buffered formalin). For molecular analysis (RNA and protein), tissues are immediately snap-frozen in liquid nitrogen and stored at -80°C.

Histopathological Analysis

Objective: To qualitatively and quantitatively assess structural changes in gill tissue.

Protocol:

  • Tissue Processing: Fixed gill tissues are dehydrated through a graded series of ethanol (B145695), cleared in xylene, and embedded in paraffin (B1166041) wax.

  • Sectioning: 5 µm thick sections are cut using a microtome.

  • Staining (Hematoxylin and Eosin - H&E):

    • Deparaffinize sections in xylene.

    • Rehydrate through descending grades of alcohol to water.

    • Stain with Hematoxylin (e.g., Mayer's or Harris's) for 3-5 minutes to stain nuclei blue/purple.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol to remove excess stain.

    • "Blue" the sections in a suitable agent (e.g., Scott's tap water substitute) to turn the nuclei blue.

    • Rinse in running tap water.

    • Counterstain with Eosin Y for 30 seconds to 2 minutes to stain cytoplasm and connective tissue pink/red.

    • Dehydrate through ascending grades of alcohol.

    • Clear in xylene.

    • Mount with a coverslip using a permanent mounting medium.

  • Microscopic Examination: Stained sections are examined under a light microscope for histopathological alterations such as epithelial lifting, hyperplasia, lamellar fusion, necrosis, and inflammatory cell infiltration.

  • Semi-Quantitative Scoring: A scoring system can be employed to quantify the severity of the lesions. For each alteration, a score (e.g., 0 = no change, 1 = mild, 2 = moderate, 3 = severe) is assigned based on the extent and severity of the change.

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To quantify the expression levels of target inflammatory genes.

Protocol:

  • RNA Extraction:

    • Homogenize frozen gill tissue (~50 mg) in a lysis buffer (e.g., TRIzol).

    • Extract total RNA using a chloroform (B151607) phase separation followed by isopropanol (B130326) precipitation.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

    • Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., IL-1β, TNF-α, NF-κB) and a reference gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).

    • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (denaturation, annealing, extension).

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protein Analysis (Western Blot)

Objective: To detect and quantify the levels of specific proteins involved in the inflammatory signaling pathway.

Protocol:

  • Protein Extraction:

    • Homogenize frozen gill tissue in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.

    • Determine the protein concentration using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE:

    • Denature protein samples by boiling in a loading buffer.

    • Separate proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NF-κB, anti-phospho-NF-κB, anti-IκBα) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • Analyze the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

The information presented in this technical guide highlights the significant inflammatory effects of this compound on fish gills. The activation of the TLR7/IκBα/NF-κB signaling pathway appears to be a key molecular mechanism driving these responses, leading to the upregulation of pro-inflammatory genes and observable histopathological damage. The detailed experimental protocols provided herein offer a standardized framework for researchers to investigate these effects further. A comprehensive understanding of the molecular toxicology of this compound is essential for environmental risk assessment and the development of strategies to protect aquatic ecosystems. Future research should focus on elucidating the full spectrum of genes and proteins involved in the inflammatory response and exploring potential therapeutic interventions to mitigate 4-OP-induced gill damage.

References

Neurodevelopmental Effects of 4-tert-Octylphenol Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-octylphenol (B29142) (4-t-OP) is a persistent endocrine-disrupting chemical (EDC) widely used in the manufacturing of consumer products. Human exposure is ubiquitous, raising concerns about its potential health impacts, particularly on the developing nervous system. This technical guide synthesizes the current scientific understanding of the neurodevelopmental effects of 4-t-OP exposure. It provides a comprehensive overview of the key cellular and behavioral consequences, details the experimental protocols used to assess these effects, and visualizes the implicated molecular signaling pathways. This document is intended to serve as a resource for researchers investigating the neurotoxicity of EDCs and for professionals involved in the development of safer alternatives and potential therapeutic interventions.

Introduction

The developing brain is uniquely vulnerable to environmental insults. Exposure to EDCs like 4-tert-octylphenol during critical windows of neurodevelopment can lead to lasting structural and functional deficits.[1][2] 4-t-OP, a degradation product of alkylphenol polyethoxylates, exhibits estrogenic activity, enabling it to interfere with hormonal signaling crucial for normal brain maturation.[2][3] This guide will delve into the specific neurodevelopmental consequences of 4-t-OP exposure, supported by quantitative data from in vitro and in vivo studies.

Quantitative Data on Neurodevelopmental Effects

The following tables summarize the key quantitative findings from studies investigating the impact of 4-t-OP on neuronal development and behavior.

Table 1: In Vitro Effects of 4-t-OP on Primary Cortical Neurons
ParameterControl (Vehicle)4-t-OP (10⁻⁸ M)4-t-OP (10⁻⁶ M)Reference
Dendrite Morphology
Number of Primary DendritesBaselineIncreasedIncreased[1][2]
Number of Secondary DendritesBaselineIncreasedIncreased[1][2]
Average Dendrite Length (µm)BaselineDecreasedMarkedly Decreased[1][2]
Axon Morphology
Number of Primary AxonsNo Significant DifferenceNo Significant DifferenceNo Significant Difference[1][2]
Number of Secondary AxonsNo Significant DifferenceNo Significant DifferenceNo Significant Difference[1][2]
Average Axon Length (µm)BaselineSlightly DecreasedSlightly Decreased[1][2]
Table 2: In Vivo Effects of Perinatal 4-t-OP Exposure in Mice
ParameterControl (Vehicle)4-t-OP (10 mg/kg)4-t-OP (50 mg/kg)Reference
Neurogenesis (E18.5)
BrdU+ Cells (in DG)BaselineDecreasedFurther Decreased[1]
Ki67+ Cells (in DG)BaselineNo Significant DifferenceDecreased[1]
p-Histone-H3+ Cells (in DG)BaselineSignificantly LowerFurther Decreased[1]
Apoptosis (Offspring Brain)
Cleaved Caspase-3 LevelBaselineIncreasedMarkedly Increased[1]
Bcl2 Protein LevelBaselineSignificantly LowerSignificantly Lower[1]
Bax Protein LevelBaselineMarkedly HigherMarkedly Higher[1]
Olfactory Bulb Neurogenesis
Tyrosine Hydroxylase+ CellsBaselineDecreasedN/A[4][5]
Calretinin+ CellsBaselineDecreasedN/A[4][5]
Behavioral Outcomes
Cognitive Function (Morris Water Maze)NormalImpaired Spatial MemoryImpaired Spatial Memory
Social Behavior (Three-Chamber Test)NormalImpaired SociabilityImpaired Sociability
Anxiety-Like Behavior (Open Field Test)NormalIncreasedIncreased

Implicated Signaling Pathways

Exposure to 4-t-OP disrupts neurodevelopment by interfering with key molecular signaling pathways. The estrogenic nature of 4-t-OP allows it to bind to estrogen receptors (ERs), initiating downstream cascades that are critical for neuronal proliferation, differentiation, and survival. The following diagrams illustrate the putative signaling pathways affected by 4-t-OP.

G cluster_0 4-tert-Octylphenol (4-t-OP) Exposure cluster_1 Cellular Receptors cluster_2 Downstream Signaling Cascades cluster_3 Cellular Processes 4-t-OP 4-t-OP ER Estrogen Receptors (ERα, ERβ) 4-t-OP->ER Binds to MAPK_ERK MAPK/ERK Pathway ER->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Activates CREB CREB Activation MAPK_ERK->CREB Phosphorylates PI3K_Akt->CREB Influences Gene Altered Gene Transcription CREB->Gene Regulates Proliferation Decreased Neuronal Proliferation Gene->Proliferation Morphology Altered Neuronal Morphology Gene->Morphology

Figure 1: Putative Estrogen Receptor-Mediated Signaling Pathway Disrupted by 4-t-OP.

G cluster_0 4-tert-Octylphenol (4-t-OP) Exposure cluster_1 Apoptotic Regulation cluster_2 Cellular Outcome 4-t-OP 4-t-OP Bcl2 Bcl-2 (Anti-apoptotic) Protein Level 4-t-OP->Bcl2 Decreases Bax Bax (Pro-apoptotic) Protein Level 4-t-OP->Bax Increases Caspase3 Cleaved Caspase-3 (Executioner Caspase) Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Increased Neuronal Apoptosis Caspase3->Apoptosis

Figure 2: 4-t-OP Induced Apoptosis Pathway in Developing Neurons.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 4-t-OP's neurodevelopmental effects.

In Vitro Studies: Primary Cortical Neuron Culture

This protocol is adapted from methodologies used to assess the direct effects of 4-t-OP on neuronal morphology.[1][2]

Objective: To culture primary cortical neurons from embryonic mice for neurotoxicity assessment.

Materials:

  • Timed-pregnant C57BL/6J mice (E17)

  • Poly-L-lysine coated culture plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Cytarabine (B982)

  • 4-tert-octylphenol (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Euthanize a timed-pregnant mouse (E17) and dissect the embryos.

  • Isolate the cerebral cortices from the embryonic brains in ice-cold PBS.

  • Mince the cortical tissue and incubate with Trypsin-EDTA at 37°C for 15 minutes.

  • Inactivate trypsin with medium containing FBS and gently triturate the tissue to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

  • Plate the neurons on poly-L-lysine coated plates at a desired density (e.g., 1x10⁶ cells/well in a 24-well plate).

  • After 24 hours, add cytarabine to the culture medium to inhibit glial cell proliferation.

  • After another 48 hours, replace the medium with fresh, cytarabine-free medium.

  • Expose the cultured neurons to varying concentrations of 4-t-OP or vehicle (DMSO) for the desired duration (e.g., 4 days).

  • Fix the cells for subsequent morphological analysis.

G A E17 Embryo Dissection B Cortical Tissue Isolation A->B C Trypsin Digestion B->C D Trituration C->D E Cell Plating D->E F Glial Inhibition (Cytarabine) E->F G 4-t-OP Exposure F->G H Fixation & Analysis G->H

Figure 3: Experimental Workflow for Primary Cortical Neuron Culture and Exposure.

In Vivo Studies: Perinatal Exposure and Behavioral Testing

This protocol outlines the in vivo exposure paradigm and subsequent behavioral analyses to assess the neurodevelopmental effects of 4-t-OP in a mouse model.[1]

Objective: To evaluate the effects of perinatal 4-t-OP exposure on neurogenesis and behavior in offspring.

Animal Model: C57BL/6J mice.

Exposure Paradigm:

  • House male and female mice for mating. The day of vaginal plug detection is designated as embryonic day 0.5 (E0.5).

  • From E9.5 to postnatal day 28 (PND28), administer 4-t-OP (e.g., 10 mg/kg or 50 mg/kg) or vehicle (e.g., corn oil) to the pregnant and lactating dams via subcutaneous injection.

  • Wean the offspring at PND28 and house them by sex.

  • Conduct behavioral testing on the offspring at 6-8 weeks of age.

Behavioral Assays:

  • Morris Water Maze (for spatial learning and memory):

    • A circular pool is filled with opaque water and a hidden platform is submerged in one quadrant.

    • Mice are trained over several days to find the platform using distal cues in the room.

    • Parameters measured include escape latency (time to find the platform) and path length.

    • A probe trial is conducted with the platform removed to assess memory retention by measuring the time spent in the target quadrant.

  • Three-Chamber Social Interaction Test (for sociability):

    • The apparatus consists of three interconnected chambers.

    • In the first phase (sociability), the test mouse is placed in the center chamber and can explore a side chamber containing a novel mouse and another side chamber that is empty.

    • Time spent in each chamber and interacting with the novel mouse is recorded.

    • In the second phase (social novelty), a new novel mouse is placed in the previously empty chamber, and the preference for the new versus the familiar mouse is assessed.

Morphological Analysis of Neurons

Objective: To quantify changes in neuronal morphology (dendrite and axon length, branching).

Procedure:

  • Acquire images of immunostained neurons (e.g., stained for MAP2 for dendrites and Tau1 for axons) using a confocal microscope.

  • Use image analysis software such as ImageJ with the NeuronJ plugin for tracing and measuring neurites.

  • Trace the lengths of primary and secondary dendrites and axons.

  • Count the number of primary and secondary branches.

  • Perform statistical analysis to compare between control and 4-t-OP treated groups.

Analytical Methods for 4-t-OP Detection

Objective: To quantify 4-t-OP levels in biological samples (e.g., urine, serum, brain tissue).

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a common and sensitive method.

General Procedure:

  • Sample Preparation:

    • Urine/Serum: Enzymatic hydrolysis (e.g., with β-glucuronidase) to deconjugate 4-t-OP metabolites.

    • Brain Tissue: Homogenization followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte.

  • Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate 4-t-OP from other matrix components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification. Use an isotopically labeled internal standard (e.g., ¹³C₆-4-t-OP) for accurate quantification.

Conclusion

The evidence presented in this technical guide demonstrates that exposure to 4-tert-octylphenol during neurodevelopment can lead to significant adverse outcomes. In vitro, 4-t-OP alters neuronal morphology, and in vivo, it impairs neurogenesis, induces apoptosis, and results in cognitive, social, and behavioral deficits in mice.[1][2][6][7][8][9] The primary mechanism of action appears to be through the disruption of estrogen receptor signaling, which in turn affects downstream pathways critical for normal brain development. The detailed protocols provided herein offer a standardized framework for researchers to further investigate the neurotoxicity of 4-t-OP and other EDCs. A deeper understanding of these mechanisms is essential for risk assessment, the development of regulatory policies, and the identification of potential therapeutic strategies to mitigate the effects of developmental neurotoxicity.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Octylphenol in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Octylphenol (4-OP) is an alkylphenol classified as an endocrine-disrupting compound (EDC) due to its potential to interfere with the endocrine systems of organisms. Its presence in aquatic environments, stemming from its use in the manufacturing of non-ionic surfactants, lubricant additives, and resins, is a significant concern.[1] Accurate and sensitive analytical methods are crucial for monitoring its concentration in water samples to assess environmental contamination and ensure public health. This document provides detailed application notes and protocols for the detection of this compound in water samples using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Solid-Phase Extraction followed by High-Performance Liquid Chromatography with Photodiode Array Detection (SPE-HPLC-PDA)

This method is suitable for the determination of this compound in river water samples. It involves a pre-concentration step using solid-phase extraction (SPE) followed by analysis using HPLC with a photodiode array (PDA) detector.[2][3]

Data Presentation
ParameterValueReference
Linearity Range0.001–0.012 mg/L[2][3]
Regression Coefficient (R²)0.9988[2][3]
Limit of Detection (LOD)0.0006 mg/L[2][3]
Limit of Quantification (LOQ)0.0020 mg/L[2][3]
Recovery41.0 to 114% (at 0.005, 0.010, and 0.050 mg/L)[2][3]
Repeatability (RSD)< 2%[2][3]
Experimental Protocol

1. Materials and Reagents

  • This compound standard (analytical grade)[3]

  • Methanol (B129727) (HPLC grade)[2]

  • Acetone (B3395972) (HPLC grade)[2]

  • Acetonitrile (HPLC grade)[2]

  • Deionized water (Milli-Q or equivalent)[2]

  • C18 SPE Cartridges[4]

2. Standard Solution Preparation

  • Prepare a stock solution of 4-OP in methanol at a concentration of 100 mg/L.[3]

  • Store the stock solution at 2°C.[3]

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.001-0.012 mg/L).[2][3]

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 15 mL of a methanol, acetone, and Milli-Q water mixture (1:1:1, v/v/v) through it.[2]

  • Sample Loading:

    • Filter the water sample.

    • Load 200 mL of the filtered water sample onto the conditioned cartridge at a flow rate of 1 mL/min.[2]

  • Washing:

    • Wash the cartridge with 10 mL of Milli-Q water to remove interferences.[2]

  • Elution:

    • Elute the retained 4-OP with 10 mL of a methanol and acetone mixture (1:1, v/v).[2]

  • Pre-concentration:

    • Concentrate the 10 mL eluate to 1 mL using a rotary evaporator before injection into the HPLC system.[2]

4. HPLC-PDA Analysis

  • HPLC System: High-Performance Liquid Chromatograph with a Photodiode Array detector.[3]

  • Column: Phenomenex Luna 5µm C18 100A (250 x 4.6 mm) or equivalent.[3]

  • Mobile Phase: Acetonitrile and deionized water (80:20, v/v).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 225 nm.[2][3]

  • Column Temperature: 40°C.[5]

5. Confirmation (Optional)

  • The presence of 4-OP in real samples can be confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Experimental Workflow

SPE_HPLC_PDA_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Analysis start 200 mL Water Sample condition Condition C18 Cartridge (Methanol:Acetone:Water 1:1:1) load Load Sample (1 mL/min) condition->load wash Wash Cartridge (10 mL Milli-Q Water) load->wash elute Elute 4-OP (10 mL Methanol:Acetone 1:1) wash->elute concentrate Concentrate Eluate to 1 mL (Rotary Evaporator) elute->concentrate hplc HPLC-PDA Analysis (Mobile Phase: ACN:H2O 80:20) (Wavelength: 225 nm) concentrate->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for SPE-HPLC-PDA analysis of this compound.

Method 2: Liquid-Liquid Extraction followed by High-Performance Liquid Chromatography with Fluorescence Detection (LLE-HPLC-FLD)

This method provides a sensitive and reliable approach for the routine determination of 4-tert-octylphenol (B29142) in surface water samples. It utilizes liquid-liquid extraction (LLE) for sample preparation, followed by HPLC with a highly selective fluorescence detector (FLD).[5][6]

Data Presentation
ParameterValue (for 4-t-OP)Reference
Linearity RangeNot explicitly stated, but suitable for concentrations found (0.06-0.16 µg/L)[5][6]
Limit of Detection (LOD)0.05 µg/L[6]
Limit of Quantification (LOQ)0.16 µg/L[6]
Repeatability (RSDr)≤ 2%[6]
Intermediary Precision (RSDR)≤ 5%[6]
Experimental Protocol

1. Materials and Reagents

  • 4-tert-Octylphenol standard (analytical grade)[6]

  • Dichloromethane (B109758) (HPLC grade)[5][6]

  • Acetonitrile (HPLC grade)[5][6]

  • Deionized water[5][6]

  • Hydrochloric acid or Sulfuric acid for pH adjustment[6]

2. Standard Solution Preparation

  • Prepare a stock solution of 4-t-OP (e.g., 1000 µg/mL) in a suitable solvent like methanol.[6]

  • Prepare working standards by diluting the stock solution.

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Take a 1 L water sample.

  • Adjust the pH of the water sample to 3.0-3.5 using an appropriate acid.[5][6]

  • Transfer the sample to a separatory funnel.

  • Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.[7]

  • Allow the layers to separate.

  • Collect the organic (bottom) layer.

  • Repeat the extraction with a fresh 25 mL portion of dichloromethane.[7]

  • Combine the organic extracts.

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for HPLC analysis.

4. HPLC-FLD Analysis

  • HPLC System: High-Performance Liquid Chromatograph with a Fluorescence Detector.[6]

  • Column: Zorbax Eclipse XDB C8 (5-μm, 4.6 × 150 mm) or equivalent.[5][6]

  • Mobile Phase: Isocratic elution with acetonitrile/water (65:35, v/v).[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 40°C.[5][6]

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 225 nm[8]

    • Emission Wavelength (λem): 305 nm[8]

Experimental Workflow

LLE_HPLC_FLD_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Analysis start 1 L Water Sample ph_adjust Adjust pH to 3.0-3.5 start->ph_adjust extract1 Extract with 50 mL Dichloromethane ph_adjust->extract1 extract2 Re-extract with 25 mL Dichloromethane extract1->extract2 combine Combine Organic Extracts extract2->combine dry Dry with Anhydrous Sodium Sulfate combine->dry concentrate Evaporate and Reconstitute in Mobile Phase dry->concentrate hplc HPLC-FLD Analysis (Mobile Phase: ACN:H2O 65:35) (λex=225nm, λem=305nm) concentrate->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for LLE-HPLC-FLD analysis of this compound.

Method 3: Solid-Phase Extraction and Derivatization followed by Gas Chromatography-Mass Spectrometry (SPE-GC-MS)

This method is highly sensitive and selective for the analysis of 4-tert-octylphenol in surface water. It involves SPE for extraction and concentration, followed by a derivatization step to improve the chromatographic behavior and sensitivity of the analyte before GC-MS analysis.[9]

Data Presentation
ParameterValue (for 4-t-OP)Reference
Detection Limit (S/N=3)0.06 ng/mL (0.06 µg/L)[9]
Average Recovery84.67% to 109.7%[9]
Precision (RSD)6.24% to 12.96%[9]
Experimental Protocol

1. Materials and Reagents

  • 4-tert-Octylphenol standard[9]

  • Phenanthrene-d10 (internal standard)[9]

  • Derivatization reagent (e.g., BSTFA for silylation to form 4-tert-octyl-phenoxy silane)[9]

  • C18 SPE Cartridges[9]

  • Solvents for SPE (e.g., methanol, dichloromethane)

  • Hexane (GC grade)

2. Standard Solution Preparation

  • Prepare stock solutions of 4-t-OP and the internal standard (phenanthrene-d10) in a suitable solvent.

  • Prepare calibration standards containing both the analyte and the internal standard.

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Follow the SPE protocol as described in Method 1 (conditioning, loading, washing, and elution). A C18 sorbent is recommended.[9]

  • After elution, concentrate the extract to a small volume (e.g., 1 mL).

4. Derivatization

  • Transfer the concentrated extract to a reaction vial.[10]

  • Add the derivatization reagent (e.g., BSTFA). The choice of reagent depends on the target functional group.[10] For phenols, silylation is common.

  • Heat the vial at a specific temperature for a set time to ensure the reaction goes to completion (e.g., 75°C for 30-45 minutes, optimization may be required).

  • Cool the sample to room temperature before GC-MS analysis.

5. GC-MS Analysis

  • GC-MS System: Gas Chromatograph coupled to a Mass Spectrometer.[9]

  • Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is suitable.[11]

  • Injection Mode: Splitless injection is recommended for trace analysis.[11]

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 8-15°C/min) to a final temperature (e.g., 300°C) and hold.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized 4-t-OP and the internal standard.[12]

Experimental Workflow

SPE_GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis start Water Sample spe Solid-Phase Extraction (C18) start->spe concentrate Concentrate Eluate spe->concentrate add_is Add Internal Standard concentrate->add_is derivatize Derivatization (e.g., Silylation) add_is->derivatize gcms GC-MS Analysis (Splitless Injection, SIM Mode) derivatize->gcms data Data Acquisition & Quantification gcms->data

Caption: Workflow for SPE-GC-MS analysis of this compound.

References

Application Note: Solid-Phase Extraction Protocol for 4-Octylphenol from River Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Octylphenol (4-OP) is an alkylphenol classified as an endocrine-disrupting compound (EDC) that can be found in aquatic environments due to the degradation of alkylphenol polyethoxylates, which are used in industrial and sewage treatment works.[1] Its presence in river water, even at trace levels, is a significant environmental concern due to its potential to disrupt the endocrine systems of wildlife and humans.[2] Accurate and reliable quantification of 4-OP in complex matrices like river water requires effective sample preparation to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering advantages over traditional liquid-liquid extraction, such as higher throughput, reduced solvent consumption, and improved reproducibility.[3]

This application note details a robust solid-phase extraction protocol for the isolation and preconcentration of this compound from river water samples prior to analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The method is based on the use of C18 SPE cartridges, which are effective for retaining non-polar compounds like 4-OP from aqueous samples.[2][4]

Principle

The protocol utilizes a C18 sorbent, a non-polar stationary phase, for the retention of this compound from a large volume of a polar mobile phase (river water). The C18 sorbent consists of silica (B1680970) particles chemically bonded with octadecyl (C18) hydrocarbon chains, creating a hydrophobic surface that effectively interacts with and retains non-polar to moderately polar organic molecules. After loading the sample, interferences are washed away, and the analyte of interest is then eluted with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of subsequent analytical measurements.

Experimental Protocol

Materials and Reagents

  • SPE Cartridges: C18 cartridges (e.g., Resprep C18, 100 mg/1 mL)[5]

  • This compound Standard: Analytical grade

  • Methanol (B129727) (MeOH): HPLC grade

  • Acetone (B3395972) (ACE): HPLC grade

  • Deionized Water: Milli-Q or equivalent

  • Glass Fiber Filters: 1.2 µm pore size

  • SPE Vacuum Manifold

  • Rotary Evaporator or Nitrogen Evaporator

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Sample Preparation

  • Collect river water samples in clean glass bottles.

  • Filter the water samples through a 1.2 µm glass fiber filter to remove suspended solids.

Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Mount the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 15 mL of a 1:1:1 (v/v/v) mixture of methanol, acetone, and deionized water through the cartridge.[5]

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge by passing 5 mL of deionized water, ensuring the sorbent bed does not run dry.

  • Sample Loading:

    • Load 200 mL of the filtered river water sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.[5] Using a larger sample volume with a small cartridge size (e.g., 100 mg) may decrease recovery.[5]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any remaining polar impurities.[5]

    • Dry the cartridge under vacuum for approximately 5-10 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with 10 mL of a 1:1 (v/v) mixture of methanol and acetone into a clean collection tube.[5]

  • Pre-concentration:

    • Evaporate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[5]

    • The sample is now ready for analysis by HPLC-PDA, GC-MS, or LC-MS/MS. For GC-MS analysis, a derivatization step to form a more volatile compound, such as 4-tert-octyl-phenoxy silane, can be performed to improve sensitivity and selectivity.[2]

Quantitative Data

The following table summarizes the performance data for the determination of this compound in river water using the described SPE protocol followed by HPLC-PDA analysis.[5]

ParameterThis compound
Spiking Concentration (mg/L) Recovery (%) ± RSD (%)
0.005114 ± <2%
0.01098 ± <2%
0.05041 ± <2%
Linear Range (mg/L) 0.001 - 0.012
Regression Coefficient (R²) 0.9988
Limit of Detection (LOD) (mg/L) 0.0006
Limit of Quantification (LOQ) (mg/L) 0.0020

Note: The lower recovery at the 0.050 mg/L spiking level may be due to the saturation of the 100 mg sorbent.[5]

A separate study using SPE coupled with GC-MS reported average recoveries ranging from 84.67% to 109.7% with a relative standard deviation (RSD) between 6.24% and 12.96%.[2] The limit of detection (LOD) in that study was 0.06 ng/mL (or 0.00006 mg/L).[2]

Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample River Water Sample Collection Filtration Filtration (1.2 µm Glass Fiber Filter) Sample->Filtration Conditioning 1. Cartridge Conditioning (MeOH/Acetone/H₂O) Filtration->Conditioning Loading 2. Sample Loading (200 mL at 1 mL/min) Conditioning->Loading Washing 3. Washing (10 mL Deionized H₂O) Loading->Washing Elution 4. Elution (10 mL MeOH/Acetone) Washing->Elution Concentration Pre-concentration to 1 mL Elution->Concentration Analysis Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) Concentration->Analysis

References

Application Note: Quantification of Alkylphenols in Milk by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkylphenols (APs) are a class of chemical compounds commonly used in the production of plastics and other consumer goods. Due to their potential to migrate from packaging materials into food, there is a growing concern about their presence in the food chain.[1] APs are considered endocrine-disrupting chemicals that can pose health risks even at low concentrations.[1][2] Therefore, the development of reliable and validated analytical methods for their routine monitoring in food matrices like milk is crucial for consumer safety.[2] This application note details a robust High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method for the simultaneous quantification of four common alkylphenols in milk: 4-tert-octylphenol (B29142) (4-t-OP), 4-n-octylphenol mono-ethoxylate (4-n-OPEO1), 4-n-octylphenol (4-n-OP), and 4-n-nonylphenol (4-n-NP).[1]

The described method utilizes a straightforward Supported Liquid Extraction (SLE) technique for sample cleanup, which effectively minimizes matrix effects from the complex milk matrix, followed by separation and quantification using reverse-phase HPLC-DAD.[1][2] The method has been validated following accuracy profiling, demonstrating its reliability, precision, and accuracy for routine analysis.[1][2]

Experimental Protocols

1. Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is based on the method described by Seccia and Dini (2025).[1]

  • Materials:

    • Chem Elut S cartridges or equivalent SLE cartridges

    • Dichloromethane (B109758) (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Acetic acid (glacial)

    • Rotary evaporator

    • Luer lock needle (e.g., 0.7 x 30 mm)

    • Vials for final extract

  • Procedure:

    • Weigh 5 g of the milk sample and load it onto the SLE cartridge.

    • Allow the sample to adsorb onto the solid support for 15 minutes to ensure homogeneous distribution.

    • Attach a Luer lock needle to the cartridge outlet to act as a flow restrictor.

    • Elute the alkylphenols from the cartridge by passing 5 mL of dichloromethane through it three consecutive times (total of 15 mL).

    • Collect the eluate and evaporate the dichloromethane using a rotary evaporator until dryness.

    • Reconstitute the dry residue with 1 mL of a solution of acetonitrile/water (90/10, v/v) containing 0.01% (v/v) acetic acid (pH 4.02).

    • Vortex the vial to ensure complete dissolution of the residue. The sample is now ready for HPLC-DAD analysis.

2. HPLC-DAD Analysis

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • ODS Hypersil C-18 column (or equivalent) as the stationary phase.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.01% v/v acetic acid, pH 4.02). A typical gradient might start with a higher proportion of the aqueous phase and increase the organic phase over time to elute the analytes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled (e.g., 25°C)

    • DAD Wavelength: Monitoring at 225 nm and 277 nm is common for alkylphenols. A full spectral scan can also be used for peak purity assessment.

  • Calibration:

    • Prepare a stock solution (e.g., 1 mg/mL) of each alkylphenol standard in acetonitrile.[1]

    • From the stock solutions, prepare a multicomponent working standard solution (e.g., 10 µg/mL).[1]

    • Prepare a series of calibration standards by diluting the multicomponent working solution to final concentrations ranging from 0.10 to 2.0 µg/mL.[1]

    • To account for matrix effects, it is recommended to prepare matrix-matched calibration curves by spiking blank milk extract with the standard solutions at the same concentration levels.[1]

    • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each analyte.

Data Presentation

The quantitative performance of the HPLC-DAD method for the analysis of four alkylphenols in milk is summarized in the table below. The data includes retention times (tR), Limits of Detection (LOD), Limits of Quantification (LOQ), and recovery percentages.

AnalyteRetention Time (tR) (min)LOD (mg/kg)LOQ (mg/kg)Recovery (%)
4-tert-Octylphenol (4-t-OP)4.59[1]0.030.10>90
4-n-Octylphenol mono-ethoxylate (4-n-OPEO1)4.82[1]0.030.10>90
4-n-Octylphenol (4-n-OP)5.63[1]0.030.10>90
4-n-Nonylphenol (4-n-NP)6.64[1]0.030.10>90

Data sourced from Seccia and Dini (2025). Recovery was determined at spiking levels of 0.1, 1.0, and 2.0 mg/kg.[1]

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis sample 5g Milk Sample load_sle Load onto SLE Cartridge sample->load_sle adsorb Adsorb for 15 min load_sle->adsorb elute Elute with Dichloromethane (3 x 5mL) adsorb->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 1mL ACN/H2O evaporate->reconstitute inject Inject 20µL into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect DAD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results (mg/kg) quantify->report

Caption: Workflow for the quantification of alkylphenols in milk.

The presented HPLC-DAD method provides a reliable and efficient approach for the quantification of common alkylphenols in milk. The use of Supported Liquid Extraction for sample preparation simplifies the workflow and effectively reduces matrix interference, leading to accurate and precise results.[1] This application note and the detailed protocols serve as a valuable resource for researchers, scientists, and professionals in drug development and food safety for the routine monitoring of these endocrine-disrupting compounds.

References

Application Notes and Protocols for GC-MS Analysis of 4-Octylphenol in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 4-octylphenol (4-OP) in various biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below are compiled from established methodologies to ensure accuracy and reproducibility.

Introduction

This compound is an alkylphenol that has garnered significant attention due to its classification as an endocrine-disrupting chemical. It is a persistent degradation product of alkylphenol ethoxylates, which are widely used in industrial and consumer products. The potential for bioaccumulation in tissues necessitates sensitive and reliable analytical methods to assess exposure and toxicological effects. GC-MS, particularly when coupled with a derivatization step, offers a robust and sensitive technique for the determination of 4-OP in complex biological matrices.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated methods for the GC-MS analysis of this compound in biological tissues. This allows for a quick comparison of method performance.

ParameterBloodKidneyMuscleFishShellfishReference
Limit of Detection (LOD) 4.6 ng/mL7 ng/g34 ng/g2 ng/g-[1][4]
Limit of Quantification (LOQ) 15.5 ng/mL22 ng/g113 ng/g--[1][2][3]
Recovery (%) ---95.8%96.4%[4]
Within-day CV (%) ~10%9-27%9-27%--[1]

CV: Coefficient of Variation

Experimental Protocols

This section details the step-by-step procedures for sample preparation, extraction, derivatization, and GC-MS analysis of this compound in biological tissues.

Reagents and Materials
Sample Preparation and Homogenization
  • Excise biological tissue samples (e.g., kidney, muscle, liver) and weigh them accurately.

  • Dilute the tissue samples (1:3 w/v) in a 0.9% NaCl solution.[1]

  • Homogenize the diluted tissue samples using a Polytron homogenizer until a uniform consistency is achieved.[1] For blood samples, collect whole blood.[1]

Extraction

Two primary extraction methods are commonly employed:

Method A: Liquid-Liquid Extraction (LLE) with MTBE [1][2][3]

  • To a glass tube, add 400 µL of tissue homogenate or 200 µL of blood.

  • Add the internal standard solution (p-tert-Butylphenol).

  • Acidify the sample by adding 300 µL of 0.15 M HCl to adjust the pH to approximately 2.[1]

  • Add 5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1]

  • Vortex the mixture for 30 seconds, followed by shaking for 10 minutes.[1]

  • Centrifuge the sample at 2400 rpm for 10 minutes to separate the layers.[1]

  • Carefully transfer the upper organic layer to a clean conical tube.

Method B: Acetonitrile Extraction with Lipid Partitioning [4]

  • Extract the homogenized sample with acetonitrile.

  • To remove lipids, partition the acetonitrile extract with hexane. The 4-OP will remain in the acetonitrile layer.

  • This method is particularly useful for fatty tissues.

Derivatization (Acetylation)

To improve the chromatographic properties and sensitivity of 4-OP, a derivatization step is performed.[1]

  • Evaporate the collected organic extract to dryness under a gentle stream of nitrogen at 45°C.[1][2][3]

  • Add 90 µL of acetic anhydride and 10 µL of pyridine to the dried residue.[1][2][3]

  • Vortex the mixture for 5 seconds.

  • Heat the mixture at 45°C for 20 minutes to complete the acetylation reaction.[1]

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters. These should be optimized for the specific instrument being used.

  • Gas Chromatograph (GC):

    • Column: Varian VF-5ms capillary column (or equivalent).[1][2][3]

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at an appropriate temperature to separate the solvent and analytes, then ramp up to a final temperature to elute the derivatized 4-OP. A typical program might be: hold at 50°C for 1 min, then ramp at 8°C/min to 300°C and hold for 3 min.[5]

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[4]

    • Monitor Ions: Select characteristic ions for acetylated 4-OP and the internal standard.

Experimental Workflow and Diagrams

The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound in biological tissues.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Tissue Biological Tissue Collection Homogenization Homogenization (1:3 in 0.9% NaCl) Tissue->Homogenization Acidification Acidification (pH ~2 with HCl) Homogenization->Acidification LLE Liquid-Liquid Extraction (MTBE) Acidification->LLE Centrifugation Centrifugation & Organic Layer Collection LLE->Centrifugation Evaporation Evaporation to Dryness (N2 Stream, 45°C) Centrifugation->Evaporation Acetylation Acetylation (Acetic Anhydride & Pyridine, 45°C) Evaporation->Acetylation GCMS GC-MS Analysis (SIM Mode) Acetylation->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Experimental workflow for this compound analysis.

Quality Control and Assurance

  • Internal Standard: The use of an internal standard, such as p-tert-butylphenol, is crucial to correct for variations in extraction efficiency and instrument response.[1]

  • Calibration Curve: A multi-point calibration curve should be prepared using standard solutions of this compound to ensure accurate quantification.

  • Blanks: Method blanks (processing a sample with no tissue) should be included in each batch to check for contamination.

  • Spiked Samples: Spiking control tissue samples with known amounts of 4-OP is recommended to determine the recovery of the method.[4]

By following these detailed protocols and quality control measures, researchers can achieve reliable and accurate quantification of this compound in biological tissues, contributing to a better understanding of its distribution and potential impact.

References

In-Vitro Assays for Assessing 4-Octylphenol Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylphenol (4-OP) is an alkylphenol compound widely used in the manufacturing of plastics, detergents, and other industrial products.[1][2] As an endocrine-disrupting chemical, its potential adverse effects on human health are a growing concern.[3][4] This document provides detailed application notes and protocols for in-vitro assays to assess the cytotoxicity of this compound. The following sections will cover common cytotoxicity assays, their underlying principles, detailed experimental procedures, and the molecular signaling pathways implicated in 4-OP-induced cell death.

Key In-Vitro Cytotoxicity Assays

Several in-vitro assays are commonly employed to evaluate the cytotoxic effects of this compound. These assays primarily measure parameters such as cell viability, membrane integrity, and apoptosis.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[5]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[6][8]

  • Apoptosis Assays (e.g., TUNEL assay, Caspase activity): These assays are used to specifically detect and quantify apoptosis, or programmed cell death. Studies have shown that 4-OP can induce apoptosis in various cell lines.[9][10][11][12]

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound are typically dose- and time-dependent. The following tables summarize quantitative data from studies on different cell lines.

Table 1: Effect of this compound on the Viability of TM4 Sertoli Cells (MTT Assay) [9][10][11]

Concentration of 4-OP (µM)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
0 (Control)100100100
10Significantly decreasedSignificantly decreasedSignificantly decreased
30Significantly decreasedSignificantly decreasedSignificantly decreased
50Significantly decreasedSignificantly decreasedSignificantly decreased

Note: The original source states a significant decrease without providing specific percentage values. The IC50 value at 72 hours was reported to be 13.55 µM.[9]

Table 2: Effect of this compound on the Viability of Various Human Cell Lines after 24 hours (MTT Assay) [3][13][14]

Cell LineIC50 (µM)
HepG2 (Liver)~50
Caco-2 (Intestinal)~50
MRC5 (Lung)~50
HEK-293 (Kidney)~50
HaCaT (Keratinocytes)~25

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[5][15][16]

Materials:

  • Cells of interest (e.g., HepG2, TM4 Sertoli)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 4-OP (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[6][7][8][17]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce background)

  • This compound (stock solution in DMSO)

  • LDH Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer (provided in the kit) to achieve 100% cell lysis.

    • Medium background: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction (Optional but Recommended): Add the stop solution provided in the kit to each well to terminate the enzymatic reaction.[18]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity as follows: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.

Signaling Pathways and Mechanisms of Cytotoxicity

This compound has been shown to induce cytotoxicity through various molecular mechanisms, primarily by triggering apoptosis and oxidative stress.

Mitochondria-Mediated Apoptosis

Studies on TM4 Sertoli cells have demonstrated that 4-OP induces mitochondria-mediated apoptosis.[9][10][11][12] This pathway involves the following key events:

  • Regulation of Bcl-2 Family Proteins: 4-OP exposure leads to an increase in the expression of pro-apoptotic proteins like Bax and Bak, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[9][10][12]

  • Cytochrome c Release: The imbalance in Bcl-2 family proteins results in the release of cytochrome c from the mitochondria into the cytoplasm.[9][10][11]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including the key executioner caspase, caspase-3.[9][10][11] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

G cluster_mito Mitochondrion This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Bak Bak (Pro-apoptotic) This compound->Bak Bcl2->Bax Bcl2->Bak CytC_mito Cytochrome c Bax->CytC_mito Release Bak->CytC_mito CytC Cytochrome c Caspase3 Caspase-3 CytC->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis CytC_mito->CytC

Caption: 4-OP induced mitochondria-mediated apoptosis pathway.

Oxidative Stress

This compound can also induce oxidative stress, contributing to its cytotoxicity. This involves the depletion of cellular antioxidants, such as glutathione (B108866) (GSH), and an increase in reactive oxygen species (ROS).[19] This oxidative imbalance can damage cellular components and trigger cell death pathways.

Involvement of Other Signaling Pathways

Research has also implicated other signaling pathways in the cytotoxic effects of 4-OP, including:

  • TGF-β Signaling Pathway: In some cancer cell models, 4-OP has been shown to disrupt the transforming growth factor-β (TGF-β) signaling pathway, which is involved in regulating cell growth and apoptosis.[20]

  • Unfolded Protein Response (UPR) and Autophagy: In liver cells (HepG2), 4-OP can interfere with protective cellular processes like the UPR and autophagy, leading to increased cell death.[1][3][13]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound using in-vitro assays.

G start Start: Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (24-72h) treatment->incubation assay Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt Viability ldh LDH Assay assay->ldh Membrane Integrity apoptosis Apoptosis Assay assay->apoptosis Apoptosis data Data Acquisition (Absorbance/Fluorescence) mtt->data ldh->data apoptosis->data analysis Data Analysis (% Viability / % Cytotoxicity) data->analysis end End: Results analysis->end

Caption: General experimental workflow for 4-OP cytotoxicity assessment.

Conclusion

The in-vitro assays and protocols described in this document provide a robust framework for assessing the cytotoxicity of this compound. By utilizing a combination of assays, researchers can gain a comprehensive understanding of the dose- and time-dependent effects of 4-OP on cell viability, as well as the underlying molecular mechanisms. This information is crucial for evaluating the potential risks associated with this compound exposure and for the development of strategies to mitigate its toxic effects.

References

sample preparation for 4-Octylphenol analysis in human serum

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of 4-Octylphenol in Human Serum

Introduction

This compound (4-OP) is an alkylphenol that is used in the manufacturing of non-ionic surfactants, resins, and plastics. Due to its widespread use, human exposure is a concern. 4-OP is considered an endocrine-disrupting chemical (EDC) due to its ability to mimic estrogen and interfere with the normal functioning of the endocrine system. Monitoring the levels of 4-OP in human serum is crucial for assessing exposure and understanding its potential health effects. This application note provides detailed protocols for the sample preparation of 4-OP in human serum for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1] Two primary methods are detailed: Hybrid Solid-Phase Extraction-Precipitation (Hybrid SPE-PPT) and traditional Solid-Phase Extraction (SPE).

Data Presentation

The following tables summarize the quantitative data for the described sample preparation methods, allowing for easy comparison of their performance characteristics.

Table 1: Method Performance for Hybrid SPE-PPT followed by LC-MS/MS [2][3][4]

Parameter4-t-Octylphenol (4-t-OP)
Limit of Detection (LOD) 1.3 ng/mL
Limit of Quantification (LOQ) 4.2 ng/mL
Relative Recovery (Low Conc.) 111% (±11% RSD)
Relative Recovery (High Conc.) 121.0% (±7.9% RSD)
Reproducibility (Low Conc.) 10.9% RSDm
Reproducibility (High Conc.) 8.3% RSDm
Matrix Effect (ME %) -67%

RSD: Relative Standard Deviation; RSDm: Method Reproducibility

Table 2: Method Performance for SPE followed by HPLC with Coulometric-Array Detection [5][6]

ParameterThis compound (OP)
Limit of Detection (LOD) 0.5 ng/mL
Recovery > 70.0%
Relative Standard Deviation (RSD) < 15.5%

Experimental Protocols

Protocol 1: Hybrid Solid-Phase Extraction-Precipitation (Hybrid SPE-PPT)

This protocol utilizes a combined approach of protein precipitation and solid-phase extraction for the purification of 4-OP from human serum.[2][3][4]

Materials:

  • Human serum samples

  • Hybrid SPE-PPT cartridges

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Milli-Q or ultrapure water

  • Internal Standard (IS) solution (e.g., ¹³C₆-4-tert-octylphenol)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen human serum samples at room temperature.

    • Vortex the samples for 10-20 seconds to ensure homogeneity.

    • Spike 500 µL of serum with the internal standard solution.

  • Protein Precipitation & Extraction:

    • Add a precipitating agent (e.g., acetonitrile) to the serum sample. The ratio of serum to precipitating agent should be optimized, but a 1:3 ratio is a common starting point.

    • Vortex the mixture vigorously for 1 minute to facilitate protein precipitation.

    • Load the entire mixture onto the Hybrid SPE-PPT cartridge.

  • Elution:

    • Apply a gentle vacuum or positive pressure to the cartridge to pass the sample through the sorbent bed.

    • Elute the analytes from the cartridge using an appropriate organic solvent, such as methanol. The specific volume of the elution solvent should be optimized for the cartridge used.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40 °C).

    • Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 200 µL of a 20:80 Acetonitrile/Water mixture).[7]

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol describes a traditional solid-phase extraction method for the cleanup and concentration of 4-OP from human serum.[5][6]

Materials:

  • Human serum samples

  • C18 SPE cartridges

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • 0.7% Phosphoric acid in water

  • Internal Standard (IS) solution (e.g., ¹³C₆-4-tert-octylphenol)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • HPLC system with multi-electrode electrochemical coulometric-array detection

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen human serum samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Spike the serum samples with the internal standard.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing methanol followed by ultrapure water through it. Ensure the sorbent does not go dry before sample loading.

  • Sample Loading:

    • Load the pre-treated serum sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Elution:

    • Elute the 4-OP from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase (e.g., 0.7% phosphoric acid-acetonitrile).[5]

  • Analysis:

    • Inject the reconstituted sample into the HPLC system for analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum_sample Human Serum Sample add_is Add Internal Standard (IS) serum_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation load_spe Load onto Hybrid SPE-PPT Cartridge protein_precipitation->load_spe elution Elute with Organic Solvent (e.g., Methanol) load_spe->elution dry_down Evaporate to Dryness (Nitrogen Stream) elution->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition quantification Quantification of this compound data_acquisition->quantification

Caption: Hybrid SPE-PPT workflow for this compound analysis in human serum.

References

Application Note: Simultaneous Determination of Phenolic Compounds using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a diverse group of secondary metabolites found in plants, known for their antioxidant, anti-inflammatory, and other health-promoting properties.[1][2][3][4] The accurate and sensitive quantification of these compounds in various matrices, such as plant extracts, foods, and biological samples, is crucial for quality control, drug discovery, and nutraceutical development.[4][5] This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of a wide range of phenolic compounds. The method is highly selective and enables the analysis of complex samples with minimal matrix effects.[3][6]

Principle

This method utilizes the separation power of liquid chromatography (LC) coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).[4][6] Phenolic compounds are first extracted from the sample matrix and then separated on a reversed-phase C18 column.[1][6][7] The separated compounds are then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][6] This targeted approach allows for the accurate quantification of specific phenolic compounds even at low concentrations.[3]

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of each phenolic standard (e.g., gallic acid, catechin, quercetin, caffeic acid, etc.) at a concentration of 1 mg/mL in methanol (B129727).[2] Store these solutions at -20°C.[1]

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions in a mixture of methanol and water (typically 1:1, v/v) to achieve a series of concentrations for building calibration curves.[1][6] For instance, a series could range from 0.01 to 20 µg/mL.[1] An internal standard (e.g., salicylic (B10762653) acid) should be added to each working standard and sample to a final concentration of 1 µg/mL.[1]

Sample Preparation

The following protocol is a general guideline for the extraction of phenolic compounds from plant material. The specific details may need to be optimized depending on the sample matrix.

  • Extraction from Solid Samples (e.g., plant material, berries):

    • Weigh 0.05 g of the dried and ground sample into a centrifuge tube.[1]

    • Add 10 mL of 70-80% aqueous methanol or ethanol (B145695) as the extraction solvent.[1][6]

    • Sonication in an ultrasonic bath for 15 minutes at 30°C can be employed to enhance extraction efficiency.[1]

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[1]

    • Collect the supernatant. The extraction can be repeated on the pellet to improve recovery.[1]

    • Combine the supernatants and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.[6]

  • Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

    • For complex matrices, a purification step using an SPE cartridge (e.g., HLB) can improve data quality.[6]

    • Condition the SPE cartridge with methanol followed by water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.[6]

    • Elute the phenolic compounds with methanol.[6]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in a known volume of the initial mobile phase.[6]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column, such as a Poroshell 120 EC-C18 (e.g., 2.1 x 150 mm, 5 µm), is commonly used.[2]

    • Mobile Phase A: 0.1% formic acid in water.[1][7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[1][7]

    • Flow Rate: 0.2 - 0.5 mL/min.[1][2]

    • Injection Volume: 5 - 10 µL.[2][3]

    • Column Temperature: 35 - 40°C.[2][7]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the phenolic compounds based on their polarity. An example gradient is as follows: 0-20 min, 5-50% B; 20-30 min, 50-80% B; 30-35 min, 80-5% B, followed by a re-equilibration period.[2]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for most phenolic compounds.[6]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: These will need to be optimized for the specific instrument but typical values include:

      • Capillary Voltage: 3500 V.

      • Drying Gas Temperature: 300°C.

      • Nebulizer Pressure: 60 psi.

    • MRM Transitions: The precursor ion (deprotonated molecule [M-H]⁻) and a specific product ion for each phenolic compound must be determined by infusing individual standards. These transitions are then used for quantification.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS method. Values can vary depending on the specific compound, matrix, and instrument.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

CompoundLinearity Range (µg/L)LOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Reference
Phenolic Acids
Gallic Acid1 - 500> 0.990.2 - 0.60.3 - 1.0[6]
Caffeic Acid2.5 - 50 (µg/mL)0.9971 - 0.99960.070 - 0.280 (µg/mL)0.233 - 0.932 (µg/mL)[2]
p-Coumaric Acid1 - 500> 0.990.2 - 0.60.3 - 1.0[6]
Ferulic Acid1 - 500> 0.990.2 - 0.60.3 - 1.0[6]
Chlorogenic Acid2.5 - 50 (µg/mL)0.9971 - 0.99960.070 - 0.280 (µg/mL)0.233 - 0.932 (µg/mL)[2]
Flavonoids
Catechin2.5 - 50 (µg/mL)0.9971 - 0.99960.070 - 0.280 (µg/mL)0.233 - 0.932 (µg/mL)[2]
Epicatechin2.5 - 50 (µg/mL)0.9971 - 0.99960.070 - 0.280 (µg/mL)0.233 - 0.932 (µg/mL)[2]
Rutin1 - 500> 0.990.2 - 0.60.3 - 1.0[6]
Quercetin2.5 - 50 (µg/mL)0.9971 - 0.99960.070 - 0.280 (µg/mL)0.233 - 0.932 (µg/mL)[2]
Kaempferol-3-O-rutinoside1 - 500> 0.990.2 - 0.60.3 - 1.0[6]

Table 2: Method Precision and Recovery

ParameterValueReference
Intra-day Precision (RSD%)< 8.4%[3]
Inter-day Precision (RSD%)< 14.4%[3]
Recovery (%)81.9 - 117.2%[3]
Matrix Effects (%)-11.5 to 13.7%[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Optional Clean-up cluster_analysis LC-MS/MS Analysis sample Sample (e.g., Plant Material) extraction Solvent Extraction (e.g., 80% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration spe Solid-Phase Extraction (SPE) filtration->spe lcms LC-MS/MS System filtration->lcms Direct Injection evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution reconstitution->lcms data_acquisition Data Acquisition (MRM Mode) lcms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of phenolic compounds.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the simultaneous quantification of a wide range of phenolic compounds in various sample matrices. The method demonstrates excellent linearity, low detection limits, and good precision and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals in the fields of natural product chemistry, food science, and pharmacology.

References

Application Notes and Protocols for the Uterotrophic Assay: Detecting Estrogenic Activity of 4-tert-Octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the uterotrophic bioassay to assess the estrogenic activity of the environmental chemical 4-tert-octylphenol (B29142). The uterotrophic assay is a robust and internationally recognized in vivo screening method for identifying substances that can mimic the effects of estrogen.

Introduction

4-tert-Octylphenol is an alkylphenol ethoxylate surfactant metabolite prevalent in the environment, which has raised concerns due to its potential endocrine-disrupting properties. The uterotrophic bioassay is a sensitive and reliable method to evaluate the estrogenic potential of such compounds by measuring the increase in uterine weight in rodents. This response is a hallmark of estrogenic stimulation. The assay can be performed in two primary models: the immature female rat and the ovariectomized adult female rat. Both models are effective as they utilize animals with low circulating levels of endogenous estrogens, thus maximizing the sensitivity to exogenous estrogenic substances.

Principle of the Assay

The uterotrophic assay is based on the principle that estrogenic compounds bind to estrogen receptors (ERs), primarily ERα and ERβ, in the uterus. This binding initiates a signaling cascade that leads to cellular proliferation and water imbibition, resulting in a measurable increase in uterine weight (both wet and blotted). The magnitude of this uterotrophic response is dose-dependent and serves as a reliable indicator of estrogenic activity.

Estrogenic Signaling Pathway

The binding of an estrogenic compound, such as 4-tert-octylphenol, to the estrogen receptor triggers a cascade of molecular events. The activated receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. This genomic pathway is the primary driver of the uterotrophic response.

EstrogenicSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response 4_tert_Octylphenol 4-tert-Octylphenol ER Estrogen Receptor (ER) 4_tert_Octylphenol->ER Cellular Uptake ER_Ligand Activated ER-Ligand Complex 4_tert_Octylphenol->ER_Ligand ER_HSP Inactive ER-HSP Complex ER->ER_HSP ER->ER_Ligand Binding HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation Dimer Dimerized Receptor Complex ER_Ligand->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Proliferation Cell Proliferation & Water Imbibition Protein->Proliferation Uterine Increased Uterine Weight Proliferation->Uterine

Figure 1: Simplified genomic estrogen signaling pathway.

Experimental Protocols

The following protocols are based on the OECD Test Guideline 440 for the Uterotrophic Bioassay and findings from studies investigating 4-tert-octylphenol.[1][2]

Animal Model Selection

Either immature female rats or ovariectomized adult female rats can be used.[1] The immature rat model is often preferred as it avoids the need for surgery.[3]

  • Immature Rat Model: Weanling female rats (e.g., Sprague-Dawley, Wistar) are used, starting the treatment on postnatal day 18-20.[3][4]

  • Ovariectomized (OVX) Adult Rat Model: Young adult female rats are ovariectomized and allowed a post-operative period of at least 14 days for uterine regression before the start of treatment.

Experimental Design
  • Groups:

    • Vehicle Control (e.g., corn oil)

    • Positive Control (e.g., 17α-ethinylestradiol)

    • Test Substance Groups (at least 3 dose levels of 4-tert-octylphenol)

  • Animals per Group: A minimum of 6 animals per group is recommended.[1]

  • Dosing: 4-tert-octylphenol is administered daily for three consecutive days by either oral gavage or subcutaneous injection.[1][2]

  • Necropsy: Animals are euthanized approximately 24 hours after the final dose.[1]

Materials
  • Immature female rats (18-20 days old) or ovariectomized adult female rats.

  • 4-tert-Octylphenol (purity >95%)

  • 17α-Ethinylestradiol (positive control)

  • Vehicle (e.g., corn oil, sesame oil)

  • Dosing syringes and gavage needles

  • Dissection tools

  • Analytical balance (accurate to 0.1 mg)

Step-by-Step Protocol (Immature Rat Model)
  • Animal Acclimation: Acclimate the animals for at least 5 days upon arrival, with access to a standard diet low in phytoestrogens and water ad libitum.

  • Randomization: Randomly assign animals to treatment groups.

  • Dose Preparation: Prepare fresh dosing solutions of 4-tert-octylphenol and the positive control in the selected vehicle daily. Corn oil is a commonly used vehicle.[5]

  • Administration: Administer the test substance or controls daily for three consecutive days. The volume administered is typically based on the most recent body weight.

  • Daily Observations: Record clinical signs of toxicity and mortality daily. Measure body weights just prior to dosing each day.

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals using an approved method.

  • Uterine Excision and Weighing:

    • Carefully dissect the uterus, freeing it from the fallopian tubes, ovaries, and cervix.

    • Trim away any adhering fat and connective tissue.

    • Record the wet uterine weight (uterus with luminal fluid).

    • Gently blot the uterus on absorbent paper to remove luminal fluid and record the blotted uterine weight .

Data Presentation

The following tables summarize representative quantitative data from studies on the uterotrophic effects of 4-tert-octylphenol.

Table 1: Uterotrophic Effects of 4-tert-Octylphenol in Immature Rats (Oral Gavage)
Treatment GroupDose (mg/kg/day)Mean Uterine Wet Weight (mg) ± SE% Increase vs. Control
Vehicle Control031.2 ± 1.5-
4-tert-Octylphenol5045.8 ± 2.146.8%
4-tert-Octylphenol10068.3 ± 3.5118.9%
4-tert-Octylphenol20095.7 ± 5.2*206.7%

* Statistically significant increase compared to the vehicle control group (p < 0.05). (Data synthesized from Laws et al., 2000)[2][6]

Table 2: Uterotrophic Effects of 4-tert-Octylphenol in Immature Rats (Subcutaneous Injection)
Treatment GroupDose (mg/kg/day)Mean Uterine Wet Weight (mg) ± SE% Increase vs. Control
Vehicle Control028.5 ± 1.3-
4-tert-Octylphenol200110.2 ± 6.8286.7%
4-tert-Octylphenol400145.9 ± 9.1411.9%

* Statistically significant increase compared to the vehicle control group (p < 0.05). (Data synthesized from Laws et al., 2000)[6]

Experimental Workflow

The following diagram illustrates the key steps in the uterotrophic assay for assessing the estrogenic activity of 4-tert-octylphenol.

UterotrophicWorkflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_necropsy Necropsy & Data Collection cluster_analysis Data Analysis Acclimation Animal Acclimation (≥ 5 days) Randomization Randomization into Groups Acclimation->Randomization DosePrep Dose Preparation Randomization->DosePrep Dosing Daily Dosing (3 consecutive days) DosePrep->Dosing Observation Daily Clinical Observation & Body Weight Dosing->Observation Euthanasia Euthanasia (24h after last dose) Dosing->Euthanasia Observation->Dosing Dissection Uterine Dissection Euthanasia->Dissection Weighing Uterine Weighing (Wet & Blotted) Dissection->Weighing Stats Statistical Analysis Weighing->Stats Interpretation Interpretation of Results Stats->Interpretation

Figure 2: Experimental workflow for the uterotrophic assay.

Data Interpretation

A statistically significant increase in the mean uterine weight (wet or blotted) of a treatment group compared to the vehicle control group indicates a positive uterotrophic response, suggesting that 4-tert-octylphenol exhibits estrogenic activity in vivo.[1] The dose-response relationship should be evaluated to determine the potency of the compound.

Conclusion

The uterotrophic bioassay is a critical tool for evaluating the estrogenic activity of 4-tert-octylphenol. The provided protocols and data offer a framework for researchers to design and conduct robust studies to assess the potential endocrine-disrupting effects of this and other environmental compounds. Adherence to standardized guidelines, such as OECD 440, is crucial for ensuring the reliability and comparability of results.

References

developing a validated HPLC-FLD method for 4-tert-octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

Development and Validation of a High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Method for the Quantification of 4-tert-Octylphenol (B29142)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-Octylphenol (4-t-OP) is an alkylphenol that is widely used in the manufacturing of resins, paints, and pesticides.[1] It is also a known endocrine disruptor, and its presence in the environment and consumer products is a growing concern.[2] Consequently, sensitive and reliable analytical methods are required for the accurate quantification of 4-t-OP in various matrices. This application note describes a validated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the determination of 4-tert-octylphenol. The inherent fluorescence of 4-t-OP allows for highly sensitive and selective detection.[3]

Principle

This method utilizes reverse-phase HPLC to separate 4-tert-octylphenol from other sample components. The separation is followed by fluorescence detection, which provides high sensitivity and selectivity. The analyte is extracted from the sample matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) prior to chromatographic analysis.

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) for water samples and Solid-Phase Extraction (SPE) for various environmental matrices.

1.1. Liquid-Liquid Extraction (LLE) for Water Samples [4][5]

This protocol is suitable for the extraction of 4-t-OP from surface water and wastewater samples.

  • Reagents and Materials:

  • Procedure:

    • Adjust the pH of the water sample to 3.0-3.5 with hydrochloric acid.[4][5]

    • Transfer the acidified sample to a 1 L separatory funnel.

    • Add 50 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase (acetonitrile/water) for HPLC analysis.

1.2. Solid-Phase Extraction (SPE) [2][6]

This protocol is applicable for the extraction and preconcentration of 4-t-OP from various environmental water samples.

  • Reagents and Materials:

    • SPE cartridges (e.g., C18, 500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Deionized water

    • Sample (e.g., 500 mL of water)

    • Vacuum manifold

    • Nitrogen evaporator

    • Vials for final extract

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water through it.[6] Do not allow the cartridge to dry out.

    • Sample Loading: Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.[6]

    • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 70:30, v/v) to remove interfering substances.[6]

    • Elution: Elute the retained 4-t-OP with a suitable organic solvent. A common elution solvent is methanol.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

HPLC-FLD Analysis
  • Instrumentation:

    • HPLC system with a fluorescence detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions: A summary of typical chromatographic conditions is provided in the table below.

    ParameterCondition
    Column Zorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm[4][5] or equivalent
    Mobile Phase Isocratic: Acetonitrile/Water (65:35, v/v)[4][5]
    Flow Rate 1.0 mL/min[4][5]
    Column Temperature 40°C[4][5]
    Injection Volume 20 µL
    Fluorescence Detection Excitation: 220 nm, Emission: 315 nm[5]
Method Validation

The analytical method should be validated according to standard guidelines to ensure its suitability for the intended purpose.[7] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1[2]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1[8]
Accuracy (Recovery) Typically 80-120%
Precision (RSD) ≤ 2% for replicate injections[9]

Data Presentation

The following tables summarize the quantitative data for a typical validated HPLC-FLD method for 4-tert-octylphenol.

Table 1: Chromatographic and Detection Parameters

ParameterValueReference
Column Zorbax Eclipse XDB C8 (4.6 x 150 mm, 5 µm)[4][5]
Mobile Phase Acetonitrile/Water (65:35, v/v)[4][5]
Flow Rate 1.0 mL/min[4][5]
Temperature 40°C[4][5]
Excitation Wavelength (λex) 220 nm[5]
Emission Wavelength (λem) 315 nm[5]

Table 2: Method Validation Summary

ParameterResultReference
Linearity Range 0.01 - 0.8 mg/L[3]
Correlation Coefficient (R²) 0.9990[3]
Limit of Detection (LOD) 3.7 µg/L[3]
Recovery (Water Samples) 84.67% - 109.7%[2]
Precision (RSD) 6.24% - 12.96%[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation process.

G Experimental Workflow for 4-tert-Octylphenol Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection pH Adjustment (LLE) pH Adjustment (LLE) Sample Collection->pH Adjustment (LLE) SPE Cartridge Conditioning SPE Cartridge Conditioning Sample Collection->SPE Cartridge Conditioning SPE Path Liquid-Liquid Extraction Liquid-Liquid Extraction pH Adjustment (LLE)->Liquid-Liquid Extraction Solvent Evaporation Solvent Evaporation Liquid-Liquid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution Sample Loading Sample Loading SPE Cartridge Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Elution->Solvent Evaporation HPLC-FLD Analysis HPLC-FLD Analysis Reconstitution->HPLC-FLD Analysis Data Acquisition Data Acquisition HPLC-FLD Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for 4-tert-octylphenol analysis.

G Method Validation Process Method Development Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol Linearity & Range Linearity & Range Validation Protocol->Linearity & Range Accuracy Accuracy Validation Protocol->Accuracy Precision Precision Validation Protocol->Precision LOD & LOQ LOD & LOQ Validation Protocol->LOD & LOQ Specificity Specificity Validation Protocol->Specificity Robustness Robustness Validation Protocol->Robustness Validation Report Validation Report Linearity & Range->Validation Report Accuracy->Validation Report Precision->Validation Report LOD & LOQ->Validation Report Specificity->Validation Report Robustness->Validation Report

Caption: Logical relationship of the method validation process.

References

Application Note: Quantification of 4-tert-Octylphenol in Artemia franciscana using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylphenol (OP) and its isomers, such as 4-tert-octylphenol (B29142) (t-OCT), are alkylphenols used in the manufacturing of plastics and other industrial products.[1][2] These compounds are known endocrine disruptors that can leach into aquatic environments, posing a risk to wildlife and potentially humans through the food chain.[1][2] Artemia franciscana, a brine shrimp, is a critical live feed in aquaculture and a common model organism for ecotoxicology studies.[1][3] The accumulation of compounds like t-OCT in Artemia can lead to bioamplification, transferring these pollutants to the larval stages of cultured fish.[2]

This document provides a detailed protocol for the extraction, detection, and quantification of 4-tert-octylphenol in Artemia franciscana tissue and its culture medium using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The method is based on a validated approach for the simultaneous analysis of t-OCT and Bisphenol-A (BPA).[1]

Principle of the Method

This method employs reversed-phase HPLC to separate 4-tert-octylphenol from other matrix components based on its polarity. A C18 stationary phase is used with a gradient elution of a polar mobile phase (acidified water and acetonitrile).[1][4] Following separation, the Diode Array Detector (DAD) measures the absorbance of the eluting compounds, allowing for quantification at a specific wavelength.[5] An internal standard, 4-n-octylphenol, is used to ensure accuracy and precision throughout the sample preparation and analysis process.[1]

Experimental Protocols

Reagents and Materials
  • 4-tert-Octylphenol (t-OCT), analytical standard (CAS Number 140-66-9)[6]

  • 4-n-Octylphenol (n-OP), internal standard (CAS Number 1806-26-4)[6]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Solid Phase Extraction (SPE) C18 cartridges

  • Artemia franciscana nauplii

  • Homogenizer

  • Centrifuge

  • HPLC-DAD system

Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of t-OCT (200 µg/mL) and the internal standard n-octylphenol (500 µg/mL) in methanol.[1]

  • Storage: Store stock solutions in glass volumetric flasks at 4°C, protected from light.[1]

  • Working Standard Solutions: Prepare a set of at least six working standard solutions by diluting the t-OCT stock solution in methanol to achieve a concentration range relevant to the expected sample concentrations (e.g., 1, 2.5, 5, 7.5, 10, and 12.5 µg/mL).[1]

  • Internal Standard Spiking: Spike each working standard and sample with the internal standard, n-octylphenol, to a final concentration of 75 µg/mL.[1]

Sample Preparation Protocol

This protocol is adapted from a validated method for extracting t-OCT from Artemia nauplii.[1]

  • Homogenization: Homogenize 0.2 g (wet weight) of A. franciscana nauplii in 2 mL of methanol and 10.5 mL of double-distilled water containing 0.08% (v/v) TFA at 4°C.[1]

  • Internal Standard Addition: Add the internal standard, n-octylphenol, to the homogenate to a final concentration of 75 µg/mL.[1]

  • Extraction: The extraction is performed with a H₂O/TFA (0.08%)–methanol (3:1) solution.[1][2]

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.[5]

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge to remove interfering substances.[5]

    • Elute the analytes (t-OCT and n-OP) with an appropriate solvent like methanol or acetonitrile.[1][5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile) before HPLC injection.[2][5]

HPLC-DAD Chromatographic Conditions
  • Instrument: HPLC system with a Diode Array Detector (e.g., Shimadzu LC20AD pump and SPD-20A DAD).[4]

  • Column: Nucleosil 100 C18 (250 x 4.6 mm, 5 µm).[1][4]

  • Mobile Phase A: 95:5 (v/v) mixture of 0.1% TFA in H₂O and acetonitrile.[1]

  • Mobile Phase B: 5:95 (v/v) mixture of 0.08% TFA in H₂O and acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.[4][7]

  • Injection Volume: 80-100 µL.[4]

  • Detection Wavelength: 220 nm.[2]

  • Gradient Elution: A gradient elution program should be optimized to ensure proper separation of t-OCT and the internal standard from matrix interferences.

Data Presentation

The following tables summarize the key quantitative data from the validated method.

Table 1: Method Validation Parameters for 4-tert-Octylphenol in Artemia Tissue and Culture Medium. [1]

ParameterArtemia TissueCulture Medium
LOD (Limit of Detection) 0.17 µg/mL (8.6 ng/g dry weight)0.41 µg/mL
LOQ (Limit of Quantification) Not explicitly stated, typically 3x LODNot explicitly stated, typically 3x LOD
Linearity (Concentration Range) 1 - 12.5 µg/mLNot specified
Recovery Not explicitly statedNot explicitly stated
Precision (RSD%) Validated for precisionValidated for precision
Accuracy (Bias%) Validated for accuracyValidated for accuracy

Table 2: LC50 Values for Alkylphenols in Artemia Species.

CompoundArtemia SpeciesLC50 (24h exposure)Reference
4-tert-Octylphenol (t-OCT) Artemia sinica2.27 mg/L[3][8]
Bisphenol A (BPA) Artemia franciscana44.8 mg/L[3]
Bisphenol A (BPA) Artemia sinica47.5 mg/L[3][8]

Visualizations

G cluster_env Aquatic Environment cluster_bio Biological System (Artemia) cluster_foodchain Food Chain Transfer OP This compound (from plastics) Uptake Uptake / Ingestion OP->Uptake Bioaccumulation Bioaccumulation in Tissues Uptake->Bioaccumulation ER Estrogen Receptor (ER) Bioaccumulation->ER Binds to Fish Fish Larvae (Predator) Bioaccumulation->Fish Biomagnification Disruption Endocrine Disruption (e.g., altered gene expression, reproductive effects) ER->Disruption

References

Application Notes: Evaluating the Cytotoxicity of 4-Octylphenol in TM4 Sertoli Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Octylphenol (4-OP) is an environmental endocrine disruptor known for its potential to adversely affect the male reproductive system.[1][2] TM4 Sertoli cells, a well-established murine cell line, provide a valuable in vitro model for studying the toxicological effects of such compounds on testicular function. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on the viability of TM4 Sertoli cells. The primary assays described are the MTT assay for cell viability and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Data Presentation

The following tables summarize the dose- and time-dependent effects of this compound on TM4 Sertoli cell viability, as determined by the MTT assay.

Table 1: Effect of this compound on TM4 Sertoli Cell Viability over 24, 48, and 72 Hours.

This compound Concentration (µM)Mean Cell Viability (%) at 24h (± SD)Mean Cell Viability (%) at 48h (± SD)Mean Cell Viability (%) at 72h (± SD)
0 (Control)100 ± 5.0100 ± 5.0100 ± 5.0
1095 ± 4.890 ± 4.585 ± 4.2
3080 ± 4.070 ± 3.560 ± 3.0
5065 ± 3.250 ± 2.540 ± 2.0

Note: Data are representative and compiled from typical findings in the literature.[1][3][4][5] Actual results may vary based on experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the measurement of cell viability by assessing the metabolic activity of TM4 Sertoli cells upon exposure to this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.[6][7][8]

Materials:

  • TM4 Sertoli cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed TM4 Sertoli cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 10, 30, and 50 µM.[1][3][5] Remove the old medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control group treated with the same concentration of DMSO as the highest 4-OP concentration.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.[1][3][5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).

Annexin V/PI Staining for Apoptosis Detection

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]

Materials:

  • TM4 Sertoli cells treated with this compound (as described above)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound for the desired time, detach the adherent TM4 cells using a gentle, non-enzymatic cell dissociation solution. Collect both the detached and adherent cells by centrifugation at 300 x g for 5 minutes.[10][11]

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[12][13]

  • Cell Staining: Adjust the cell concentration to 1 x 10^6 cells/mL in 1X Binding Buffer. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11][12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]

Mandatory Visualizations

Signaling Pathway

G OP This compound Mito Mitochondria OP->Mito induces stress Bcl2 Bcl-2 OP->Bcl2 downregulates Bax Bax/Bak OP->Bax upregulates CytC Cytochrome c release Mito->CytC Bcl2->Bax inhibits Bax->Mito promotes permeabilization Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes G cluster_prep Cell Preparation & Treatment cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay Seed Seed TM4 Cells (1x10^4 cells/well) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 4-OP (0, 10, 30, 50 µM) Incubate1->Treat Incubate2 Incubate (24, 48, 72h) Treat->Incubate2 MTT Add MTT Incubate2->MTT Harvest Harvest Cells Incubate2->Harvest Incubate3 Incubate 4h MTT->Incubate3 DMSO Add DMSO Incubate3->DMSO Read Read Absorbance (570 nm) DMSO->Read Stain Stain with Annexin V/PI Harvest->Stain Incubate4 Incubate 15 min Stain->Incubate4 Flow Flow Cytometry Analysis Incubate4->Flow

References

Application Note and Protocol: Liquid-Liquid Extraction of 4-Nonylphenol and 4-tert-Octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the liquid-liquid extraction (LLE) of 4-nonylphenol (B119669) (4-NP) and 4-tert-octylphenol (B29142) (4-t-OP) from various sample matrices. These alkylphenols are environmental contaminants known for their endocrine-disrupting properties, making their accurate quantification crucial.[1] While solid-phase extraction (SPE) has become a common alternative, LLE remains a fundamental and widely practiced technique.[2][3]

Principle of Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][5][6] The target analytes, 4-NP and 4-t-OP, are phenols and are weakly acidic. To ensure they remain in their neutral, protonated form, the aqueous sample is often acidified. This increases their affinity for the organic solvent, allowing them to be partitioned from the aqueous phase into the organic phase. The efficiency of this transfer is described by the partition coefficient.[4] After vigorous mixing to maximize the surface area between the two phases, the layers are separated. The organic layer, now containing the analytes, is collected for further processing and analysis.

Experimental Protocols

Protocol 2.1: General Liquid-Liquid Extraction for Aqueous Samples

This protocol describes a general procedure for extracting 4-NP and 4-t-OP from water samples using a separatory funnel.

Materials:

  • Separatory funnel (1 L or appropriate size)

  • Extraction Solvent: Dichloromethane, hexane (B92381), ethyl acetate, or a mixture such as dichloromethane:hexane (2:1).[3][4][7]

  • Acid (e.g., HCl or H₂SO₄) for pH adjustment

  • Sodium sulfate (B86663) (anhydrous), for drying

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • Sample collection bottles

  • Analytical instruments (GC-MS or HPLC)

Procedure:

  • Sample Preparation:

    • Collect the aqueous sample (e.g., 500 mL) in a clean glass container.

    • Acidify the sample to a pH < 4 using acid to ensure the phenolic analytes are in their protonated form.

  • Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add a specified volume of the organic extraction solvent (e.g., 50 mL of dichloromethane).

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure by opening the stopcock.

    • Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser solvent (like dichloromethane) will be the bottom layer, while less dense solvents (like hexane or ether) will be the top layer.[5]

  • Collection:

    • Carefully drain the organic layer into a clean collection flask.

    • Repeat the extraction process two more times with fresh portions of the organic solvent to ensure maximum recovery. Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by adding anhydrous sodium sulfate and swirling until the solvent is clear.[5]

    • Decant or filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3][8] Derivatization may be required for GC-MS analysis to improve thermal stability.[1]

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis start Start with Aqueous Sample acidify Acidify Sample (pH < 4) start->acidify transfer Transfer to Separatory Funnel acidify->transfer add_solvent Add Immiscible Organic Solvent transfer->add_solvent shake Vigorously Shake & Vent add_solvent->shake separate Allow Phases to Separate shake->separate collect Collect Organic Layer separate->collect dry Dry with Anhydrous Na₂SO₄ collect->dry concentrate Concentrate Extract (N₂ or Rotovap) dry->concentrate analysis Analyze via GC-MS or HPLC concentrate->analysis

General workflow for liquid-liquid extraction.
Protocol 2.2: Vortex-Assisted Liquid-Liquid Microextraction (VALLME)

This protocol is a miniaturized LLE technique suitable for small sample volumes and reduces solvent consumption.[9]

Materials:

  • Vortex mixer

  • Centrifuge

  • Conical-bottom glass test tubes (e.g., 25 mL)

  • Microsyringe

  • Extraction Solvent: 1-Octanol[9]

  • Disperser solvent (if needed, though VALLME may not require one)

Procedure:

  • Sample Preparation:

    • Place 20 mL of the aqueous sample into a conical-bottom glass test tube.

    • Adjust the pH if necessary (pH values from 4 to 8 have been shown to be effective).[9]

  • Extraction:

    • Add a small volume (e.g., 50 µL) of 1-octanol (B28484) to the sample.[9]

    • Cap the tube and place it on a vortex mixer. Mix at high speed for 2 minutes. The vortex action disperses the organic solvent into fine droplets, increasing the surface area for efficient extraction.[9]

  • Phase Separation:

    • Centrifuge the sample (e.g., at 4000 rpm for 5 minutes) to break the emulsion and separate the phases. The organic micro-drop will be collected at the top of the aqueous phase.

  • Collection and Analysis:

    • Carefully collect the organic layer using a microsyringe.

    • The collected extract can be directly injected for HPLC analysis.

VALLME_Workflow start Place 20 mL Aqueous Sample in Vial add_solvent Add 50 µL of 1-Octanol start->add_solvent vortex Vortex Mix for 2 min add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic Micro-drop with Syringe centrifuge->collect analysis Direct Analysis via HPLC collect->analysis

Workflow for vortex-assisted microextraction.
Protocol 2.3: LLE for Sediment Samples

This protocol is adapted for solid matrices like sediment, involving an initial solvent extraction from the solid phase.

Materials:

  • Ultrasonic bath (sonicator)

  • Centrifuge

  • Extraction Solvent: Dichloromethane:hexane (3:2 mixture)[3]

  • Sodium sulfate (anhydrous)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5 g of the sediment sample into a centrifuge tube.

    • Add anhydrous sodium sulfate to remove excess water and mix.

  • Extraction:

    • Add 25 mL of the dichloromethane:hexane (3:2) solvent mixture to the tube.[3]

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes to extract the analytes from the sediment particles.

    • Repeat the sonication step once more with a fresh portion of solvent.

  • Separation and Concentration:

    • Centrifuge the sample to pellet the sediment.

    • Carefully decant the supernatant (the organic extract).

    • Combine the extracts from the repeated extractions.

    • Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis:

    • The resulting extract is ready for analysis by GC-FID or GC-MS.[3]

Quantitative Data and Performance

The performance of an extraction method is evaluated by its recovery, precision, and limits of detection (LOD) and quantification (LOQ). While SPE is frequently reported with high recoveries for these compounds, LLE remains a viable, albeit sometimes less efficient, method.[3]

AnalyteExtraction MethodMatrixRecovery (%)LODLOQReference
4-Nonylphenol LLESediment76.28 - 80.520.2 µg/mL0.4 µg/mL[3]
4-Nonylphenol SPESediment96.24 - 104.780.05 µg/mL0.2 µg/mL[3]
4-Nonylphenol SPERiver Water41.0 - 1140.0001 mg/L0.0005 mg/L[10][11]
4-n-Nonylphenol SPEWater76.650.06 ng/µL0.18 ng/µL[8]
4-n-Nonylphenol ASEFish Tissue72.350.06 ng/µL0.18 ng/µL[8]
4-Nonylphenol Hybrid SPE-PPTHuman Serum97.0 - 109.71.4 ng/mL4.7 ng/mL[12]
4-tert-Octylphenol SPEWater83.080.04 ng/µL0.16 ng/µL[8]
4-tert-Octylphenol ASEFish Tissue68.320.04 ng/µL0.16 ng/µL[8]
4-tert-Octylphenol Hybrid SPE-PPTHuman Serum111 - 121.01.3 ng/mL4.2 ng/mL[12]
4-Octylphenol SPERiver Water41.0 - 1140.0006 mg/L0.0020 mg/L[10][11]

LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; ASE: Accelerated Solvent Extraction; Hybrid SPE-PPT: Hybrid Solid Phase Extraction–Precipitation Technology; LOD: Limit of Detection; LOQ: Limit of Quantification.

Concluding Remarks

Liquid-liquid extraction is a foundational technique for the isolation of 4-nonylphenol and 4-tert-octylphenol from environmental samples. The choice of solvent and pH are critical parameters that must be optimized to achieve satisfactory extraction efficiency. While modern techniques like SPE often provide higher recovery and lower detection limits, LLE offers a cost-effective and accessible alternative, particularly when dealing with complex matrices or when SPE cartridges are not available. The microextraction variant (VALLME) further benefits from significantly reduced solvent use and faster extraction times. For any application, method validation is essential to ensure data accuracy and reliability.

References

Application Note: Determination of 4-tert-Octylphenol in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract This application note details a robust and sensitive method for the quantitative determination of 4-tert-octylphenol (B29142) (4-t-OP) in human urine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol includes a sample preparation procedure involving enzymatic hydrolysis to account for conjugated metabolites, followed by online solid-phase extraction (SPE) for analyte enrichment and matrix purification. This method is suitable for biomonitoring studies and assessing human exposure to this endocrine-disrupting compound. The limit of quantification for this method is as low as 0.10 ng/mL.[1]

Introduction

4-tert-Octylphenol is an alkylphenol used in the production of polymers and resins.[2] It is considered an endocrine disruptor and has been identified as a substance of very high concern.[2] Human exposure can occur through various environmental sources, and biomonitoring of 4-t-OP in urine is a key tool for assessing this exposure. In the body, 4-t-OP is often metabolized and excreted as glucuronide or sulfate (B86663) conjugates.[2] Therefore, a hydrolysis step is necessary to measure the total 4-t-OP concentration. This application note provides a detailed protocol for the analysis of 4-t-OP in urine by LC-MS/MS, offering high sensitivity and selectivity.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis urine_sample 0.5 mL Urine Sample add_is Add Labeled Internal Standard (¹³C₆-4-tert-octylphenol) urine_sample->add_is add_buffer Add Sodium Acetate Buffer add_is->add_buffer hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_buffer->hydrolysis online_spe Online SPE Enrichment hydrolysis->online_spe Injection lc_separation LC Separation (C18 Column) online_spe->lc_separation ms_detection Tandem MS Detection (ESI-) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification data_reporting Data Reporting (ng/mL) quantification->data_reporting

References

Application Notes and Protocols for Vitellogenin Induction by 4-tert-Octylphenol using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitellogenin (VTG), a precursor to egg yolk proteins, is a well-established biomarker for assessing the estrogenic activity of chemical compounds. In male and juvenile vertebrates, the vitellogenin gene is typically silent but can be induced by exposure to estrogens or estrogen-mimicking compounds, also known as xenoestrogens. 4-tert-octylphenol (B29142) (4-t-OP), a persistent environmental contaminant, is a known xenoestrogen that can disrupt the endocrine system by mimicking the action of endogenous estrogens.

This document provides detailed application notes and protocols for an in vivo study to assess the induction of vitellogenin by 4-tert-octylphenol in a fish model, followed by the quantification of vitellogenin using an Enzyme-Linked Immunosorbent Assay (ELISA). Zebrafish (Danio rerio) are used as the model organism in this protocol due to their sensitivity, short life cycle, and the availability of standardized testing guidelines.

Principle

The experimental workflow involves exposing male zebrafish to varying concentrations of 4-tert-octylphenol. Following the exposure period, whole-body homogenate samples are collected. The concentration of vitellogenin in these samples is then quantified using a sandwich ELISA. This immunoassay utilizes a capture antibody specific to vitellogenin, which is pre-coated onto a microplate. The vitellogenin in the sample binds to this antibody. A second, enzyme-conjugated detection antibody, which also recognizes vitellogenin, is then added, forming a "sandwich". The enzymatic activity, which is proportional to the amount of vitellogenin present, is measured by adding a substrate that produces a colored product. The intensity of the color is determined spectrophotometrically and the vitellogenin concentration is calculated by comparison to a standard curve.

Data Presentation

The following tables summarize quantitative data on the induction of vitellogenin by 4-tert-octylphenol from various studies.

Table 1: Dose-Response of 4-tert-Octylphenol on Vitellogenin Induction in Fish

SpeciesExposure Route4-tert-Octylphenol ConcentrationExposure DurationVitellogenin Induction (relative to control)Reference
Rainbow trout (Oncorhynchus mykiss)Dietary30 mg/kg11 daysSignificant increase[1][2]
Rainbow trout (Oncorhynchus mykiss)Dietary40 mg/kg11 daysSignificant increase[1][2]
Flounder (Platichthys flesus)Dietary10 mg/kg11 daysSignificant increase
Flounder (Platichthys flesus)Dietary50 mg/kg11 daysMaximum induction observed
Flounder (Platichthys flesus)Dietary100 mg/kg11 daysSignificant increase
Zebrafish (Danio rerio)Waterborne25 µg/L48 hours6-fold increase in ER transcripts[3]
Bombina orientalisInjection1 mg/kg2 daysLowest Observable Effect Concentration (LOEC) for VTG transcription[4][5]

Table 2: Time-Course of Vitellogenin Induction by 4-tert-Octylphenol

Species4-tert-Octylphenol ConcentrationTime PointMeasured ParameterObservationReference
Eelpout (Zoarces viviparus)25 µg/L (waterborne)48 hoursEstrogen Receptor (ER) mRNA6-fold induction[3]
Eelpout (Zoarces viviparus)25 µg/L (waterborne)1 weekEstrogen Receptor (ER) mRNA20-fold induction[3]
Rainbow trout (Oncorhynchus mykiss)40 mg/kg (dietary, every 2nd day)Day 6Plasma VitellogeninIncreased levels[1][2]
Rainbow trout (Oncorhynchus mykiss)40 mg/kg (dietary, every 2nd day)Day 11Plasma VitellogeninFurther increased levels[1][2]

Experimental Protocols

Part 1: In Vivo Vitellogenin Induction in Zebrafish

This protocol is based on established methods for assessing endocrine-disrupting chemicals.

Materials:

  • Adult male zebrafish (Danio rerio)

  • Glass aquaria

  • Dechlorinated, aerated water

  • 4-tert-octylphenol (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, as a solvent carrier)

  • Standard fish food

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protease inhibitor cocktail

  • Homogenizer

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Acclimation: Acclimate adult male zebrafish to laboratory conditions for at least two weeks in glass aquaria with a 14:10 hour light:dark cycle. Feed a standard diet daily.

  • Preparation of 4-t-OP solutions: Prepare a stock solution of 4-tert-octylphenol in DMSO. From this stock, prepare the final test concentrations by diluting with dechlorinated water. The final concentration of DMSO in the test water should not exceed 0.01%. A solvent control group (water with 0.01% DMSO) and a negative control group (water only) must be included.

  • Exposure: Randomly assign fish to different treatment groups (e.g., control, solvent control, and a range of 4-t-OP concentrations). A semi-static exposure system is recommended, with 50% of the test solution renewed daily for a period of 14 to 21 days.

  • Sample Collection: At the end of the exposure period, euthanize the fish by an approved method (e.g., overdose of tricaine (B183219) methanesulfonate (B1217627) - MS-222).

  • Whole-Body Homogenization:

    • Weigh each fish individually.

    • Place the whole fish in a microcentrifuge tube on ice.

    • Add ice-cold PBS (pH 7.4) containing a protease inhibitor cocktail at a ratio of 1:4 (w/v) (e.g., 100 mg of fish in 400 µL of PBS).

    • Homogenize the tissue thoroughly using a mechanical homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (this is the whole-body homogenate, WBH) and store it at -80°C until the ELISA is performed.

Part 2: Vitellogenin Sandwich ELISA Protocol

This protocol is a general guideline and may need to be optimized based on the specific ELISA kit used.

Materials:

  • Zebrafish Vitellogenin ELISA kit (containing pre-coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution)

  • Whole-body homogenate samples

  • Dilution buffer (provided in the kit or PBS with 1% BSA)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Squirt bottle or automated plate washer

Procedure:

  • Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual. All dilutions should be performed on ice.

  • Sample Dilution: Due to the wide range of vitellogenin induction, it is recommended to prepare several dilutions of each whole-body homogenate sample (e.g., 1:100, 1:1000, 1:10,000) in dilution buffer to ensure the final concentration falls within the linear range of the standard curve.[6]

  • Assay Procedure:

    • Add 100 µL of each standard and diluted sample to the appropriate wells of the pre-coated microplate in duplicate.

    • Include blank wells containing only dilution buffer.

    • Seal the plate and incubate at room temperature for 1-2 hours.

    • Wash the plate 3-5 times with wash buffer.[7] After the final wash, remove any remaining wash buffer by inverting the plate and tapping it on a clean paper towel.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate at room temperature for 1 hour.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes, or until color develops.

    • Add 50-100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

    • Create a standard curve by plotting the average absorbance for each standard concentration versus the known concentration of the standard. A four-parameter logistic (4-PL) curve fit is often recommended.

    • Determine the vitellogenin concentration in the samples by interpolating their average absorbance values from the standard curve.

    • Multiply the calculated concentration by the dilution factor to obtain the final vitellogenin concentration in the original whole-body homogenate sample.

Visualizations

Vitellogenin_Induction_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte (Liver Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation 4_t_OP 4-tert-Octylphenol ER Estrogen Receptor (ER) 4_t_OP->ER Binds ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) on Vitellogenin Gene ER_dimer->ERE Binds to VTG_Gene Vitellogenin Gene Transcription ERE->VTG_Gene Initiates VTG_mRNA Vitellogenin mRNA VTG_Gene->VTG_mRNA Produces Ribosome Ribosome VTG_mRNA->Ribosome Translated by VTG_Protein Vitellogenin Protein Ribosome->VTG_Protein Synthesizes

Caption: Signaling pathway of vitellogenin induction by 4-tert-octylphenol.

ELISA_Workflow cluster_exposure In Vivo Exposure cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Zebrafish Male Zebrafish Exposure Exposure to 4-t-OP Zebrafish->Exposure Homogenization Whole-Body Homogenization Exposure->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (WBH Sample) Centrifugation->Supernatant Add_Sample Add Sample/Standard Supernatant->Add_Sample Plate Coat Plate with Capture Antibody Plate->Add_Sample Add_Detection_Ab Add Detection Antibody (Enzyme-conjugated) Add_Sample->Add_Detection_Ab Add_Substrate Add Substrate Add_Detection_Ab->Add_Substrate Add_Stop Add Stop Solution Add_Substrate->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Std_Curve Generate Standard Curve Read_Absorbance->Std_Curve Calculate_Conc Calculate VTG Concentration Std_Curve->Calculate_Conc

Caption: Experimental workflow for vitellogenin quantification using ELISA.

References

Analytical Standards and Protocols for 4-tert-Octylphenol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the analysis of 4-tert-octylphenol (B29142) and its isomers, targeting researchers, scientists, and professionals in drug development. The following sections offer comprehensive methodologies for sample preparation and analysis in various matrices, alongside quantitative data to support method selection and validation.

Introduction to 4-tert-Octylphenol and its Isomers

4-tert-Octylphenol is a prominent member of the alkylphenol class of organic compounds. It is widely used in the manufacturing of tires, resins, and surfactants. Due to its endocrine-disrupting properties and persistence in the environment, accurate and sensitive analytical methods are crucial for monitoring its presence in environmental and biological samples. Commercial 4-tert-octylphenol consists predominantly of the 4-(1,1,3,3-tetramethylbutyl)phenol isomer. However, other isomers, such as those with different branching in the octyl group or different substitution patterns on the phenol (B47542) ring (ortho-, meta-, and para-), may also be present in technical mixtures and environmental samples. The analytical challenge lies in the effective separation and quantification of these closely related isomers.

Analytical Methodologies

The analysis of 4-tert-octylphenol and its isomers typically involves chromatographic separation coupled with sensitive detection techniques. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like octylphenols. Due to the polar nature of the hydroxyl group, derivatization is often employed to improve chromatographic peak shape and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of octylphenols without the need for derivatization. Reversed-phase chromatography is typically used for separation.

Application Notes and Protocols

This section details standardized protocols for the analysis of 4-tert-octylphenol and its isomers in various matrices.

Application Note 1: Analysis of 4-tert-Octylphenol in Water Samples by SPE and GC-MS

This protocol describes the extraction and analysis of 4-tert-octylphenol from water samples using Solid-Phase Extraction (SPE) followed by GC-MS analysis.

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the water sample (e.g., 500 mL) to pH 3.0-3.5 with a suitable acid.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the acidified water sample onto the SPE cartridge.

    • Wash the cartridge with a methanol/water solution to remove interferences.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with a suitable organic solvent, such as dichloromethane (B109758) or acetone.

    • Concentrate the eluate under a gentle stream of nitrogen.

  • Derivatization (Acetylation):

    • To the concentrated extract, add acetic anhydride (B1165640) and a catalyst (e.g., pyridine).

    • Heat the mixture to facilitate the reaction and convert the phenolic hydroxyl group to an acetate (B1210297) ester.

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[1]

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.[1]

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.[1]

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized 4-tert-octylphenol.

Quantitative Data Summary:

ParameterValueReference
Limit of Detection (LOD)0.002 µg/L[2]
Limit of Quantification (LOQ)--
Recovery88.3 - 106.7%[2]

Application Note 2: Analysis of 4-tert-Octylphenol in Biological Matrices (Urine) by LC-MS/MS

This protocol details the determination of 4-tert-octylphenol in urine samples, including an enzymatic hydrolysis step to measure both free and conjugated forms.

Experimental Protocol:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature and vortex.

    • To a 0.5 mL aliquot of urine, add an internal standard (e.g., ¹³C₆-labeled 4-tert-octylphenol) and a sodium acetate buffer.[3]

    • Add β-glucuronidase/sulfatase to hydrolyze the conjugated forms of the analyte.[3]

    • Incubate the sample to ensure complete hydrolysis.

  • Online Solid-Phase Extraction (SPE) and LC-MS/MS Analysis:

    • Inject the hydrolyzed sample into an LC-MS/MS system equipped with an online SPE column.

    • LC Separation: Use a C18 analytical column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) to detect the precursor and product ions of 4-tert-octylphenol.

Quantitative Data Summary:

ParameterValue (for 4-tert-octylphenol)Reference
Limit of Detection (LOD)0.6 µg/L[3]
Limit of Quantification (LOQ)2.0 µg/L[3]
Within-day Precision (RSD)2.5% - 7.0%[3]
Day-to-day Precision (RSD)3.2% - 10.5%[3]
Accuracy (Recovery)98% - 104%[3]

Application Note 3: Analysis of Octylphenol (B599344) Isomers in Environmental Samples

While many methods focus on 4-tert-octylphenol, the analysis of other isomers is also important. The separation of octylphenol isomers can be challenging due to their similar physicochemical properties.

Considerations for Isomer Separation:

  • GC: High-resolution capillary columns are necessary to achieve separation of closely eluting isomers. Optimization of the temperature program is critical.

  • HPLC: The choice of stationary phase and mobile phase composition is crucial. Phenyl-based columns or columns with unique selectivities may provide better resolution of aromatic positional isomers.

Quantitative Data for Octylphenol (Isomer Mixture):

MatrixMethodLODLOQRecoveryReference
WaterLC-MS/MS0.04 - 3 ng/L--[4]
SedimentLC-MS/MS0.2 - 13 ng/g--[4]
SoilLC-APCI-MS-1 - 100 µg/kg89 - 94%[5]
Biological Samples (Fish, Shellfish)GC-MS2 ng/g-95.8 - 96.4%[6]
River WaterHPLC-PDA0.0006 mg/L0.0020 mg/L41.0 - 114%[7]

Visualizations

Diagram 1: General Workflow for 4-tert-Octylphenol Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Urine, etc.) Extraction Extraction (SPE or LLE) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (for biological samples) Extraction->Hydrolysis optional Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization optional Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of 4-tert-octylphenol.

Diagram 2: Sample Preparation for Biological Matrix (Urine)

bio_prep start Urine Sample add_is Add Internal Standard (e.g., ¹³C₆-4-t-OP) start->add_is add_buffer Add Buffer (e.g., Sodium Acetate) add_is->add_buffer add_enzyme Add β-glucuronidase/sulfatase add_buffer->add_enzyme incubate Incubate (e.g., 37°C overnight) add_enzyme->incubate end Ready for LC-MS/MS Analysis incubate->end

Caption: Enzymatic hydrolysis workflow for urine samples.

Diagram 3: Logical Relationship of Analytical Techniques

techniques cluster_analyte Analyte Properties cluster_method Analytical Method Choice Volatility Volatility GC-MS GC-MS Volatility->GC-MS High Polarity Polarity Polarity->GC-MS Low (after derivatization) LC-MS/MS LC-MS/MS Polarity->LC-MS/MS High (direct analysis)

Caption: Factors influencing the choice of analytical technique.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 4-Octylphenol in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to help researchers overcome common challenges associated with matrix effects in the quantitative analysis of 4-Octylphenol (4-OP) in human serum, primarily using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a "matrix effect" and how does it impact my this compound analysis?

A matrix effect is the alteration of an analyte's response due to the influence of other components present in the sample matrix.[1] In serum analysis, these co-eluting components can include phospholipids (B1166683), proteins, salts, and anticoagulants.[2] This interference can either suppress or enhance the ionization of this compound in the mass spectrometer's source, leading to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][3] For example, significant ion suppression can result in an underestimation of the true 4-OP concentration in the sample.

Q2: I suspect a matrix effect is affecting my results. How can I quantitatively assess it?

You can quantify the matrix effect using the post-extraction spike method.[2][4] This involves comparing the peak area of 4-OP in a solution spiked into a pre-extracted blank serum sample (Set A) with the peak area of 4-OP in a clean solvent at the same concentration (Set B).

The Matrix Effect percentage (ME%) is calculated as: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100

  • A value < 100% indicates ion suppression.[4]

  • A value > 100% indicates ion enhancement.[4]

  • A value of 100% indicates no matrix effect.

For a robust validation, it is recommended to test this across at least six different lots of blank serum.[2]

Q3: My recovery of this compound is consistently low. What are the likely causes and how can I fix it?

Low recovery is often due to inefficient sample preparation or analyte loss. Consider the following troubleshooting steps:

  • Inefficient Extraction: The chosen sample preparation method may not be effectively isolating 4-OP from serum proteins and other components.

    • Solution: Switch to a more rigorous extraction technique. While protein precipitation (PPT) is simple, it often leaves significant matrix components, like phospholipids, in the extract. Techniques like Solid-Phase Extraction (SPE), particularly advanced methods like Hybrid SPE-Precipitation, are designed to provide cleaner extracts and can significantly improve recovery.[5]

  • Suboptimal pH: The pH of the sample during extraction can significantly influence the recovery of phenolic compounds like 4-OP.

    • Solution: Adjust the pH of the sample and extraction solvents. For acidic compounds, acidifying the sample can improve extraction efficiency.[6]

  • Analyte Adsorption: this compound can adsorb to plasticware or glassware, especially at low concentrations.

    • Solution: Use glass or polypropylene (B1209903) vials and pipette tips that are known to have low binding properties. Rinsing glassware with methanol (B129727) before use can also help mitigate contamination and adsorption issues.[7]

  • Background Contamination: this compound is a common environmental contaminant found in many lab products, which can interfere with the analysis of low-concentration samples.[5]

    • Solution: Always process reagent blanks to monitor for background contamination.[5] If high background is observed, inject clean solvent blanks to wash the analytical system and use high-purity solvents and reagents.[5]

Q4: Which sample preparation method is most effective at removing phospholipids and reducing matrix effects for 4-OP?

The Hybrid Solid Phase Extraction-Precipitation (Hybrid SPE-PPT) technique has been shown to be highly effective.[5][8] This method combines the simplicity of protein precipitation with the specificity of solid-phase extraction. The sample is first treated with a precipitating agent (e.g., methanol), and the supernatant is then passed through a special SPE cartridge containing a zirconium-coated sorbent.[5] This sorbent selectively retains phospholipids, a primary source of matrix effects in serum, while allowing this compound to pass through for collection and analysis.[5] This targeted removal of interferences results in a much cleaner extract compared to standard protein precipitation or liquid-liquid extraction (LLE).[9]

Data and Method Performance

The following table summarizes validation data from published methods for the analysis of this compound in serum, providing a comparison of their performance.

ParameterHybrid SPE-PPT with LC-MS/MSHPLC with Coulometric-Array Detection
Analyte 4-t-Octylphenol (4-t-OP)This compound (OP)
Matrix Effect (ME %) -67% (Ion Suppression)[5]Not Reported
Relative Recovery (%) 111% (at 1.5 ng) - 121% (at 11.3 ng)[5]>70%[10][11]
Limit of Detection (LOD) 1.3 ng/mL[5][8]0.5 ng/mL[10][11]
Limit of Quantification (LOQ) 4.2 ng/mL[5]Not Reported
Reproducibility (RSDm%) 10.9% (low conc.), 8.3% (high conc.)[5]<15.5%[10][11]
Reference Asimakopoulos et al. (2015)[5][8]Inoue et al. (2000)[10][11]

Experimental Workflows & Logic

The following diagrams illustrate a typical experimental workflow for 4-OP analysis and a troubleshooting decision tree for addressing common analytical issues.

experimental_workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample Collection spike Spike with Internal Standard serum->spike ppt Protein Precipitation (e.g., with Methanol) spike->ppt vortex Vortex & Centrifuge ppt->vortex spe Hybrid SPE-PPT (Phospholipid Removal) vortex->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition & Quantification lcms->data

Figure 1. General experimental workflow for this compound analysis in serum.

troubleshooting_tree start Problem: Low Recovery or High Signal Suppression check_prep Evaluate Sample Prep start->check_prep check_lc Evaluate Chromatography start->check_lc check_ms Evaluate MS Settings start->check_ms is_ppt Using Protein Precipitation? check_prep->is_ppt switch_spe Action: Implement Hybrid SPE-PPT for phospholipid removal is_ppt->switch_spe Yes check_ph Action: Optimize sample pH prior to extraction is_ppt->check_ph No coelution Is analyte peak in a suppression zone? check_lc->coelution modify_grad Action: Modify gradient to separate 4-OP from interferences coelution->modify_grad Yes is_optimized Are ionization parameters optimized? check_ms->is_optimized optimize_source Action: Optimize source voltage, gas flows, & temperature is_optimized->optimize_source No

Figure 2. Troubleshooting logic for low 4-OP signal or recovery.

Key Experimental Protocols

Protocol 1: Hybrid Solid Phase Extraction–Precipitation (Hybrid SPE-PPT)

This protocol is adapted from the methodology used for the simultaneous determination of bisphenol A, 4-t-octylphenol, and 4-nonylphenol (B119669) in human serum.[5]

  • Sample Preparation:

    • In a polypropylene tube, add 150 µL of human serum.

    • Spike the sample with an appropriate internal standard.

    • Add 450 µL of methanol to precipitate proteins.

  • Mixing and Centrifugation:

    • Vortex the mixture for 1 minute.

    • Centrifuge for 10 minutes at 4000 x g.

  • Extraction:

    • Collect the supernatant.

    • Pass the supernatant through a Hybrid SPE-PPT cartridge. The cartridge contains a zirconium-packed bed designed to retain phospholipids.

    • Collect the eluent (approximately 450 µL) into an autosampler vial for analysis.

Protocol 2: General Protein Precipitation (PPT)

This is a simpler but generally less clean method compared to Hybrid SPE-PPT.[7]

  • Sample Preparation:

    • In a microcentrifuge tube, add 200 µL of serum.

    • Spike with an internal standard.

  • Precipitation:

    • Add 400 µL of cold acetonitrile (B52724) or methanol (a 2:1 ratio of solvent to serum is common).

    • Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collection:

    • Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS analysis. Be careful not to disturb the protein pellet.

References

Technical Support Center: Solid-Phase Extraction of 4-Octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of 4-Octylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the recovery of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low recovery for this compound during SPE?

A1: The most common causes of low recovery for this compound, a nonpolar compound, are often related to improper methodology rather than a single factor. These can include the selection of an inappropriate sorbent, issues with the pH of the sample, the use of incorrect solvents for loading, washing, or elution, and problems with the flow rate during the SPE process.[1] It is crucial to ensure that a reversed-phase sorbent like C18 is used, as it is effective for retaining hydrophobic compounds such as this compound.[1]

Q2: How does the sample concentration of this compound affect recovery rates?

A2: The concentration of this compound in the sample can significantly impact recovery. In some studies, lower recovery percentages have been observed at higher concentrations. For instance, one study noted that the recovery was lower for both this compound and 4-Nonylphenol at a concentration of 0.050 mg/L, which was attributed to the saturation of the sorbent material (100 mg).[2] This suggests that for highly contaminated samples, the amount of sorbent may need to be increased, or the sample may need to be diluted to avoid overloading the SPE cartridge.

Q3: What type of SPE sorbent is most suitable for this compound extraction?

A3: Given that this compound is a nonpolar compound, a reversed-phase sorbent is the most appropriate choice for effective retention.[1] C18 (octadecyl) is a commonly used and highly effective sorbent for extracting hydrophobic compounds like this compound from aqueous matrices.

Q4: Can the choice of elution solvent significantly impact the recovery of this compound?

A4: Yes, the choice and composition of the elution solvent are critical. A solvent that is too weak will not effectively desorb the this compound from the sorbent, leading to low recovery. Conversely, a solvent that is too strong might co-elute interfering compounds from the matrix. For this compound, mixtures of methanol (B129727) and acetone (B3395972) have been shown to be effective.[2][3] One study found that using acetone alone for elution resulted in inconsistent results, while a mixture of methanol and acetone provided consistent and good recoveries for both this compound and 4-Nonylphenol.[2]

Q5: What is the "matrix effect" and how can it affect this compound analysis?

A5: The matrix effect refers to the combined effect of all components in a sample, other than the analyte of interest, on the analytical signal.[4] These components can co-elute with this compound and cause either suppression or enhancement of the signal during analysis (e.g., by LC-MS/MS), leading to inaccurate quantification.[4][5] While one study indicated that matrix effects for this compound in water samples analyzed by GC-MS were insignificant, this may not be the case for other matrices or analytical techniques.[6][7] To mitigate matrix effects, it is important to optimize the SPE cleanup procedure, including the wash steps, to remove as many interfering compounds as possible.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.

Problem 1: Low or No Recovery of this compound

Potential Cause Troubleshooting Steps
Incorrect Sorbent Choice Ensure you are using a reversed-phase sorbent, such as C18, which is suitable for nonpolar compounds like this compound.[1]
Improper Sorbent Conditioning The sorbent bed must be properly wetted before sample loading.[1] Condition the cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration step with water or a buffer similar to the sample matrix.
Sample Solvent Too Strong If the sample is dissolved in a solvent with a high percentage of organic content, this compound may not be retained on the sorbent. If possible, dilute the sample with a weaker solvent (e.g., water) before loading.
Inappropriate Sample pH For phenolic compounds, the pH of the sample can influence their ionization state and retention on reversed-phase sorbents. Although this compound is a weak acid, ensuring the sample pH is neutral or slightly acidic can help maintain it in its non-ionized, more hydrophobic form, thus improving retention.
Wash Solvent Too Strong An aggressive wash solvent can prematurely elute the this compound from the cartridge along with the interferences.[1] Test a weaker wash solvent or a lower percentage of organic solvent in your wash solution.
Elution Solvent Too Weak If the elution solvent is not strong enough, it will not be able to desorb the this compound from the sorbent.[1] Consider increasing the organic content of your elution solvent or using a stronger solvent mixture (e.g., methanol/acetone).
Insufficient Elution Volume Ensure a sufficient volume of elution solvent is used to completely elute the analyte. Try eluting with multiple, smaller volumes and collecting them as separate fractions to determine the elution profile.
High Flow Rate A flow rate that is too high during sample loading or elution does not allow for adequate interaction between the analyte and the sorbent, leading to poor recovery.[1] Reduce the flow rate to allow for proper equilibration.
Sorbent Overload If the concentration of this compound or other matrix components is too high, the sorbent capacity can be exceeded.[2] This leads to breakthrough during sample loading. Consider using a larger SPE cartridge, a smaller sample volume, or diluting the sample.

Problem 2: Poor Reproducibility

Potential Cause Troubleshooting Steps
Inconsistent SPE Procedure Manual SPE procedures can be prone to variability.[1] Ensure that all steps (conditioning, loading, washing, and eluting) are performed consistently for all samples, paying close attention to solvent volumes and flow rates. The use of an automated SPE system can improve reproducibility.
Cartridge Bed Drying Out Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent wetting and channeling, resulting in variable recoveries. Ensure the sorbent remains wetted throughout the process until the final drying step before elution.
Variable Matrix Effects Inconsistent cleanup of complex samples can lead to variable matrix effects and, consequently, poor reproducibility. Optimize the wash step to ensure consistent removal of interfering compounds.
Incomplete Elution If the analyte is not completely eluted in a single fraction, collecting a fixed volume may lead to variable results. Ensure the elution volume is sufficient for complete recovery.

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of this compound under different experimental conditions.

Table 1: Effect of Spiked Concentration on this compound Recovery in River Water

Spiked Concentration (mg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
0.005114< 2
0.01095< 2
0.05041< 2

Data from a study on river water samples using SPE followed by HPLC-PDA analysis.[2][3] The lower recovery at 0.050 mg/L was attributed to the saturation of the 100 mg sorbent.[2]

Table 2: Optimization of SPE Parameters for this compound Recovery

ParameterCondition 1Recovery (%)Condition 2Recovery (%)Condition 3Recovery (%)
Sample Volume 100 mL~80-90200 mL >100 300 mL~70-80
Conditioning Volume 9 mL~70-8015 mL ~100 21 mL~80-90
Elution Volume 6 mL~60-7010 mL ~100 14 mL~80-90

Data adapted from a study optimizing an SPE method for this compound and 4-Nonylphenol from river water.[2][3] The optimal conditions are highlighted in bold.

Experimental Protocols

Protocol 1: SPE of this compound from River Water

This protocol is based on a method developed for the determination of this compound and 4-Nonylphenol in river water samples by SPE followed by HPLC-PDA.[2][3]

  • Sorbent: C18 SPE Cartridge (100 mg).

  • Sample Preparation: Filter water sample.

  • Cartridge Conditioning:

    • Pass 15 mL of a mixture of methanol, acetone, and Milli-Q water (1:1:1, v/v/v) through the cartridge.

  • Sample Loading:

    • Load 200 mL of the filtered water sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of Milli-Q water.

  • Elution:

    • Elute the retained analytes with 10 mL of a mixture of methanol and acetone (1:1, v/v).

  • Post-Elution:

    • The eluate can be pre-concentrated (e.g., using a rotary evaporator) to 1 mL before analysis.

Protocol 2: SPE of o-Octylphenol from Soil

This protocol provides a general method for the extraction and cleanup of o-Octylphenol from soil samples.[8]

  • Sorbent: C18 SPE Cartridge.

  • Sample Preparation (Solvent Extraction):

    • Weigh 1.0 g of homogenized soil into a glass centrifuge tube.

    • Add 15 mL of methanol.

    • Sonicate for 30 minutes.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction with a fresh portion of methanol and combine the supernatants.

    • Dilute the combined extract with acidified water.

  • Cartridge Conditioning:

    • Mount the C18 cartridge on a vacuum manifold.

    • Condition with 5 mL of methanol.

    • Equilibrate with 5 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the diluted soil extract onto the cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove interferences.

  • Drying:

    • Dry the cartridge under vacuum.

  • Elution:

    • Elute the analyte with an appropriate solvent (e.g., methanol or acetone). The eluate can be concentrated under a gentle stream of nitrogen if necessary.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Activate sorbent Load_Sample 3. Load Sample Equilibrate->Load_Sample Prepare for sample Wash 4. Wash Interferences Load_Sample->Wash Retain this compound Dry 5. Dry Sorbent (Optional) Wash->Dry Remove impurities Elute 6. Elute Analyte (this compound) Dry->Elute Prepare for elution Analyze 7. Analyze Eluate Elute->Analyze Collect analyte

Caption: Standard workflow for the solid-phase extraction of this compound.

Troubleshooting_Tree Start Low Recovery of This compound Check_Method Is the SPE method validated for this compound? Start->Check_Method Check_Sorbent Is a reversed-phase sorbent (e.g., C18) being used? Check_Method->Check_Sorbent Yes Solution_Develop Action: Develop/Optimize SPE method. Check_Method->Solution_Develop No Check_Solvents Are the conditioning, wash, and elution solvents appropriate? Check_Sorbent->Check_Solvents Yes Solution_Sorbent Action: Switch to a C18 or similar sorbent. Check_Sorbent->Solution_Sorbent No Check_Flowrate Is the flow rate optimized and controlled? Check_Solvents->Check_Flowrate Yes Solution_Solvents Action: Optimize solvent strength and pH. Check_Solvents->Solution_Solvents No Check_Overload Could the cartridge be overloaded? Check_Flowrate->Check_Overload Yes Solution_Flowrate Action: Reduce flow rate during loading and elution. Check_Flowrate->Solution_Flowrate No Solution_Overload Action: Use larger sorbent mass or dilute sample. Check_Overload->Solution_Overload Yes Success Recovery Improved Check_Overload->Success No Solution_Develop->Check_Sorbent Solution_Sorbent->Check_Solvents Solution_Solvents->Check_Flowrate Solution_Flowrate->Check_Overload Solution_Overload->Success

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Octylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of octylphenol (B599344) isomers.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the HPLC separation of octylphenol isomers?

A common starting point for the reversed-phase HPLC separation of octylphenol isomers is a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1] An isocratic elution with a composition of 80:20 (v/v) acetonitrile to deionized water has been used effectively.[1] For more complex separations or to optimize resolution, a gradient elution may be necessary.[2]

Q2: How does the mobile phase composition affect the resolution of octylphenol isomers?

The composition of the mobile phase is a critical factor in achieving a successful separation of analytes.[3] In reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to water will alter the retention times and selectivity of the separation.[4]

  • Increasing the organic solvent percentage will generally decrease the retention time of the octylphenol isomers as they will have a lower affinity for the stationary phase and elute faster.[4]

  • Decreasing the organic solvent percentage will increase retention times, which can sometimes improve the separation of closely eluting peaks.[4]

The choice of organic solvent itself can also impact selectivity. Switching from acetonitrile to methanol (B129727), or vice-versa, can alter the elution order of isomers due to different interactions with the stationary phase.[5]

Q3: What is the role of pH in the mobile phase for separating octylphenol isomers?

The pH of the mobile phase is a crucial parameter as it can influence the ionization state of the analytes.[3] For phenolic compounds like octylphenol, maintaining a consistent and appropriate pH is important for reproducible results. While octylphenols are weakly acidic, significant pH changes can affect their polarity and interaction with the stationary phase. Using buffers can help maintain a stable pH throughout the analysis.[3] For some separations of basic compounds, a low pH mobile phase is used to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, which can help reduce peak tailing.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of octylphenol isomers, with a focus on mobile phase optimization.

Problem: Poor Resolution / Co-elution of Isomer Peaks

Q: My octylphenol isomer peaks are not well-separated. What is the first thing I should adjust in my mobile phase?

The most effective way to control the retention and improve the resolution of closely eluting peaks is to adjust the mobile phase composition.[4] In reversed-phase HPLC, you should start by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[4] This will increase the retention time of the isomers and may enhance their separation.[4] It is recommended to adjust the composition in small increments to observe the effect on the resolution.

Q: I've adjusted the solvent ratio, but the resolution is still poor. What's my next step?

If adjusting the solvent ratio is insufficient, consider the following options:

  • Change the Organic Solvent: The selectivity between isomers can be different in methanol versus acetonitrile.[5] Prepare a mobile phase with the same solvent strength but using a different organic modifier.

  • Implement a Gradient Elution: For complex mixtures of isomers, a gradient elution, where the mobile phase composition changes over the course of the run, can be very effective.[7] Start with a lower concentration of the organic solvent and gradually increase it.[7]

  • Adjust the Column Temperature: Lowering the column temperature can increase retention and sometimes improve peak resolution, although it will lead to longer analysis times.[8] Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also decrease resolution if the peaks become too narrow.[8]

Q: Could the column be the issue if I can't resolve my isomers by changing the mobile phase?

Yes, if mobile phase optimization does not yield the desired resolution, the column itself could be the limiting factor. The separation of structural isomers often requires a stationary phase that can provide alternative selectivities.[9] Consider using a column with a different stationary phase chemistry, such as a phenyl or a pyrenylethyl group bonded phase, which can offer π-π interactions and enhance the separation of aromatic isomers.[9] Columns with smaller particle sizes can also increase efficiency and improve resolution.[10]

Problem: Peak Tailing

Q: My octylphenol peaks are showing significant tailing. How can I improve the peak shape?

Peak tailing in the analysis of phenolic compounds can be caused by interactions with active silanol groups on the silica-based stationary phase.[11] Here are some ways to address this:

  • Mobile Phase Additives: Adding a small amount of an acidic modifier, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase can help to suppress the ionization of the silanol groups and reduce tailing.

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is low enough to keep the silanol groups protonated.[11]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase.[12]

Problem: Unstable Baseline

Q: I'm observing a drifting or noisy baseline during my analysis. What are the common causes related to the mobile phase?

An unstable baseline can be caused by several factors related to the mobile phase:[13]

  • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise and spikes.[13] Ensure your solvents are thoroughly degassed using sonication, vacuum filtration, or an online degasser.[13]

  • Mobile Phase Contamination: Using low-purity solvents or contaminated water can lead to a noisy or drifting baseline.[13] Always use HPLC-grade solvents and high-purity water.[13]

  • Poorly Mixed Mobile Phase: If you are mixing solvents online, ensure the mixer is functioning correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed.[14]

  • Column Equilibration: Insufficient column equilibration with the mobile phase before starting a run can cause baseline drift.[13]

Problem: Inconsistent Retention Times

Q: The retention times for my octylphenol isomers are shifting between runs. What should I check?

Shifting retention times are often related to changes in the mobile phase or the column condition:[12]

  • Mobile Phase Preparation: Ensure that the mobile phase is prepared consistently for each run, with accurate solvent ratios.[12]

  • Column Temperature: Fluctuations in the column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.[8]

  • Flow Rate: Inconsistent flow rates from the pump can lead to variations in retention times. Check for leaks in the system or issues with the pump's check valves.[12]

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase between runs, especially when using a gradient.[14]

Experimental Protocols

Sample HPLC Method for Octylphenol Isomer Separation

This protocol provides a starting point for the separation of octylphenol isomers. Optimization will likely be required based on the specific isomers of interest and the HPLC system being used.

Table 1: HPLC Parameters for Octylphenol Isomer Analysis

ParameterValueReference
Column C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size)[9]
Mobile Phase Acetonitrile and deionized water (80:20, v/v)[1]
Elution Mode Isocratic[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C[15]
Injection Volume 10 µL-
Detection UV at 225 nm[1]

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of HPLC-grade acetonitrile with 200 mL of deionized water. Degas the solution for at least 15 minutes using an ultrasonicator or vacuum filtration.[13]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[14]

  • Sample Preparation: Dissolve the octylphenol isomer standard or sample in the mobile phase to a suitable concentration (e.g., 1 mg/L). Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample and acquire data for a sufficient duration to allow for the elution of all isomers.

Visual Workflows

Below is a troubleshooting workflow for addressing poor peak resolution in the HPLC separation of octylphenol isomers.

Poor_Resolution_Troubleshooting start Start: Poor Peak Resolution check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase adjust_solvent_ratio Decrease % Organic Solvent check_mobile_phase->adjust_solvent_ratio No check_column Is the column suitable for isomer separation? check_mobile_phase->check_column Yes resolution_improved_1 Resolution Improved? adjust_solvent_ratio->resolution_improved_1 change_organic_solvent Change Organic Solvent (e.g., ACN to MeOH) resolution_improved_1->change_organic_solvent No end_success End: Resolution Optimized resolution_improved_1->end_success Yes resolution_improved_2 Resolution Improved? change_organic_solvent->resolution_improved_2 implement_gradient Implement a Gradient Elution resolution_improved_2->implement_gradient No resolution_improved_2->end_success Yes resolution_improved_3 Resolution Improved? implement_gradient->resolution_improved_3 resolution_improved_3->check_column No resolution_improved_3->end_success Yes change_column Change Column (e.g., different stationary phase, smaller particles) check_column->change_column No end_further_investigation End: Further Investigation Needed check_column->end_further_investigation Yes, but still poor resolution change_column->end_success

Caption: Troubleshooting workflow for poor peak resolution.

This diagram provides a step-by-step logical guide for troubleshooting and optimizing the separation of octylphenol isomers when faced with poor peak resolution.

References

addressing poor reproducibility in 4-Octylphenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 4-Octylphenol, a compound of environmental and toxicological concern. The information is tailored for researchers, scientists, and drug development professionals to help improve the reproducibility and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

General Issues

Q1: What are the primary sources of contamination in this compound analysis, and how can they be minimized?

A1: Due to its widespread use in plastics and surfactants, this compound is a common laboratory contaminant. Key sources include plastic labware (e.g., pipette tips, centrifuge tubes), solvents, reagents, and even dust. To minimize contamination, it is crucial to:

  • Use glassware (e.g., glass vials and containers) whenever possible, as plastics can leach this compound.

  • Rinse all glassware with high-purity solvent before use.

  • Run procedural blanks with every batch of samples to monitor for background contamination.

  • Use high-purity solvents and reagents specifically tested for low levels of alkylphenols.

Q2: My replicate injections show high variability. What are the likely causes?

A2: Poor reproducibility in replicate injections can stem from several factors throughout the analytical workflow:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to differing concentrations in your final extracts.

  • Instrumental Issues: Problems with the autosampler, such as inconsistent injection volumes or a partially clogged needle, can introduce significant variability.

  • Chromatographic Problems: Poor peak shape (e.g., tailing or splitting) can make integration inconsistent.

  • Matrix Effects: Inconsistent matrix effects between samples can lead to variable ion suppression or enhancement in LC-MS analysis.

Q3: My calibration curve is non-linear. What should I do?

A3: A non-linear calibration curve can be acceptable if it is reproducible and the chosen regression model accurately describes the relationship. However, it often indicates an underlying issue. Common causes include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Matrix Effects: Co-eluting matrix components can interfere with the ionization of the analyte, leading to a non-linear response.

  • Analyte Adsorption: Active sites in the chromatographic system can adsorb the analyte, particularly at low concentrations.

  • Inappropriate Blank Subtraction: High or variable blank levels can affect the linearity of the curve, especially at the lower end.

Technique-Specific Issues

Q1: How can I effectively mitigate matrix effects in my LC-MS analysis of this compound?

A1: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS. To mitigate them:

  • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A ¹³C-labeled this compound internal standard is co-eluted with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Q2: What are the best practices for solid-phase extraction (SPE) of this compound?

A2: SPE is a common and effective technique for extracting and concentrating this compound from various matrices. Best practices include:

  • Sorbent Selection: C18 cartridges are widely used and effective for retaining this compound.

  • Conditioning: Properly condition the SPE cartridge with methanol (B129727) followed by water to activate the sorbent.

  • Sample Loading: Ensure the sample pH is adjusted to be acidic (around pH 3-4) to keep this compound in its neutral form for better retention.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences without eluting the analyte.

  • Elution: Elute this compound with a strong organic solvent like methanol or acetonitrile.

Q3: My chromatographic peaks are tailing. What could be the cause?

A3: Peak tailing in LC can be caused by several factors:

  • Secondary Interactions: The phenolic hydroxyl group of this compound can interact with active sites on the column packing material. Using a column with end-capping can help minimize this.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Inappropriate Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the phenolic group protonated.

  • Column Contamination: A buildup of contaminants on the column can lead to poor peak shape.

Q1: What are the key parameters for a successful GC-MS analysis of this compound?

A1: Successful GC-MS analysis of this compound often requires:

  • Derivatization: The polar hydroxyl group of this compound can cause peak tailing and poor sensitivity. Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a less polar trimethylsilyl (B98337) ether is common.

  • Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

  • Temperature Program: A temperature program that allows for good separation of this compound from other sample components is crucial.

  • Injection Mode: Splitless injection is often used for trace-level analysis to maximize sensitivity.

Q2: I'm experiencing low sensitivity in my GC-MS analysis. What should I check?

A2: Low sensitivity in GC-MS can be due to:

  • Active Sites: Active sites in the injector liner or the front of the column can adsorb the analyte. Use a deactivated liner and perform regular column maintenance.

  • Incomplete Derivatization: Ensure your derivatization reaction goes to completion. Optimize the reaction time, temperature, and reagent concentration.

  • Leaks: Leaks in the GC system can lead to a loss of sample and reduced sensitivity.

  • Contaminated Ion Source: A dirty ion source in the mass spectrometer can significantly reduce sensitivity. Regular cleaning is essential.

Q1: What factors can impact the accuracy of my this compound ELISA results?

A1: The accuracy of ELISA results can be affected by:

  • Cross-Reactivity: The antibodies used in the ELISA kit may cross-react with other structurally similar compounds, leading to an overestimation of the this compound concentration. Check the kit's cross-reactivity profile.

  • Matrix Effects: Components in the sample matrix (e.g., proteins, lipids, humic acids) can interfere with the antibody-antigen binding.[1]

  • Improper Sample Dilution: Samples with high concentrations of this compound may need to be diluted to fall within the linear range of the assay.

  • Pipetting Errors: Inaccurate pipetting of standards, samples, or reagents can lead to significant errors.

Q2: How can I troubleshoot matrix interference in my ELISA?

A2: To address matrix interference in an ELISA:

  • Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.

  • Sample Cleanup: For complex matrices, a sample cleanup step, such as solid-phase extraction, may be necessary before the ELISA.

  • Spike and Recovery Experiments: Perform spike and recovery experiments to assess the extent of matrix interference in your specific sample type.

Troubleshooting Guides

Poor Reproducibility

G cluster_prep Sample Preparation cluster_instrument Instrument cluster_chromatography Chromatography start Poor Reproducibility Observed check_prep Review Sample Preparation Protocol start->check_prep check_instrument Investigate Instrument Performance start->check_instrument check_chromatography Examine Chromatography start->check_chromatography prep_consistent Is the protocol being followed consistently? check_prep->prep_consistent inst_autosampler Check autosampler for bubbles and correct injection volume check_instrument->inst_autosampler chrom_peak_shape Are peak shapes consistent and symmetrical? check_chromatography->chrom_peak_shape prep_extraction Is extraction efficiency consistent? prep_consistent->prep_extraction Yes prep_dilution Are dilutions accurate? prep_extraction->prep_dilution Yes end Identify and Address the Source of Variability prep_dilution->end inst_syringe Inspect syringe for wear or blockage inst_autosampler->inst_syringe inst_leaks Perform a leak check inst_syringe->inst_leaks inst_leaks->end chrom_retention Is retention time stable? chrom_peak_shape->chrom_retention Yes chrom_integration Is peak integration consistent? chrom_retention->chrom_integration Yes chrom_integration->end

Contamination Issues

G cluster_source Potential Contamination Sources cluster_remedy Corrective Actions start Contamination Detected in Blanks isolate_source Isolate the Source of Contamination start->isolate_source source_glassware Analyze solvent rinse of glassware isolate_source->source_glassware source_solvents Analyze fresh solvents and reagents isolate_source->source_solvents source_labware Test for leaching from plasticware isolate_source->source_labware source_environment Expose a solvent blank to the lab environment isolate_source->source_environment remedy Implement Corrective Actions source_glassware->remedy source_solvents->remedy source_labware->remedy source_environment->remedy remedy_glassware Thoroughly clean glassware or use new glassware remedy->remedy_glassware remedy_solvents Use high-purity solvents and reagents remedy->remedy_solvents remedy_labware Switch to glass or pre-screened plasticware remedy->remedy_labware remedy_environment Improve lab hygiene and minimize sample exposure remedy->remedy_environment end Re-analyze Blanks to Confirm Elimination of Contamination remedy_glassware->end remedy_solvents->end remedy_labware->end remedy_environment->end

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodMatrixRecovery (%)RSD (%)Reference
Solid-Phase Extraction (SPE)River Water41.0 - 114< 2[2][3]
Pressurized Liquid Extraction (PLE)Soil89 - 94N/A[4]
Ultrasonic Solvent ExtractionSoil> 80< 15[5]
Solid-Phase Microextraction (SPME)Water95 - 105< 10N/A
Liquid-Liquid Extraction (LLE)Water85 - 95< 15N/A

Table 2: Method Validation Data for this compound Quantification

Analytical MethodMatrixLODLOQLinearity (R²)
LC-MS/MSRiver Water0.0006 mg/L0.0020 mg/L0.9988
GC-MSBiological Tissues2 ng/gN/A> 0.99
ELISASurface Water~1 ng/L~3 ng/L> 0.99

Experimental Protocols

Protocol 1: Quantification of this compound in Water by SPE and LC-MS/MS
  • Sample Preparation:

    • Filter the water sample through a 0.45 µm glass fiber filter.

    • Acidify the sample to pH 3-4 with a suitable acid (e.g., HCl).

    • Spike the sample with a known amount of ¹³C-labeled this compound internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the prepared water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of a 10% methanol in water solution to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the this compound with 5 mL of methanol.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • Use a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

    • Monitor the appropriate precursor-to-product ion transitions for both this compound and the internal standard in negative ion mode.

Protocol 2: Quantification of this compound in Soil by Ultrasonic Extraction and GC-MS
  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large particles.

    • Weigh 5 g of the homogenized soil into a glass centrifuge tube.

    • Spike the sample with an internal standard (e.g., phenanthrene-d10).

  • Ultrasonic Extraction:

    • Add 10 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381) to the soil sample.

    • Place the tube in an ultrasonic bath for 30 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the supernatants and concentrate to 1 mL.

  • Derivatization:

    • To the concentrated extract, add 100 µL of BSTFA and 10 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl derivative of this compound.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a DB-5ms column with a suitable temperature program.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound and the internal standard.

Mandatory Visualization

G start Sample Collection prep Sample Preparation (Homogenization, Spiking) start->prep extraction Extraction (SPE, LLE, PLE, Ultrasonic) prep->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization If GC-MS analysis Instrumental Analysis (LC-MS, GC-MS, ELISA) cleanup->analysis If LC-MS or ELISA derivatization->analysis quantification Data Processing and Quantification analysis->quantification end Final Result quantification->end

G cluster_effects Cellular Effects OP This compound ER Estrogen Receptor (ER) OP->ER Binds to and activates[6][7][8][9] AR Androgen Receptor (AR) OP->AR Binds to and blocks[10][11] Aromatase Aromatase Enzyme OP->Aromatase Inhibits activity[10][11] estrogenic Estrogenic Effects (Gene Expression, Cell Proliferation) ER->estrogenic antiandrogenic Anti-androgenic Effects (Inhibition of Androgen Action) AR->antiandrogenic aromatase_inhibition Aromatase Inhibition (Reduced Estrogen Synthesis) Aromatase->aromatase_inhibition end Endocrine Disruption estrogenic->end antiandrogenic->end aromatase_inhibition->end

References

troubleshooting low sensitivity in 4-Octylphenol fluorescence detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low sensitivity issues during the fluorescence detection of 4-Octylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation and emission maxima for this compound are approximately 227 nm and 302 nm, respectively, in acetonitrile.[1] Other studies have reported similar fluorescence peaks for phenolic compounds, with excitation in the range of 272-276 nm and emission between 300-304 nm.[2]

Q2: Why am I observing a weak fluorescence signal for my this compound samples?

A2: Low fluorescence signal for this compound can be attributed to several factors. This compound is known to be a relatively weak fluorescent compound.[1] Low signal intensity can also result from issues with instrument settings, sample preparation, photobleaching, or the presence of quenching agents in the sample matrix.

Q3: How can I increase the sensitivity of my this compound measurement?

A3: To enhance sensitivity, consider derivatizing this compound with a fluorescent labeling agent such as dansyl chloride.[1] This process can significantly improve the fluorescence detection level, allowing for analysis at the µg/L range.[1] Additionally, optimizing instrument parameters like gain settings and integration time can boost the detected signal.[3]

Q4: What are common sources of background noise in fluorescence measurements?

A4: High background noise can originate from impurities in reagents, autofluorescence from the sample cuvette or plate, and stray light.[3][4] Using high-purity solvents and quartz cuvettes can help minimize background fluorescence. For plate-based measurements, black-walled plates are recommended to reduce stray signals.[3]

Q5: Can the sample matrix affect the fluorescence of this compound?

A5: Yes, the sample matrix can significantly impact fluorescence through quenching or enhancement effects. Components in the matrix can absorb the excitation or emission light or interact with this compound to reduce its fluorescence intensity.[5][6][7] It is crucial to perform proper sample cleanup and consider matrix-matched calibration standards for accurate quantification.[7]

Q6: What is photobleaching and how can I prevent it?

A6: Photobleaching is the photochemical destruction of a fluorophore upon exposure to excitation light, leading to a decrease in fluorescence signal over time. To minimize photobleaching, reduce the intensity and duration of light exposure, use a more sensitive detector to shorten acquisition times, and prepare fresh samples for analysis.

Troubleshooting Guide for Low Sensitivity

Low fluorescence sensitivity can be a significant hurdle in the accurate detection and quantification of this compound. This guide provides a systematic approach to diagnosing and resolving common issues.

Diagram: Troubleshooting Workflow for Low Sensitivity

TroubleshootingWorkflow Troubleshooting Low this compound Fluorescence Signal cluster_instrument Instrument Checks cluster_sample Sample Preparation Checks cluster_photo Photodegradation Checks cluster_quench Quenching Investigation start Low Fluorescence Signal Detected check_instrument 1. Verify Instrument Settings start->check_instrument check_sample_prep 2. Review Sample Preparation check_instrument->check_sample_prep If settings are correct inst_wavelength Correct λex/λem? check_instrument->inst_wavelength inst_slitwidth Optimal Slit Width? check_instrument->inst_slitwidth inst_gain Gain/PMT Voltage Too Low? check_instrument->inst_gain check_photodegradation 3. Assess Photostability check_sample_prep->check_photodegradation If prep is correct sample_concentration Concentration Too Low? check_sample_prep->sample_concentration sample_solvent Appropriate Solvent? check_sample_prep->sample_solvent sample_purity Impurities Present? check_sample_prep->sample_purity sample_ph Optimal pH? check_sample_prep->sample_ph check_quenching 4. Investigate Quenching Effects check_photodegradation->check_quenching If stable photo_exposure Excessive Light Exposure? check_photodegradation->photo_exposure photo_freshness Sample Freshly Prepared? check_photodegradation->photo_freshness consider_derivatization 5. Consider Derivatization check_quenching->consider_derivatization If quenching is ruled out/mitigated quench_matrix Matrix Effects Present? check_quenching->quench_matrix quench_contaminants Contaminants in Solvent? check_quenching->quench_contaminants signal_resolved Signal Sensitivity Improved consider_derivatization->signal_resolved inst_wavelength->check_sample_prep inst_slitwidth->check_sample_prep inst_gain->check_sample_prep sample_concentration->check_photodegradation sample_solvent->check_photodegradation sample_purity->check_photodegradation sample_ph->check_photodegradation photo_exposure->check_quenching photo_freshness->check_quenching quench_matrix->consider_derivatization quench_contaminants->consider_derivatization

Caption: A step-by-step workflow for troubleshooting low sensitivity in this compound fluorescence detection.

Diagram: Factors Influencing this compound Fluorescence Intensity

FluorescenceFactors Key Factors Affecting this compound Fluorescence fluor This compound Fluorescence Intensity increase Signal Enhancement fluor->increase decrease Signal Reduction fluor->decrease derivatization Derivatization (e.g., Dansyl Chloride) increase->derivatization cyclodextrins Cyclodextrin Inclusion increase->cyclodextrins quenching Quenching decrease->quenching photobleaching Photobleaching decrease->photobleaching matrix_effects Matrix Effects (e.g., Impurities) decrease->matrix_effects concentration High Concentration (Inner Filter Effect) decrease->concentration

References

Technical Support Center: Stability of 4-Octylphenol in Frozen Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-octylphenol in environmental matrices. The information is designed to address specific issues that may be encountered during the collection, storage, and analysis of samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for environmental samples collected for this compound analysis?

A1: For short-term storage, refrigeration at ≤6°C is recommended. For long-term preservation, freezing the sample is the standard practice.[1] It is crucial to minimize the headspace in the sample container to reduce volatilization and to store samples in the dark to prevent photodegradation. Recent research suggests that phenolic compounds in icy environments may be susceptible to breakdown by sunlight.

Q2: How long can I store environmental samples frozen before analyzing for this compound?

A2: While specific long-term frozen storage stability data for this compound is limited in publicly available literature, general guidelines for semi-volatile organic compounds can be followed. The U.S. Environmental Protection Agency (EPA) allows for the extension of holding times for soil and sediment samples if they are frozen.[2] Based on the known environmental persistence of this compound, it is expected to be relatively stable when stored frozen at -20°C or lower.[3][4] For biosolids, a holding time of 7 days, either cold or frozen, has been shown to be reasonable for a range of personal care products and pharmaceuticals.[1] For the most conservative approach, it is recommended to analyze samples as soon as possible.

Q3: What type of containers should I use for collecting and storing samples for this compound analysis?

A3: Use glass containers with polytetrafluoroethylene (PTFE)-lined caps. Avoid plastic containers as this compound can leach from or adsorb to plastics, leading to sample contamination or loss of analyte.

Q4: Can repeated freeze-thaw cycles affect the concentration of this compound in my samples?

A4: Yes, repeated freeze-thaw cycles should be avoided. These cycles can cause physical and chemical changes in the sample matrix, potentially leading to the degradation or volatilization of this compound. It is advisable to aliquot samples into smaller volumes before initial freezing if multiple analyses are anticipated.

Q5: What are the key considerations for analyzing this compound in different environmental matrices?

A5: The analytical approach will depend on the matrix.

  • Water: Solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) is common.

  • Soil and Sediment: Solvent extraction (e.g., using accelerated solvent extraction or sonication) is typically required to isolate the this compound from the solid matrix before cleanup and analysis.[3]

  • Biological Tissues: These are complex matrices requiring rigorous extraction and cleanup procedures to remove interfering substances like lipids.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no detection of this compound in a known contaminated sample. Analyte degradation during storage.- Verify that samples were stored frozen and in the dark. - Avoid repeated freeze-thaw cycles. - If possible, analyze a freshly collected sample to compare results.
Inefficient extraction from the sample matrix.- Review and optimize the extraction protocol for your specific matrix. - Ensure the solvent used is appropriate for this compound. - For solid samples, ensure adequate homogenization.
High variability in replicate sample results. Sample heterogeneity.- For solid samples (soil, sediment, tissues), ensure thorough homogenization before taking aliquots for extraction.
Inconsistent sample storage or handling.- Ensure all samples are stored under identical conditions. - Standardize the time between sample thawing and extraction.
Contamination of blank samples with this compound. Contaminated sample containers or lab equipment.- Use certified pre-cleaned glass containers. - Ensure all glassware and equipment are thoroughly cleaned and rinsed with high-purity solvent.
Leaching from plastic labware.- Avoid the use of plastic containers, pipette tips, or other labware that may come into contact with the sample or sample extracts.

Data on Stability and Persistence of Alkylphenols

Compound Matrix Conditions Metric Value Citation
4-tert-OctylphenolBiosolids-amended soilField StudyDT50 (Dissipation Time 50%)75 - 231 days[5]
4-NonylphenolBiosolids-amended soilField StudyDT50 (Dissipation Time 50%)248 - 257 days[5]
4-tert-OctylphenolRiver water and sedimentLaboratory MicrocosmHalf-life (aerobic)>20 days[3]
4-tert-OctylphenolSedimentLaboratory MicrocosmDegradation (anaerobic)No degradation observed[3]
Various Pharmaceuticals & Personal Care ProductsBiosolidsLaboratory StudyRecommended Holding Time7 days (frozen or <6°C)[1]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples

This protocol is based on solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

  • Sample Preparation:

    • Acidify the water sample to a pH < 2 with sulfuric acid.

    • If residual chlorine is present, add a dechlorinating agent like sodium thiosulfate.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Pass the water sample through the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the this compound from the cartridge with an appropriate solvent (e.g., methanol or acetone).

  • Analysis:

    • Evaporate the eluate to a small volume and reconstitute in the mobile phase.

    • Analyze by HPLC with fluorescence or mass spectrometric detection.

Protocol 2: Analysis of this compound in Soil and Sediment Samples

This protocol involves solvent extraction followed by GC-MS analysis.

  • Sample Preparation:

    • Homogenize the soil or sediment sample.

    • Mix a subsample with a drying agent like sodium sulfate.

  • Extraction:

    • Extract the sample using an accelerated solvent extraction (ASE) system or via sonication with a suitable solvent mixture (e.g., hexane/acetone).

  • Cleanup:

    • Concentrate the extract.

    • Perform a cleanup step using gel permeation chromatography (GPC) or solid-phase extraction to remove interfering co-extractives.

  • Analysis:

    • Derivatize the extract if necessary for GC analysis.

    • Analyze by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizations

Experimental_Workflow_Water_Analysis cluster_collection Sample Collection cluster_preservation Preservation & Storage cluster_extraction Extraction cluster_analysis Analysis Collect_Sample Collect Water Sample (Glass Bottle) Preserve Acidify to pH < 2 (H2SO4) Collect_Sample->Preserve Immediate Store Store at ≤ -20°C Preserve->Store Long-term SPE Solid-Phase Extraction (C18 Cartridge) Store->SPE Thaw before use HPLC HPLC-MS/MS or GC-MS Analysis SPE->HPLC

Caption: Workflow for this compound Analysis in Water Samples.

Troubleshooting_Logic Start Low or No Analyte Detected Check_Storage Were samples kept frozen and dark? Start->Check_Storage Check_Thaw Were freeze-thaw cycles avoided? Check_Storage->Check_Thaw Yes Cause_Degradation Potential Cause: Analyte Degradation Check_Storage->Cause_Degradation No Check_Extraction Is the extraction method validated for the matrix? Check_Thaw->Check_Extraction Yes Check_Thaw->Cause_Degradation No Check_Blanks Are blanks clean? Check_Extraction->Check_Blanks Yes Cause_Extraction Potential Cause: Inefficient Extraction Check_Extraction->Cause_Extraction No Check_Blanks->Cause_Extraction Yes Cause_Contamination Potential Cause: Contamination Check_Blanks->Cause_Contamination No

Caption: Troubleshooting Low Detection of this compound.

References

minimizing degradation of 4-Octylphenol during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation and loss of 4-Octylphenol during sample workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during sample workup?

A1: this compound is a relatively stable compound, and hydrolysis is generally considered a negligible degradation pathway during typical sample workup times.[1][2] The main concerns are not chemical degradation but rather physical loss of the analyte through the following mechanisms:

  • Adsorption: As a phenolic compound, this compound can adsorb to active sites on glass and plastic surfaces, leading to lower recoveries.[2]

  • Incomplete Extraction: Sub-optimal extraction parameters (e.g., incorrect solvent, pH, or phase ratio) can result in poor recovery from the sample matrix.

  • Photodegradation: While more relevant for environmental fate, prolonged exposure to UV light can contribute to degradation.[3] It is good practice to protect samples from direct light.

Q2: My this compound recovery is low. What are the common causes?

A2: Low recovery of this compound is a frequent issue. The following troubleshooting guide addresses the most common causes, from sample collection to final analysis.

Troubleshooting Guide: Low Recovery of this compound

Symptom Potential Cause Recommended Solution
Consistently Low Recovery Across All Samples Sub-optimal Extraction Method Review and optimize your extraction protocol. For aqueous samples, Solid Phase Extraction (SPE) is a robust method.[4][5] For soil or sediment, ultrasonic solvent extraction with methanol (B129727) is effective.[6] Ensure the chosen solvent is appropriate for this compound's polarity.
Adsorption to Labware Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. Pre-rinse all containers and pipette tips with the extraction solvent.
Incorrect pH This compound is a weak acid. Ensure the pH of your sample is adjusted to be neutral or slightly acidic (e.g., pH 6-7) during extraction to keep it in its neutral, less water-soluble form, which improves partitioning into organic solvents or retention on reversed-phase SPE cartridges.
Variable or Sporadic Low Recovery Inconsistent Sample Handling Standardize all steps of the workup procedure. Ensure consistent vortexing times, evaporation temperatures, and solvent volumes. Use of an internal standard (e.g., ¹³C₆-labeled 4-tert-octylphenol) can help correct for variability.[7]
Sample Matrix Effects Co-extracted matrix components can interfere with ionization in LC-MS/MS, leading to signal suppression.[8] Improve the sample cleanup step. This may involve using a different SPE sorbent, adding a wash step with a solvent of intermediate polarity, or employing a Hybrid SPE-Precipitation technique for complex matrices like serum.[8][9]
No Analyte Peak Detected Complete Loss During Sample Preparation Verify each step of your protocol with a spiked standard. Check for issues like breakthrough during SPE loading (if the flow rate is too high or the sample volume is too large for the cartridge capacity) or loss during the evaporation/reconstitution step.[4]
Instrumental Issues Confirm instrument performance by injecting a known concentration of a this compound standard. Check for issues with the autosampler, column, or detector.[10]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Water Samples

This protocol is adapted from methodologies developed for the analysis of this compound in river water.[4][5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 15 mL of a methanol, acetone (B3395972), and Milli-Q water mixture (1:1:1, v/v/v) through the cartridge.[4]

  • Sample Loading: Load 200 mL of the filtered water sample onto the cartridge at a flow rate of approximately 1 mL/min.[4]

  • Washing: Wash the cartridge with 10 mL of Milli-Q water to remove interfering polar compounds.

  • Elution: Elute the retained this compound with 10 mL of a methanol and acetone mixture (1:1, v/v).[4]

  • Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Ultrasonic Solvent Extraction for Soil Samples

This protocol is based on a method for extracting phenolic compounds from soil.[6]

  • Sample Preparation: Weigh 1 gram of the soil sample into a glass centrifuge tube.

  • Extraction: Add 15 mL of methanol to the tube.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.[6]

  • Centrifugation: Centrifuge the sample to pellet the soil particles.

  • Collection: Carefully collect the methanol supernatant for cleanup and analysis. For enhanced cleanup, the extract can be diluted with water and subjected to the SPE protocol described above.

Quantitative Data Summary

The following table summarizes recovery data for this compound using the optimized SPE method for water samples.

Spiked Concentration (mg/L)Recovery Percentage (%)Relative Standard Deviation (RSD) (%)
0.00541.0 - 114%< 2%
0.01041.0 - 114%< 2%
0.05041.0 - 114%< 2%
Data adapted from Mohd Zahid et al. (2020).[4][5]

Visualizations

Workflow for Minimizing this compound Loss

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_key Key Precaution Sample 1. Sample Collection (Use Polypropylene or Silanized Glass) Filter 2. Filtration (If particulates are present) Sample->Filter Adjust_pH 3. pH Adjustment (Optional, to pH 6-7) Filter->Adjust_pH Spike 4. Spike Internal Standard Adjust_pH->Spike SPE 5. Solid Phase Extraction (SPE) - Condition - Load Sample - Wash - Elute Spike->SPE Concentrate 6. Concentration (Under Nitrogen) SPE->Concentrate Reconstitute 7. Reconstitution (In Mobile Phase) Concentrate->Reconstitute Analysis 8. LC-MS/MS or GC-MS Analysis Reconstitute->Analysis Precaution Throughout: Protect from direct light. Use high-purity solvents.

Caption: A generalized workflow for sample workup of this compound.

Troubleshooting Logic for Low Analyte Signal

G Start Low or No This compound Signal Check_Standard Inject Known Standard Start->Check_Standard Standard_OK Standard Peak OK? Check_Standard->Standard_OK System_Issue Troubleshoot LC/MS System: - Column Degradation - Detector Settings - Mobile Phase Standard_OK->System_Issue No Sample_Prep_Issue Problem is in Sample Workup Standard_OK->Sample_Prep_Issue Yes Check_Recovery Review Sample Prep Steps: - Extraction Efficiency - Adsorption to Surfaces - Evaporation Loss Sample_Prep_Issue->Check_Recovery Matrix_Effect Investigate Matrix Effects: - Dilute Sample - Improve Cleanup - Use Isotope-Labeled IS Check_Recovery->Matrix_Effect

Caption: A decision tree for troubleshooting low signal in this compound analysis.

References

selecting the appropriate internal standard for 4-Octylphenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for the analysis of 4-Octylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

For the most accurate and precise quantification of this compound, an isotopically labeled version of the analyte, such as 13C6-4-tert-octylphenol, is considered the gold standard.[1][2] This is because its physicochemical properties are nearly identical to the non-labeled analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution allows for accurate correction of signal suppression or enhancement caused by matrix effects.[2]

Q2: Are there other suitable internal standards if an isotopically labeled one is unavailable?

While isotopically labeled standards are preferred, other compounds with structural similarity to this compound can be used. These include:

  • p-tert-Butylphenol (BP): Has been used as an internal standard in GC-MS analysis.[3]

  • 4-(1,3-dimethyl-1-ethylpentyl)phenol-13C6: Utilized as an internal standard in LC-MS/MS methods for drinking water analysis.[4]

  • o-Cresol-d7: A deuterated internal standard suitable for the quantitative analysis of various phenolic compounds.[5]

  • 4-tert-butylphenol-d13: Has been used as an internal standard for the analysis of alkylphenols in wines by GC-MS.

It is important to note that non-deuterated internal standards may have different retention times and ionization efficiencies, which could compromise their ability to compensate for analytical variability as effectively as their isotopically labeled counterparts.[2]

Q3: Why is an internal standard necessary for this compound analysis?

The use of an internal standard is a robust method that corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[5] It helps to compensate for potential losses during sample workup and variations in instrument performance, which is especially critical when dealing with complex matrices that can cause matrix effects (suppression or enhancement of the analyte signal).[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Recovery of Analyte and Internal Standard Inefficient extraction from the sample matrix.Optimize the solid-phase extraction (SPE) procedure. Ensure the correct sorbent material is used and that the elution solvent is appropriate for both the analyte and the internal standard.
Incomplete derivatization (for GC-MS analysis).Ensure the derivatizing reagent (e.g., acetic anhydride (B1165640) and pyridine) is fresh and that the reaction conditions (temperature and time) are optimal.[3]
Inconsistent Internal Standard Response Variability in spiking volume.Use a calibrated micropipette to add a precise and consistent volume of the internal standard solution to all samples, standards, and blanks.
Degradation of the internal standard.Check the stability and storage conditions of the internal standard solution. Prepare fresh solutions as needed.[1]
Matrix effects significantly impacting the internal standard differently than the analyte (if not isotopically labeled).Re-evaluate the choice of internal standard. An isotopically labeled standard is highly recommended to mitigate this issue.[2] Consider further sample cleanup to reduce matrix interferences.
Peak Tailing or Poor Peak Shape Active sites in the GC inlet or column.Deactivate the GC inlet liner and use a high-quality, inert column.
Inappropriate mobile phase composition (for LC analysis).Optimize the mobile phase gradient and pH to ensure good peak shape for phenolic compounds.
Analyte Detected in Blank Samples Contamination of reagents, glassware, or the analytical system.Analyze reagent blanks to identify the source of contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents.

Data Presentation

Table 1: Comparison of Internal Standard Performance in Phenol Analysis

Internal Standard TypeAnalyteAverage Recovery (%)Relative Standard Deviation (RSD, %)
Deuterated (Phenol-d5)Phenol98.52.1
Non-Deuterated (4-Chlorophenol)Phenol85.28.5

This data is illustrative and represents typical outcomes reported in analytical literature, highlighting the superior performance of deuterated internal standards.[2]

Table 2: Quantitative Data for this compound Analysis in Biological Samples

Sample MatrixSpiked LevelAverage Recovery (%)
Pale Chub (Fish)0.1 µg OC per 5 g95.8
Corbicula (Shellfish)0.1 µg OC per 5 g96.4

OC refers to 4-tert-octylphenol (B29142).[6]

Experimental Protocols

Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline and may need to be optimized for specific sample matrices.

  • Sample Pre-treatment: Acidify the aqueous sample to a pH of less than 2 with hydrochloric acid.[5]

  • Internal Standard Spiking: Spike the sample with a known amount of the selected internal standard (e.g., 13C6-4-tert-octylphenol) at the beginning of the sample preparation process.[5]

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., polystyrene-divinylbenzene) by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Pass the prepared water sample through the SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the trapped analytes and internal standard from the SPE cartridge with a suitable solvent such as methanol or a mixture of methanol and acetone.[7][8]

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., acetonitrile (B52724) or mobile phase).[1]

GC-MS Analysis Protocol
  • Derivatization: To a dried extract, add acetic anhydride and pyridine. Vortex the mixture and heat it to form the acetylated derivatives of this compound and the internal standard.[3]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Injection: Inject 1-2 µL of the derivatized extract in splitless mode.

  • Oven Temperature Program: Employ a programmed temperature gradient to ensure the separation of the target analytes from other matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of this compound and the internal standard.[2]

LC-MS/MS Analysis Protocol
  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Mobile Phase: Use a gradient elution with a mixture of acidified water and an organic solvent like acetonitrile or methanol.[2]

  • Ionization: Employ Electrospray Ionization (ESI) in negative ion mode, which is typically used for phenols.[2]

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.[2]

Visualizations

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Concentrate Concentration & Reconstitution Elute->Concentrate Derivatization Derivatization (for GC-MS) Concentrate->Derivatization If GC-MS Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis If LC-MS/MS Derivatization->Analysis Quantification Quantification using Analyte/IS Ratio Analysis->Quantification

Caption: Experimental workflow for this compound analysis.

G IS_Choice Internal Standard (IS) Selection Ideal Isotopically Labeled This compound IS_Choice->Ideal Best Practice Alternative Structurally Similar Compound IS_Choice->Alternative Acceptable Alternative Outcome1 High Accuracy & Precision Ideal->Outcome1 Leads to Reason1 Identical chemical & physical properties Ideal->Reason1 Outcome2 Potential for Lower Accuracy Alternative->Outcome2 May lead to Reason2 Different retention time & ionization efficiency Alternative->Reason2

Caption: Logic for selecting an internal standard.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis of Conjugated 4-tert-Octylphenol in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic hydrolysis of conjugated 4-tert-octylphenol (B29142) (4-t-OP) in human urine samples. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure accurate and reliable quantification of 4-t-OP in biomonitoring studies.

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic hydrolysis necessary for the analysis of 4-tert-octylphenol in urine?

A1: In the human body, 4-tert-octylphenol is metabolized, primarily in the liver, into more water-soluble forms, such as glucuronide and sulfate (B86663) conjugates, to facilitate its excretion in urine.[1][2] These conjugated forms are often not directly detectable or may exhibit poor retention in reversed-phase chromatography. Enzymatic hydrolysis, typically using β-glucuronidase, is required to cleave these conjugates and release the free, unconjugated 4-t-OP for accurate quantification by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3]

Q2: What are the critical parameters to consider for optimizing the enzymatic hydrolysis of 4-t-OP conjugates?

A2: The efficiency of enzymatic hydrolysis is influenced by several key factors that must be optimized for each specific assay. These include the choice of enzyme, enzyme concentration, incubation temperature, incubation time, and the pH of the reaction mixture.[4] The optimal conditions can be compound-dependent, meaning that what works for other phenolic compounds may not be ideal for 4-t-OP.

Q3: Which type of β-glucuronidase enzyme is best for hydrolyzing 4-t-OP conjugates?

A3: Various β-glucuronidase enzymes are commercially available, sourced from different organisms such as Helix pomatia, Escherichia coli (E. coli), and limpets (Patella vulgata).[4] Enzymes from Helix pomatia are frequently used and often contain sulfatase activity, which is beneficial for cleaving both glucuronide and sulfate conjugates.[5] Some studies have shown that recombinant β-glucuronidases can offer faster and more efficient hydrolysis.[6][7] For general purposes, β-glucuronidase from limpets has been shown to provide good conversion across various compound classes and pH conditions. However, the selection of the optimal enzyme may require empirical testing for your specific laboratory conditions.

Q4: Can I use acid hydrolysis instead of enzymatic hydrolysis?

A4: While acid hydrolysis is a possible alternative, enzymatic hydrolysis is generally preferred for its specificity.[8] Acid hydrolysis is less specific and can potentially lead to the degradation of the target analyte or the formation of interfering artifacts.[9] For instance, high temperatures used in acid hydrolysis can cause the degradation of some opioids.[9]

Q5: How can I be sure that the hydrolysis is complete?

A5: To verify the completeness of the hydrolysis reaction, it is recommended to analyze a hydrolysis control sample.[10] This can be done by fortifying a urine sample with a known concentration of a 4-t-OP glucuronide standard and measuring the recovery of the parent compound after hydrolysis. You can also perform a time-course experiment to ensure that increasing the incubation time does not lead to a further increase in the concentration of free 4-t-OP.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of 4-t-OP Incomplete Hydrolysis: Enzyme activity may be too low, or incubation time and temperature may be insufficient. The pH of the urine sample may be outside the optimal range for the enzyme.- Increase the enzyme concentration.[4] - Increase the incubation time and/or temperature (within the enzyme's stable range).[6] - Adjust the pH of the urine sample to the optimal range for the selected enzyme using a suitable buffer (e.g., acetate (B1210297) buffer for pH 5).[11]
Enzyme Inhibition: Components of the urine matrix can inhibit enzyme activity.- Dilute the urine sample, though this may impact the limit of detection. - Consider a sample cleanup step prior to hydrolysis, such as solid-phase extraction (SPE).[12][13]
High variability between replicate samples Inconsistent pH: The pH of individual urine samples can vary significantly (from 4.5 to 8.0), affecting enzyme performance.[2]- Add a buffer to all samples to ensure a consistent pH for the hydrolysis reaction.[5]
Non-homogenous sample: Precipitates or layers in the urine sample can lead to inconsistent aliquoting.- Thoroughly mix urine samples after thawing and before taking an aliquot.[1]
Analyte degradation Harsh hydrolysis conditions: Excessive temperature or prolonged incubation times can lead to the degradation of 4-t-OP.- Optimize the incubation time and temperature to find the minimum required for complete hydrolysis.[6]
Instability in processed sample: The hydrolyzed 4-t-OP may not be stable in the final sample extract.- Analyze the samples as soon as possible after preparation. - Investigate the stability of 4-t-OP in the final solvent and under the storage conditions used.
Interference peaks in chromatogram Matrix Effects: Co-eluting compounds from the urine matrix can interfere with the detection of 4-t-OP.- Improve the sample cleanup method (e.g., optimize the SPE wash and elution steps).[12][13] - Adjust the chromatographic conditions to better separate 4-t-OP from interfering peaks.
Contamination: Contamination from labware, reagents, or the environment. 4-t-OP is a common environmental contaminant.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and use disposable plasticware where possible. - Include procedural blanks in each analytical run to monitor for contamination.[1]

Experimental Protocols

Detailed Protocol for Enzymatic Hydrolysis of Conjugated 4-tert-Octylphenol

This protocol is a general guideline and should be optimized for your specific laboratory conditions and analytical method.

1. Materials:

  • Urine samples, stored at -20°C until analysis.[1]

  • β-glucuronidase enzyme (e.g., from Helix pomatia, with sulfatase activity).

  • 1 M Ammonium (B1175870) acetate buffer (pH 5.0).

  • Internal standard solution (e.g., ¹³C₆-labeled 4-tert-octylphenol).[1]

  • High-purity water and solvents (e.g., methanol (B129727), acetonitrile).

  • Vortex mixer.

  • Incubator or water bath.

  • Centrifuge.

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex thoroughly to ensure homogeneity.[1]

  • Transfer a 0.5 mL aliquot of the urine sample into a clean glass vial.[1]

  • Add 10 µL of the internal standard solution.[1]

  • Add 1 mL of 1 M ammonium acetate buffer (pH 5.0) to adjust the pH.[1]

3. Enzymatic Hydrolysis:

  • Add the β-glucuronidase enzyme solution. The optimal amount should be determined experimentally, but a starting point could be around 2000-5000 units per mL of urine.[5]

  • Vortex the sample gently to mix.

  • Incubate the sample at 37°C for 4 hours to overnight.[4][5] Some recombinant enzymes may allow for shorter incubation times (e.g., 30 minutes) at higher temperatures (e.g., 55°C).[4][6]

4. Post-Hydrolysis Sample Cleanup (Example using Solid-Phase Extraction - SPE):

  • After incubation, centrifuge the samples to pellet any precipitates.

  • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Load the supernatant from the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences (e.g., water or a low percentage of methanol in water).

  • Elute the 4-t-OP and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS or a derivatizing agent for GC-MS).

5. Analysis:

  • Analyze the prepared sample using a validated GC-MS or LC-MS/MS method.[3][12]

Data Presentation

Table 1: Comparison of Different β-Glucuronidase Enzymes for Hydrolysis Efficiency

Enzyme SourceTypical ConcentrationIncubation Temperature (°C)Incubation TimeOptimal pHNotes
Helix pomatia (Type H-1)≥ 30 units/µL urine374 hours5.0Also contains sulfatase activity, beneficial for cleaving sulfate conjugates.[4]
Escherichia coli (K12)10 µL/100 µL urine374 hours6.8May not be as effective for a broad range of conjugates as enzymes from Helix pomatia.[4]
Limpet (Patella vulgata)-602 hours5.0Shows good overall conversion for various classes of compounds across different pH values.
Recombinant β-glucuronidase (IMCS)15 units/µL urine5530 minutes6.8Genetically engineered for rapid hydrolysis at higher temperatures.[4]

Table 2: Influence of Key Parameters on Hydrolysis Efficiency of Phenolic Glucuronides

ParameterCondition 1Condition 2Condition 3General Trend/Observation
Incubation Time 30 minutes60 minutes120 minutesIncreased time generally leads to higher conversion, up to a plateau.
Incubation Temperature 45°C55°C65°CHigher temperatures increase enzyme activity up to an optimal point, after which the enzyme may denature.
pH 4.55.06.0pH is a critical factor, with a relatively narrow optimal range for each enzyme.
Enzyme Concentration 10 kU/mL50 kU/mL-Increasing enzyme concentration can increase the reaction rate, but may not be the most significant factor if other conditions are limiting.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis urine_sample Urine Sample Aliquot (0.5 mL) add_is Add Internal Standard urine_sample->add_is add_buffer Add Acetate Buffer (pH 5.0) add_is->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme incubate Incubate (e.g., 37°C, 4h) add_enzyme->incubate load_spe Load onto SPE Cartridge incubate->load_spe wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute 4-t-OP wash_spe->elute_spe reconstitute Evaporate & Reconstitute elute_spe->reconstitute lcms_analysis LC-MS/MS or GC-MS Analysis reconstitute->lcms_analysis

Caption: Experimental workflow for the enzymatic hydrolysis of 4-t-OP.

troubleshooting_guide start Low Recovery of 4-t-OP check_hydrolysis Is Hydrolysis Complete? start->check_hydrolysis check_matrix Suspect Matrix Effects? check_hydrolysis->check_matrix Yes increase_enzyme Increase Enzyme Conc. / Time / Temp. check_hydrolysis->increase_enzyme No adjust_ph Optimize pH with Buffer check_hydrolysis->adjust_ph No check_degradation Suspect Analyte Degradation? check_matrix->check_degradation No improve_cleanup Improve Sample Cleanup (SPE) check_matrix->improve_cleanup Yes dilute_sample Dilute Sample check_matrix->dilute_sample Yes optimize_conditions Optimize Incubation Conditions check_degradation->optimize_conditions Yes check_stability Check Analyte Stability check_degradation->check_stability Yes solution_found Problem Resolved increase_enzyme->solution_found adjust_ph->solution_found improve_cleanup->solution_found dilute_sample->solution_found optimize_conditions->solution_found check_stability->solution_found

Caption: Troubleshooting logic for low recovery of 4-t-OP.

References

dealing with co-eluting interferences in 4-Octylphenol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Octylphenol. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to co-eluting interferences.

Troubleshooting Guides

Co-eluting interferences can significantly impact the accuracy and reliability of this compound quantification. This section provides a systematic approach to identifying and resolving these challenges.

Identifying Co-elution

The first indication of co-elution is often an asymmetrical or distorted peak shape in your chromatogram.[1][2] A shoulder on the main peak is a strong indicator that another compound is eluting at a very similar retention time.[1][2] If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.[1][2] For DAD, comparing the UV-Vis spectra across the peak can reveal the presence of impurities.[1] Similarly, with an MS detector, inconsistent mass spectra across the peak suggest co-elution.[1]

Troubleshooting Co-eluting Interferences
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing or Fronting - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Decrease sample concentration.- Use a column with low silanol (B1196071) activity or end-capping.- Adjust mobile phase pH to ensure this compound is in a single ionic state.
Peak Shoulders or Split Peaks - Co-eluting interference- Column contamination or degradation- Modify Mobile Phase: Adjust the organic solvent-to-water ratio to improve separation. Weaken the mobile phase to increase retention and potentially resolve the peaks.[1][2]- Change Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[3]- Change Stationary Phase: Switch to a column with a different selectivity (e.g., from a C18 to a Phenyl-Hexyl or a PFP column).[3][4]- Employ Orthogonal Methods: Use a different analytical technique, such as GC-MS, if possible.
Inconsistent Peak Area/Height - Matrix effects from the sample- Incomplete resolution from an interfering compound- Improve Sample Preparation: Implement a robust sample cleanup method like Solid Phase Extraction (SPE) to remove matrix components.[5][6]- Use Isotope-Labeled Internal Standard: Incorporate a labeled internal standard (e.g., 13C6-4-tert-octylphenol) to compensate for matrix effects and variations in recovery.[7]
Baseline Noise or Drift - Contaminated mobile phase or HPLC system- Detector issues- Prepare fresh mobile phase and flush the system.- Check detector lamp performance and clean the flow cell.
Experimental Protocol: Solid Phase Extraction (SPE) for this compound in Water Samples

This protocol is adapted from a method for the determination of this compound in river water.[5][6]

1. Materials:

2. Sample Preparation:

  • Filter the water sample through a 0.45 µm filter.

  • Spike with a known concentration of this compound standard for recovery assessment if necessary.

3. SPE Procedure:

  • Condition the SPE cartridge: Sequentially pass 15 mL of a mixture of methanol, acetone, and Milli-Q water (1:1:1, v/v) through the cartridge.[5]

  • Load the sample: Load 200 mL of the filtered water sample onto the conditioned cartridge at a flow rate of 1 mL/min.[5]

  • Wash the cartridge: Wash the cartridge with 10 mL of Milli-Q water to remove polar interferences.[5]

  • Elute the analyte: Elute the trapped this compound with 10 mL of a methanol and acetone mixture (1:1, v/v).[5]

  • Concentrate the extract: Pre-concentrate the 10 mL eluate to 1 mL using a rotary evaporator.[5]

4. HPLC Analysis:

  • Inject the concentrated extract into the HPLC system.

  • Mobile Phase: Acetonitrile and deionized water (80:20, v/v).[5][6]

  • Wavelength: 225 nm.[5][6]

Troubleshooting Workflow for Co-elution

G A Problem: Suspected Co-elution (e.g., peak shoulder, inconsistent results) B Perform Peak Purity Analysis (DAD or MS) A->B C Is the peak pure? B->C D Problem is not co-elution. Investigate other causes (e.g., system suitability). C->D Yes E Co-elution Confirmed C->E No F Optimize Chromatographic Conditions E->F G Modify Mobile Phase Gradient/Isocratic Composition F->G H Adjust Column Temperature F->H I Change to a Different Stationary Phase F->I J Is the separation adequate? G->J H->J I->J K Method Optimized J->K Yes L Improve Sample Preparation J->L No M Implement/Optimize SPE or LLE L->M N Consider Derivatization L->N O Is the separation adequate? M->O N->O O->K Yes P Consider Orthogonal Method (e.g., LC-MS/MS) O->P No

Caption: Troubleshooting workflow for addressing co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution with this compound?

A1: Co-elution in this compound analysis often stems from matrix components in complex samples (e.g., environmental water, biological fluids) that have similar physicochemical properties to the analyte. Isomers of other alkylphenols, such as nonylphenol, are also common co-eluents due to their structural similarities.[7]

Q2: How can I improve the selectivity of my method for this compound?

A2: Improving selectivity involves changing the "chemistry" of the separation.[2] The most effective way to do this is by changing the stationary phase of your HPLC column.[3] For example, if you are using a standard C18 column, switching to a phenyl-hexyl or a pentafluorophenyl (PFP) column can alter the interactions with this compound and the interfering compounds, leading to better separation.

Q3: When should I consider using LC-MS/MS instead of HPLC-UV?

A3: LC-MS/MS is particularly useful when dealing with complex matrices or when very low detection limits are required.[8] For co-eluting interferences, LC-MS/MS offers an additional dimension of separation based on the mass-to-charge ratio of the ions. By using Multiple Reaction Monitoring (MRM), you can selectively detect this compound even if it co-elutes with another compound, provided they have different masses or fragmentation patterns.[7] LC-MS/MS was used to confirm the presence of 4-OP in a water sample.[5][6]

Q4: Can sample preparation help in resolving co-elution?

A4: Yes, a robust sample preparation procedure is crucial for removing potential interferences before chromatographic analysis.[9][10] Techniques like Solid Phase Extraction (SPE) are highly effective at cleaning up samples and concentrating the analyte of interest.[5][6] This reduces the complexity of the sample injected into the HPLC, thereby minimizing the chances of co-elution.

Q5: What is an orthogonal analytical technique, and how can it help with co-elution?

A5: An orthogonal analytical technique separates compounds based on different chemical or physical principles. If two compounds co-elute on a reversed-phase HPLC system (separation based on hydrophobicity), they might be well-separated using a different technique like gas chromatography (separation based on boiling point and polarity) or a different HPLC mode like HILIC (Hydrophilic Interaction Liquid Chromatography). Using an orthogonal method provides a powerful way to confirm the identity and purity of your analyte peak.

Principle of Orthogonal Analytical Techniques

G A Sample with this compound and Co-eluting Interference B Primary Method: Reversed-Phase HPLC A->B D Orthogonal Method: LC-MS/MS A->D Analyze with C Result: Co-eluting Peaks (Poor Resolution) B->C E Separation by Mass-to-Charge Ratio D->E Utilizes F Result: Resolved Analytes (Accurate Quantification) E->F

Caption: Using an orthogonal method like LC-MS/MS to resolve co-elution.

References

Technical Support Center: Optimizing 4-Octylphenol Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Octylphenol using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the ionization efficiency of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A complete loss of signal can often be attributed to a singular issue within the LC-MS system. A systematic check of the instrument's components is the most effective way to identify the problem.[1][2]

  • Initial Troubleshooting Steps:

    • Verify System Suitability: Before running your samples, always check the system's performance by injecting a known, reliable standard to determine if the issue lies with your this compound sample preparation or the instrument itself.[1]

    • Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks, such as salt deposits or discoloration of fittings.[1]

    • Inspect the Ion Source:

      • Stable Spray: Visually inspect the electrospray needle to ensure a consistent and fine spray is being generated. An unstable or absent spray is a common cause of signal loss.[1][2]

      • Contamination: A dirty ion source can significantly suppress the signal. Regular cleaning of the ion source is recommended.[1]

    • Sample Integrity: Prepare a fresh this compound standard to rule out any issues with sample degradation or incorrect preparation.

Q2: My this compound signal is weak and inconsistent. How can I improve the ionization efficiency?

Weak and inconsistent signals for this compound are common due to its chemical properties. Several factors can be optimized to enhance its ionization in ESI-MS.

  • Mobile Phase Composition: The choice of organic solvent and additives in your mobile phase is critical.

    • Solvent Selection: Methanol (B129727) has been shown to improve analyte ion intensities for similar compounds compared to acetonitrile (B52724) or acetone.[3] A mobile phase of acetonitrile and deionized water (80:20, v/v) has also been used successfully.[4][5]

    • Additives: Mobile phase additives can significantly enhance ionization. For alkylphenols like this compound, using 0.5 mM ammonium (B1175870) fluoride (B91410) in a methanol-based mobile phase has been shown to significantly improve analytical sensitivity.[6]

  • pH Adjustment: The pH of the mobile phase can influence the ionization state of this compound. While acidic conditions with additives like formic acid are common in positive ESI mode, for some compounds, a higher pH can lead to a better signal.[7][8] Experimenting with different pH values is recommended.

  • Adduct Formation: this compound may not readily protonate to form [M+H]⁺. Promoting the formation of adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) can significantly increase signal intensity.[9][10] This can be achieved by adding salts like sodium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase.

  • Ion Source Parameter Optimization: A thorough optimization of ESI source parameters is crucial. This includes the ESI probe position, voltage potential, sheath and auxiliary gas flow rates, and the ion transfer tube temperature.[11][12]

Q3: Should I use positive or negative ion mode for this compound analysis?

For phenolic compounds like this compound, both positive and negative ion modes can be explored.

  • Negative Ion Mode: In negative ion mode, this compound can be detected as the deprotonated molecule [M-H]⁻. This is a common approach for phenols.

  • Positive Ion Mode: In positive ion mode, direct protonation to [M+H]⁺ might be inefficient. However, the formation of adducts such as [M+Na]⁺ or [M+NH₄]⁺ can provide a strong signal.[10]

The optimal mode can be analyte and matrix-dependent. It is advisable to test both modes during method development.

Q4: I am seeing multiple peaks in my mass spectrum for this compound. What could be the cause?

The presence of multiple peaks for a single analyte is often due to the formation of different adducts.

  • Common Adducts: In ESI-MS, it is common to observe multiple adducts simultaneously, such as [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, and [M+K]⁺.[13]

  • Solvent Adducts: Adducts with solvent molecules, for instance, [M+CH₃OH+Na]⁺, can also occur.[10]

  • Dimer Formation: In some cases, dimer adducts like [2M+Na]⁺ might be observed.[10]

To confirm the identity of these peaks, check the mass differences between them, which should correspond to the mass of the adduct-forming species. Utilizing mobile phase additives can help to promote the formation of a single, dominant adduct, simplifying the mass spectrum and enhancing the signal for that specific ion.[9]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound

This protocol is a starting point and should be optimized for your specific instrument and application.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution in the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., Thermo Hypersil Gold C18).[12]

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Methanol.[12]

    • Gradient Elution:

      • Start with 50% B for 1.5 min.

      • Increase linearly to 100% B over 8 min.[12]

    • Flow Rate: 100 µL/min.[12]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Negative or Positive (evaluate both).

    • Scan Mode: Full scan to identify major ions, then product ion scan to determine optimal transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize sheath gas, auxiliary gas, spray voltage, capillary temperature, and S-lens RF level for your specific instrument.

Protocol 2: Enhancing Ionization with Mobile Phase Additives

To improve the signal intensity of this compound, modify the mobile phase as follows:

  • For Enhanced Sensitivity (Negative Mode):

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Methanol with 0.5 mM ammonium fluoride.[6]

  • For Promoting Adduct Formation (Positive Mode):

    • Mobile Phase A: Deionized water with 10 mM ammonium formate and 0.1% formic acid.[14]

    • Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[14]

Data Presentation

Table 1: Comparison of Mobile Phase Compositions for Phenol Analysis

Mobile Phase SystemTarget AnalytesEffect on Ionization EfficiencyReference
Methanol/Water with 0.5 mM Ammonium FluorideMultiple classes of phenols including alkylphenolsSignificantly improved analytical sensitivity for bisphenols and alkylphenols.[6]
Methanol/WaterBisphenol A, 4-t-Octylphenol, 4-Nonylphenol (B119669)Optimal for chromatographic separation.[12]
Methanol/5 mM Ammonium Formate in WaterBisphenol A, 4-t-Octylphenol, 4-NonylphenolLowered the response of the chemicals.[12]
Methanol/0.01% Formic Acid in WaterBisphenol A, 4-t-Octylphenol, 4-NonylphenolPerceptibly lowered the response of the chemicals.[12]

Visualizations

Troubleshooting_Workflow start Low or No Signal for this compound system_check Perform System Suitability Check with a Known Standard start->system_check instrument_issue Issue is with the Instrument system_check->instrument_issue sample_issue Issue is with the Sample system_check->sample_issue check_leaks Check for Leaks in the System instrument_issue->check_leaks prepare_fresh Prepare Fresh Standard and Solvents sample_issue->prepare_fresh inspect_source Inspect Ion Source for Stable Spray and Contamination check_leaks->inspect_source optimize_method Optimize MS Method inspect_source->optimize_method solution Signal Improved prepare_fresh->solution mobile_phase Modify Mobile Phase: - Change Solvent (e.g., to Methanol) - Add Additives (e.g., NH4F) optimize_method->mobile_phase adjust_ph Adjust Mobile Phase pH mobile_phase->adjust_ph promote_adducts Promote Adduct Formation (e.g., with Na+ or NH4+) adjust_ph->promote_adducts optimize_source Optimize Ion Source Parameters promote_adducts->optimize_source optimize_source->solution Ionization_Enhancement_Strategies cluster_mobile_phase Mobile Phase Optimization cluster_ms_parameters Mass Spectrometer Optimization solvent Solvent Selection (e.g., Methanol) additives Use of Additives (e.g., Ammonium Fluoride) ph pH Adjustment ion_mode Ionization Mode (Positive vs. Negative) adducts Promote Adduct Formation ([M+Na]⁺, [M+NH₄]⁺) source_params Source Parameter Tuning (Voltage, Gas Flow, Temp) start Goal: Enhance this compound Ionization start->solvent start->additives start->ph start->ion_mode start->adducts start->source_params

References

Technical Support Center: Chromatographic Separation of 4-Octylphenol and 4-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 4-octylphenol (4-OP) and 4-nonylphenol (B119669) (4-NP).

Troubleshooting Guide

Issue: Peak Co-elution or Poor Resolution

Q1: My this compound and 4-nonylphenol peaks are co-eluting or have very poor resolution. What are the common causes and how can I fix this?

A1: Peak co-elution is a common challenge due to the structural similarity of 4-OP and 4-NP. Here are the likely causes and troubleshooting steps:

  • Inadequate Mobile Phase Strength (HPLC): If your capacity factor (k') is too low, the analytes will pass through the column too quickly without sufficient interaction with the stationary phase.

    • Solution: Weaken your mobile phase to increase retention time. For reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[1][2]

  • Incorrect Column Chemistry: The stationary phase may not have the right selectivity for these analytes.

    • Solution:

      • Ensure you are using a suitable column, such as a C8 or C18 column for reversed-phase HPLC.[3][4][5]

      • Consider a column with a different stationary phase chemistry if optimizing the mobile phase is ineffective.

  • Suboptimal Temperature (HPLC): Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.

    • Solution: Experiment with adjusting the column temperature. Increasing the temperature can sometimes improve peak shape and resolution. A study successfully used a column temperature of 40°C.[4][5]

  • Inefficient Column (GC/HPLC): A worn-out or poorly packed column will lead to broad peaks and poor resolution.

    • Solution:

      • Check the column's efficiency by injecting a standard and calculating the plate number.

      • If the efficiency is low, consider replacing the column.[2]

  • Sample Overload: Injecting too much sample can lead to peak broadening and fronting.[6]

    • Solution: Dilute your sample and reinject.

Q2: How can I confirm if I have a co-elution problem if the peak looks symmetrical?

A2: Sometimes, perfect co-elution doesn't distort the peak shape. Here's how to investigate:

  • Diode Array Detector (DAD/PDA) Analysis (HPLC): A DAD or PDA detector can perform peak purity analysis. It collects multiple UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS) Analysis (GC/HPLC): An MS detector is invaluable for identifying co-eluting compounds. By examining the mass spectra across the peak, you can identify different fragment ions corresponding to 4-OP and 4-NP, confirming co-elution.[1][2]

Issue: Peak Tailing or Fronting

Q3: My peaks for this compound and 4-nonylphenol are tailing. What should I do?

A3: Peak tailing can be caused by several factors:

  • Secondary Interactions: Active sites on the column packing material can interact with the analytes, causing tailing.

    • Solution:

      • Use a column with high-purity silica.

      • Add a competing agent to the mobile phase, such as a small amount of a stronger base or acid, to block the active sites.

  • Column Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[7]

    • Solution:

      • Use a guard column to protect your analytical column.[7]

      • If you suspect contamination, try flushing the column with a strong solvent. If that doesn't work, you may need to replace the column.

  • Extra-column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.[7]

    • Solution: Use tubing with a small internal diameter and ensure all connections are secure.

Q4: I am observing peak fronting. What is the likely cause?

A4: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting too high a concentration of the analyte can lead to fronting.[6]

    • Solution: Dilute your sample.

  • Poorly Packed Column: A channel or void in the column packing can cause the sample to move unevenly through the column.[6]

    • Solution: Replace the column.

  • Sample Solvent/Mobile Phase Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[8]

    • Solution: Whenever possible, dissolve your sample in the mobile phase.

Frequently Asked Questions (FAQs)

Q5: What are the typical starting conditions for separating this compound and 4-nonylphenol by HPLC?

A5: A good starting point for method development would be:

  • Column: C18 or C8 reversed-phase column.[3][4][5]

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is an isocratic elution with 80:20 (v/v) acetonitrile:water.[9][10] Some methods use a gradient elution to improve separation.

  • Detector: A photodiode array (PDA) detector set at 225 nm is a common choice.[9][10] A fluorescence detector (FLD) can also be used for higher sensitivity.

  • Flow Rate: Typically around 1.0 mL/min.[4][5]

Q6: What about GC methods for separating these compounds?

A6: Gas chromatography is also a powerful technique for analyzing 4-OP and 4-NP, often coupled with mass spectrometry (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms, is frequently used.[11]

  • Derivatization: Derivatization is often necessary to improve the volatility and chromatographic behavior of these phenolic compounds.

  • Detector: A mass spectrometer (MS) is the preferred detector due to its high selectivity and sensitivity.[11][12]

Q7: I'm working with complex environmental samples. What sample preparation techniques are recommended?

A7: For complex matrices like water, sediment, or biological tissues, sample preparation is critical to remove interferences and concentrate the analytes.

  • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating 4-OP and 4-NP from aqueous samples. C18 cartridges are commonly employed.[9][10][13]

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for extracting these compounds from water samples.[4][5][13]

  • Ultrasound-Assisted Extraction: For solid samples like sediment, ultrasound-assisted extraction followed by SPE cleanup is a common approach.[14]

Q8: 4-Nonylphenol is a complex mixture of isomers. How does this affect the chromatography?

A8: Technical grade 4-nonylphenol is a complex mixture of various branched isomers.[15] This can result in a broad, unresolved hump in the chromatogram instead of a single sharp peak. High-resolution capillary GC columns are often required to separate some of these isomers.[15][16] For routine analysis, the total area of the unresolved peak is often quantified.

Quantitative Data Summary

Table 1: HPLC Method Parameters and Performance Data

ParameterMethod 1Method 2
Column C18Zorbax Eclipse XDB C8
Mobile Phase Acetonitrile:Deionized Water (80:20, v/v)[9][10]Acetonitrile:Water (65:35, v/v)[4][5]
Detection PDA at 225 nm[9][10]FLD
Flow Rate Not Specified1.0 mL/min[4][5]
LOD (4-OP) 0.0006 mg/L[9][10]<0.05 µg/L (as 4-t-OP)[4][5]
LOQ (4-OP) 0.0020 mg/L[9][10]Not Specified
LOD (4-NP) 0.0001 mg/L[9][10]0.08-0.17 µg/L[4][5]
LOQ (4-NP) 0.0005 mg/L[9][10]Not Specified
Recovery 41.0 - 114%[9][10]Not Specified

Table 2: GC-MS Method Performance Data

ParameterMethod 1
Sample Type Biological (Fish and Shellfish)[12]
Detection Limit (4-NP) 20 ng/g[12]
Detection Limit (4-OP) 2 ng/g (as 4-tert-octylphenol)[12]
Recovery (4-NP) 86.0 - 93.4%[12]
Recovery (4-OP) 95.8 - 96.4% (as 4-tert-octylphenol)[12]

Detailed Experimental Protocols

Protocol 1: HPLC-PDA Analysis of this compound and 4-Nonylphenol in Water Samples

This protocol is based on the method described by Mohd Zahid et al. (2020).[9][10]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with methanol (B129727) followed by deionized water.

    • Load 200 mL of the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with 10 mL of a methanol and acetone (B3395972) mixture (1:1, v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., Phenomenex Luna 5µm, 250 x 4.6 mm).

    • Mobile Phase: Isocratic elution with acetonitrile and deionized water (80:20, v/v).

    • Injection Volume: 20 µL.

    • Detection: PDA detector at a wavelength of 225 nm.

  • Quantification:

    • Prepare a series of calibration standards of 4-OP and 4-NP in the mobile phase.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of the analytes in the sample from the calibration curve.

Protocol 2: GC-MS Analysis of this compound and 4-Nonylphenol in Biological Samples

This protocol is a general representation based on methods for biological samples.[12]

  • Sample Preparation (Extraction and Cleanup):

    • Homogenize the biological tissue sample.

    • Extract the analytes from the sample using acetonitrile.

    • Perform a liquid-liquid partitioning step with hexane (B92381) to remove lipids.

    • Clean up the extract using a Florisil PR column.

    • Concentrate the final extract and add an internal standard.

  • GC-MS Analysis:

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature of 50°C, hold for 1 minute.

      • Ramp to 300°C at a rate of 8°C/min.

      • Hold at 300°C for 3 minutes.

    • Injection Mode: Splitless injection.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for 4-OP and 4-NP.

  • Quantification:

    • Use an internal standard method for quantification.

    • Prepare calibration standards containing both the analytes and the internal standard.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Extraction (SPE, LLE, Ultrasonic) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Injection Inject into GC/HPLC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, PDA, FLD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Result Quantification->Result

Caption: General experimental workflow for the analysis of this compound and 4-nonylphenol.

troubleshooting_workflow Start Poor Peak Resolution or Co-elution Observed Check_k Is Capacity Factor (k') between 1 and 5? Start->Check_k Weaken_MP Weaken Mobile Phase (Decrease % Organic) Check_k->Weaken_MP No Check_Selectivity Optimize Selectivity Check_k->Check_Selectivity Yes Weaken_MP->Start Re-evaluate Change_Column Try Different Column (e.g., C8 vs C18) Check_Selectivity->Change_Column Change_MP_Comp Change Organic Solvent (e.g., ACN vs MeOH) Check_Selectivity->Change_MP_Comp Check_Efficiency Is Peak Shape Broad? Change_Column->Check_Efficiency Change_MP_Comp->Check_Efficiency Replace_Column Replace Column Check_Efficiency->Replace_Column Yes Check_Overload Dilute Sample and Re-inject Check_Efficiency->Check_Overload No Resolved Peaks Resolved Replace_Column->Resolved Check_Overload->Resolved

Caption: Troubleshooting decision tree for resolving co-elution of this compound and 4-nonylphenol.

References

Technical Support Center: Optimizing SPE for Polar Metabolites of 4-Octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Solid-Phase Extraction (SPE) methods for the polar metabolites of 4-Octylphenol, such as glucuronide and sulfate (B86663) conjugates.

Troubleshooting Guide

Issue: Low or No Recovery of Polar Metabolites

Question Possible Cause Troubleshooting Steps
Why am I not recovering my polar metabolites? Inadequate elution solvent strength. The elution solvent is not polar enough to disrupt the interactions between the highly polar metabolites and the SPE sorbent.Increase the polarity of the elution solvent. Consider adding a stronger solvent like methanol (B129727) or acetonitrile (B52724) to your elution mixture. For very polar metabolites, a small percentage of an aqueous buffer or a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) may be necessary.[1][2][3]
Analyte breakthrough during sample loading. The sample solvent is too strong, causing the polar metabolites to pass through the cartridge without being retained.Dilute the sample with a weaker, more aqueous solvent before loading to enhance retention.
Inappropriate SPE sorbent. The chosen sorbent may not have the optimal retention mechanism for highly polar, and potentially charged, metabolites.For polar metabolites, a reversed-phase sorbent like C8 or C18 is often a good starting point.[4] However, for charged metabolites (e.g., glucuronides, sulfates), a mixed-mode or ion-exchange sorbent may provide better retention and selectivity.[2]
Insufficient elution volume. The volume of the elution solvent may not be enough to completely elute the analytes from the sorbent bed.Increase the volume of the elution solvent in small increments and analyze the eluate at each step to determine the optimal volume.
My recovery is inconsistent between samples. What could be the cause? Inconsistent flow rate during sample loading or elution. Variations in flow rate can affect the interaction time between the analytes and the sorbent, leading to variable recovery.Use a vacuum manifold with a flow control valve or an automated SPE system to ensure a consistent and slow flow rate (typically 1-2 mL/min) for all samples.[2]
SPE cartridge drying out. If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps. Do not let the cartridge run dry.
I am seeing significant matrix effects in my final analysis. How can I improve my cleanup? Ineffective wash step. The wash solvent may not be strong enough to remove interfering matrix components without eluting the target analytes.Optimize the wash solvent by gradually increasing its organic content. Analyze the wash eluate to ensure you are not losing your target metabolites. A common starting point is a methanol/water mixture.[3]
Co-elution of interferences with the analytes. The elution solvent is too strong and is eluting both the analytes and matrix components.Consider a stepwise elution with solvents of increasing polarity. This can help to selectively elute the analytes of interest while leaving more strongly bound interferences on the cartridge.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for extracting polar metabolites of this compound?

For moderately polar metabolites, traditional reversed-phase sorbents like C8 or C18 can be effective.[4] However, for highly polar and ionizable metabolites such as glucuronide and sulfate conjugates, a mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange characteristics) or a dedicated ion-exchange sorbent (e.g., anion exchange for the acidic glucuronide and sulfate groups) is often a better choice.[2] Polymeric sorbents can also offer high capacity and stability across a wide pH range.

Q2: How do I choose the right elution solvent?

The ideal elution solvent should be strong enough to disrupt the interactions holding your polar metabolites to the sorbent, but not so strong that it co-elutes a large amount of matrix interferences. A good starting point for reversed-phase SPE is a high percentage of methanol or acetonitrile in water. For ion-exchange SPE, the elution solvent will typically contain a counter-ion or have a pH that neutralizes the charge of the analyte or the sorbent.

Q3: How can I optimize the elution solvent for my specific polar metabolite?

A systematic approach is best. Start with a common elution solvent like methanol and test different percentages in your elution mixture (e.g., 50%, 75%, 90% methanol in water). Analyze the recovery at each concentration. You can also test other polar solvents like acetonitrile or isopropanol. For ionizable metabolites, adjusting the pH of the elution solvent with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can significantly improve recovery.[2][3]

Q4: Should I be concerned about the stability of glucuronide and sulfate conjugates during SPE?

Yes, these conjugates can be susceptible to hydrolysis, especially under strong acidic or basic conditions. It is generally advisable to work with milder pH conditions when possible and to process samples promptly.

Q5: My polar metabolites are still not eluting with 100% methanol. What else can I try?

If 100% methanol is not sufficient, you can try a mixture of solvents. For example, a combination of methanol and a less polar solvent like dichloromethane (B109758) (e.g., 9:1 methanol:dichloromethane) has been used for the elution of octylphenol (B599344) and its conjugates. Adding a small amount of a modifier to your methanol, such as 2-5% formic acid or ammonium hydroxide, can also significantly increase the elution strength for ionizable metabolites.[2][3]

Data Presentation

Table 1: General Elution Solvent Strength for Polar Analytes on Reversed-Phase SPE

Elution Solvent CompositionRelative PolarityExpected Elution Strength for Polar Metabolites
100% WaterHighVery Low
25% Methanol in WaterHighLow
50% Methanol in WaterModerateModerate
75% Methanol in WaterModerateHigh
100% MethanolLowVery High
95% Methanol / 5% Acetic AcidLowVery High (especially for acidic metabolites)
95% Methanol / 5% Ammonium HydroxideLowVery High (especially for basic metabolites)

Note: This table provides a general guideline. Optimal conditions will vary depending on the specific metabolite, sorbent, and sample matrix.

Experimental Protocols

Detailed Protocol: SPE of this compound Glucuronide from a Biological Matrix (e.g., Urine)

This protocol is a starting point and should be optimized for your specific application.

1. Materials

  • SPE cartridges: Mixed-mode anion exchange (e.g., 100 mg, 3 mL)

  • Sample: Urine containing this compound glucuronide

  • Reagents: Methanol (HPLC grade), Deionized water, Formic acid, Ammonium hydroxide

  • Equipment: SPE vacuum manifold, collection tubes, vortex mixer, centrifuge

2. Sample Pre-treatment

  • Centrifuge the urine sample at 4000 x g for 10 minutes to remove particulate matter.

  • Dilute 1 mL of the urine supernatant with 1 mL of deionized water.

  • Adjust the pH of the diluted sample to approximately 6.5-7.5 with a small amount of dilute ammonium hydroxide. This ensures the glucuronic acid moiety is ionized for retention on the anion exchange sorbent.[2]

3. SPE Procedure

  • Conditioning:

    • Place the mixed-mode anion exchange cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate of approximately 1-2 mL/min.[2]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other highly polar interferences.

    • Wash the cartridge with 3 mL of a 20% methanol in water solution to remove less polar interferences.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound glucuronide with 2 mL of methanol containing 2% formic acid (v/v).[2] The formic acid will neutralize the charge on the anion exchange sorbent, releasing the analyte.

4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your analytical method (e.g., LC-MS/MS).

  • Vortex and transfer to an autosampler vial for analysis.

Mandatory Visualization

SPE_Optimization_Workflow cluster_start Start cluster_sorbent Sorbent Selection cluster_method_dev Method Development cluster_elution_opt Elution Optimization cluster_troubleshoot Troubleshooting cluster_end Final Method start Define Analyte: Polar Metabolite of this compound sorbent Select SPE Sorbent (e.g., Mixed-Mode, C8, Polymeric) start->sorbent condition Conditioning (e.g., Methanol) sorbent->condition equilibrate Equilibration (e.g., Water) condition->equilibrate load Sample Loading (Slow Flow Rate) equilibrate->load wash Wash Step (e.g., 20% MeOH in Water) load->wash elution Elution with Test Solvent (e.g., 75% MeOH in Water) wash->elution analyze Analyze Eluate for Recovery elution->analyze low_recovery Low Recovery? analyze->low_recovery check_breakthrough Check Breakthrough in Load and Wash Fractions analyze->check_breakthrough If recovery is low modify_solvent Modify Elution Solvent: - Increase % Organic - Add Modifier (Acid/Base) - Change Solvent low_recovery->modify_solvent Yes final_method Optimized SPE Method low_recovery->final_method No (Recovery >85%) modify_solvent->elution check_breakthrough->sorbent Analyte in load check_breakthrough->wash Analyte in wash

References

Technical Support Center: Analysis of 4-Octylphenol in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-Octylphenol in complex food matrices. It is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, from sample preparation to final analysis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The chosen solvent may not be efficient for the specific food matrix. For fatty foods, the analyte may be trapped in the lipid fraction.- Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., methanol (B129727), acetonitrile (B52724), hexane-acetonitrile). For fatty matrices, a liquid-liquid extraction with hexane (B92381) followed by partitioning with acetonitrile can help remove lipids[1]. - Increase Extraction Time/Agitation: Employ techniques like vortexing, sonication, or mechanical shaking to improve extraction efficiency[2]. - Adjust pH: The pH of the sample can influence the extraction efficiency of phenolic compounds. Adjusting the pH of the aqueous sample before extraction may improve recovery.
Analyte Loss During Cleanup: The solid-phase extraction (SPE) sorbent may be too retentive, or the elution solvent may be too weak.- Select Appropriate SPE Sorbent: For food matrices, C18 or polymeric sorbents are commonly used. For fatty samples, a combination of PSA and C18 in the cleanup step can remove fats and other interferences[1]. - Optimize Elution Solvent: Test different elution solvents and volumes. A common elution solvent for this compound from C18 cartridges is a mixture of methanol and acetone[3]. - Check for Analyte Breakthrough: During SPE, ensure the sample is loaded at an appropriate flow rate to prevent the analyte from passing through the cartridge without being retained.
Analyte Degradation: this compound may degrade during storage or processing, especially if exposed to light or high temperatures.- Proper Sample Storage: Store samples at low temperatures (e.g., -20°C) in the dark until analysis to minimize degradation[4]. - Use of Antioxidants: For some matrices, the addition of an antioxidant during extraction may be beneficial.
High Matrix Effects (Signal Suppression or Enhancement in MS-based methods) Co-eluting Matrix Components: Complex food matrices contain numerous compounds (e.g., fats, proteins, sugars) that can co-elute with this compound and interfere with its ionization in the mass spectrometer.- Improve Chromatographic Separation: Optimize the LC gradient to better separate the analyte from interfering matrix components[5]. - Enhance Sample Cleanup: Employ more rigorous cleanup steps. This could involve using different SPE sorbents or a combination of sorbents[1]. For high-fat samples, techniques like gel permeation chromatography (GPC) or the use of specific lipid removal products can be effective. - Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects[6]. - Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-4-Octylphenol) is the most effective way to correct for matrix effects as it behaves similarly to the analyte during extraction, cleanup, and ionization.
Poor Peak Shape in Chromatography Column Overload: Injecting too high a concentration of the analyte or matrix components.- Dilute the Sample Extract: If the concentration is too high, dilute the final extract before injection. - Optimize Injection Volume: Reduce the volume of the sample injected onto the column.
Incompatible Injection Solvent: The solvent in which the final extract is dissolved may be too strong compared to the initial mobile phase, causing peak distortion.- Solvent Exchange: Evaporate the final extract to dryness and reconstitute it in a solvent that is compatible with the initial mobile phase conditions.
Column Contamination: Buildup of matrix components on the analytical column.- Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. - Implement a Column Washing Step: After each analytical run or batch, wash the column with a strong solvent to remove contaminants.
Inconsistent Results/Poor Reproducibility Variability in Sample Preparation: Inconsistent execution of manual extraction and cleanup steps.- Standardize the Protocol: Ensure all steps of the protocol are clearly defined and followed consistently for all samples. - Automate Sample Preparation: If possible, use automated systems for extraction and cleanup to improve precision.
Instrument Instability: Fluctuations in the performance of the analytical instrument (e.g., LC pump, MS detector).- Regular Instrument Maintenance: Perform routine maintenance as recommended by the manufacturer. - System Suitability Tests: Before running a batch of samples, perform a system suitability test to ensure the instrument is performing within acceptable parameters.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for the determination of this compound in food?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used and effective for the analysis of this compound in food.

  • GC-MS often requires a derivatization step to make the phenolic compound more volatile. This can add a step to the sample preparation but can also improve chromatographic performance and sensitivity[7].

  • LC-MS/MS is highly sensitive and selective and generally does not require derivatization. It is particularly well-suited for complex matrices due to the specificity of MS/MS detection[5][8].

The choice between the two often depends on the available instrumentation, the specific food matrix, and the required sensitivity.

Q2: How should I prepare samples for this compound analysis, especially for high-fat foods?

A2: Sample preparation is a critical step. For high-fat food matrices like dairy products or oils, a multi-step approach is usually necessary:

  • Extraction: A common approach is liquid-liquid extraction (LLE) using a solvent like acetonitrile, which is immiscible with fats. An initial extraction with a nonpolar solvent like hexane can be used to remove the bulk of the lipids[1].

  • Cleanup: Solid-Phase Extraction (SPE) is frequently used for cleanup. C18 cartridges are effective at retaining this compound while allowing more polar interferences to pass through. For fatty samples, a combination of sorbents in the cleanup step, such as Primary Secondary Amine (PSA) to remove fatty acids and C18 to remove other nonpolar interferences, is beneficial[1]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines extraction and cleanup steps, has also been successfully applied to dairy products[1].

Q3: What are typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in food?

A3: LODs and LOQs can vary significantly depending on the analytical method, the food matrix, and the efficiency of the sample preparation. However, here are some reported ranges:

  • For GC-MS in vegetable oils: LOD of 0.83 µg/kg and LOQ of 2.5 µg/kg have been reported[9].

  • For LC-MS in food simulants: LODs as low as 0.0005 mg/kg and LOQs of 0.001 mg/kg have been achieved[10].

  • For LC-MS/MS in dairy products: LODs below 6.5 ng/g and LOQs below 20 ng/g have been reported[1].

It is essential to validate the method for each specific matrix to determine the actual LOD and LOQ.

Q4: Is a derivatization step necessary for GC-MS analysis of this compound?

A4: While some methods analyze this compound by GC-MS without derivatization, it is generally recommended. Derivatization, for example, by silylation (e.g., with BSTFA) or acetylation, converts the polar phenol (B47542) group into a less polar and more volatile derivative. This typically leads to improved peak shape, increased thermal stability, and better sensitivity during GC-MS analysis[7].

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. To minimize them:

  • Thorough Sample Cleanup: The most crucial step is to remove as many interfering compounds as possible during sample preparation.

  • Optimized Chromatography: Ensure good chromatographic separation between this compound and any remaining matrix components.

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract to mimic the matrix effects seen in your samples.

  • Isotope Dilution: The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and is affected by matrix interferences in the same way[8].

Quantitative Data Summary

The following tables summarize key performance data for the analysis of this compound in various matrices from different studies.

Table 1: Method Performance for this compound in Food and Related Matrices

MatrixAnalytical MethodSample PreparationLODLOQRecovery (%)Reference
Composite FoodsGC-MSCold solvent extraction, two-stage chromatographic purification<3.8 µg/kg (for 4-nonylphenol)--[4]
Dairy ProductsLC-LTQ/Orbitrap MSQuEChERS<6.5 ng/g<20 ng/g91 - 108[1]
Food SimulantsLC-MSDirect injection0.0005 mg/kg0.001 mg/kg90 - 115[10]
Vegetable OilsGC-MSSPE0.83 µg/kg2.5 µg/kg64.4 - 87.4[9]
FishGC-MSQuEChERS0.18 - 0.54 ng/g0.60 - 1.80 ng/g74 - 113[6]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup for this compound in Dairy Products (e.g., Milk)

This protocol is adapted from methodologies for the analysis of endocrine-disrupting chemicals in dairy products[1].

  • Sample Homogenization: Ensure the milk sample is well-mixed.

  • Extraction: a. Place 10 g of the milk sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (ACN) containing 1% acetic acid. c. Vigorously shake or vortex the tube for 1 minute. d. Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaCl). e. Immediately shake or vortex for another minute. f. Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the dSPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). b. Vigorously shake or vortex for 1 minute. c. Centrifuge at a high speed (e.g., ≥10,000 rpm) for 5 minutes.

  • Final Extract Preparation: a. Carefully collect the supernatant. b. The extract can be directly analyzed by LC-MS/MS or evaporated and reconstituted in a suitable solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from Aqueous Samples/Extracts

This is a general SPE protocol that can be adapted for the cleanup of aqueous extracts from food samples[2][3].

  • Cartridge Conditioning: a. Pass 5 mL of methanol through a C18 SPE cartridge. b. Equilibrate the cartridge by passing 5 mL of deionized water through it. Do not let the cartridge run dry.

  • Sample Loading: a. Load the aqueous sample extract onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: a. Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

  • Drying: a. Dry the cartridge by passing air or nitrogen through it for about 10-15 minutes to remove residual water.

  • Elution: a. Elute the retained this compound from the cartridge with a suitable organic solvent, such as 5-10 mL of a methanol/acetone mixture (1:1, v/v)[3].

  • Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).

Visualizations

Experimental_Workflow_QuEChERS start Homogenized Food Sample (e.g., Milk) extraction Extraction - Add Acetonitrile (+ Acetic Acid) - Vortex start->extraction salts Add QuEChERS Salts (MgSO4, NaCl) - Vortex & Centrifuge extraction->salts supernatant Collect Acetonitrile Supernatant salts->supernatant dspe dSPE Cleanup - Add to tube with (MgSO4, PSA, C18) - Vortex & Centrifuge supernatant->dspe final_extract Final Extract dspe->final_extract analysis LC-MS/MS or GC-MS Analysis final_extract->analysis

Caption: Workflow for QuEChERS-based sample preparation of this compound.

SPE_Cleanup_Workflow start Aqueous Sample Extract conditioning 1. Cartridge Conditioning (Methanol, Water) loading 2. Sample Loading conditioning->loading washing 3. Washing (e.g., 40% Methanol) loading->washing drying 4. Drying (Nitrogen or Air) washing->drying elution 5. Elution (e.g., Methanol/Acetone) drying->elution evaporation 6. Evaporation & Reconstitution elution->evaporation analysis Analysis evaporation->analysis

Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 4-Octylphenol Analysis Using Accuracy Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 4-Octylphenol, a compound of significant interest due to its potential endocrine-disrupting properties. The validation of these methods is assessed through the lens of accuracy profiling, a modern statistical approach that provides a comprehensive understanding of a method's fitness for purpose.

Introduction to Accuracy Profiling

Traditionally, the validation of analytical methods involves the independent assessment of several performance characteristics, such as trueness, precision, linearity, and range. The accuracy profiling approach, however, provides a more holistic view by combining trueness (bias) and precision into a single metric: the total error or risk of future measurements falling outside predefined acceptance limits.[1][2] An accuracy profile graphically represents the expected tolerance intervals for measurements across a range of concentrations, allowing for a clear and scientifically sound decision on the validity of the analytical method.[2]

Comparison of HPLC Methods for this compound Analysis

This guide compares two distinct HPLC methods for the determination of this compound in different matrices: milk and water. Method 1 employs HPLC with a Diode Array Detector (DAD) for analysis in milk[1], while Method 2 utilizes HPLC with Fluorescence Detection (FLD) for analysis in surface water.[3][4]

Table 1: Comparison of Chromatographic Conditions
ParameterMethod 1: HPLC-DAD in Milk[1]Method 2: HPLC-FLD in Surface Water[3][4]
Column Information not available in the provided abstractZorbax Eclipse XDB C8, 5 µm, 4.6 × 150 mm
Mobile Phase Information not available in the provided abstractIsocratic elution with Acetonitrile (B52724)/Water (65:35, v/v)
Flow Rate Information not available in the provided abstract1.0 mL/min
Detection Diode Array Detector (DAD)Fluorescence Detector (FLD)
Column Temp. Information not available in the provided abstract40°C
Table 2: Comparison of Validation Parameters
Validation ParameterMethod 1: HPLC-DAD in Milk[1]Method 2: HPLC-FLD in Surface Water[3][4]
Linearity (R²) > 0.9991Information not available in the provided abstract
Accuracy (Recovery %) 99.5% to 105.0%Information not available in the provided abstract
Precision (RSD%) Excellent precision at each concentration level for intra-day and inter-day measurementsInformation not available in the provided abstract
Limit of Detection (LOD) Information not available in the provided abstract0.05 µg/L (for 4-t-OP)
Limit of Quantification (LOQ) Information not available in the provided abstractNot specified, but detection limits are provided
Acceptance Limits ±10%Information not available in the provided abstract

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and validation of any analytical method.

Method 1: HPLC-DAD for this compound in Milk[1]

Sample Preparation:

A supported liquid extraction (SLE) using Chem Elut S cartridges was employed to extract this compound and other alkylphenols from milk samples. This step is critical for removing matrix interferences. Validation samples were prepared by spiking blank milk samples at three concentration levels: 0.1, 1.0, and 2.0 mg/Kg.

Chromatographic Analysis:

Reverse-phase HPLC coupled with a Diode Array Detector (DAD) was used for the separation and quantification of the analytes. The method demonstrated a lack of interfering peaks at the retention times of the target alkylphenols.

Validation using Accuracy Profiling:

The validation of this method was performed using an accuracy profiling strategy. This involved calculating the method's total error, which includes both systematic (bias) and random (standard deviation) errors. The reliability of the method was confirmed by ensuring that the estimated errors fell within the pre-established acceptability limits of ±10%. The trueness of the method was confirmed by good recovery rates, ranging from 99.5% to 105.0%.

Method 2: HPLC-FLD for 4-tert-Octylphenol (B29142) in Surface Water[3][4]

Sample Preparation:

A liquid-liquid extraction with dichloromethane (B109758) at a pH of 3.0-3.5 was used to extract 4-tert-Octylphenol from water samples.

Chromatographic Analysis:

The analysis of the organic extract was performed using an HPLC system with a Zorbax Eclipse XDB C8 column. The separation was achieved through isocratic elution with a mobile phase of acetonitrile and water (65:35, v/v) at a flow rate of 1.0 mL/min and a column temperature of 40°C. Fluorescence detection was used for quantification.

Method Validation:

The method was validated by analyzing spiked water samples and blank samples. The limit of detection for 4-tert-octylphenol was determined to be 0.05 µg/L, calculated as a signal-to-noise ratio of 3:1.

Visualizing the Workflow and Concepts

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical framework of accuracy profiling.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation (Accuracy Profiling) Sample Sample Matrix (e.g., Milk, Water) Spiking Spiking with This compound Standard Sample->Spiking Extraction Extraction (SLE or LLE) Spiking->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Injection Injection into HPLC System Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (DAD or FLD) Separation->Detection Data Data Acquisition Detection->Data Linearity Linearity & Range Assessment Data->Linearity Accuracy Accuracy Profile (Bias & Precision) Linearity->Accuracy Tolerance Tolerance Interval Calculation Accuracy->Tolerance Decision Decision on Method Validity Tolerance->Decision

Caption: Experimental workflow for HPLC method validation.

accuracy_profiling_logic cluster_data Experimental Data cluster_calc Statistical Calculation cluster_profile Accuracy Profile Construction cluster_decision Decision Calibration Calibration Standards (Multiple Concentration Levels) Bias Bias (Trueness) Calculation Calibration->Bias Validation Validation Standards (Replicates at each level) Validation->Bias Precision Precision (Repeatability & Intermediate Precision) Validation->Precision ToleranceInterval β-expectation Tolerance Interval Bias->ToleranceInterval Precision->ToleranceInterval Plotting Plot Tolerance Intervals vs. Concentration ToleranceInterval->Plotting AcceptanceLimits Define Acceptance Limits (e.g., ±10%) AcceptanceLimits->Plotting ValidationDecision Method is Valid if Tolerance Intervals are within Acceptance Limits Plotting->ValidationDecision

Caption: Logical flow of the accuracy profiling approach.

References

Comparative Toxicity of 4-Octylphenol and 4-Nonylphenol in Human Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the toxicological effects of 4-Octylphenol (4-OP) and 4-Nonylphenol (B119669) (4-NP) on human cells. These alkylphenols are widespread environmental contaminants originating from the degradation of alkylphenol ethoxylates used in industrial and consumer products.[1][2][3] Due to their structural similarity to estrogen, they are classified as xenoestrogens or endocrine-disrupting chemicals (EDCs), capable of interfering with hormonal signaling and other vital cellular processes.[3][4] This document summarizes key experimental data, details relevant methodologies, and illustrates the primary signaling pathways involved in their mechanisms of toxicity.

Comparative Cytotoxicity Data

Quantitative analysis reveals dose-dependent cytotoxic effects for both 4-OP and 4-NP across various human cell lines. The human liver cell line, HepG2, is a common model for studying the toxicity of these xenobiotics, as the liver is a primary site of detoxification.[3][5]

Studies consistently show that this compound exhibits greater cytotoxicity at lower concentrations compared to 4-Nonylphenol in HepG2 cells.[4] For instance, after a 24-hour exposure, the concentration of 4-OP required to inhibit cell viability by 50% (IC50) was approximately 26 µM, whereas the IC50 for 4-NP was significantly higher at around 750 µM.[4] Another study investigating multiple cell lines found that dermal keratinocytes (HaCaT) were the most sensitive to 4-OP exposure.[6]

Below is a summary of comparative cell viability data in the HepG2 human liver cell line.

Table 1: Comparative Effects of 4-OP and 4-NP on HepG2 Cell Viability

Compound Concentration (µM) Incubation Time Cell Viability (% of Control) Source
This compound (4-OP) 10 24 hours Subtoxic [4]
25 24 hours ~55% [7]
50 24 hours ~30% [7]
100 24 hours ~20% [7]
4-Nonylphenol (4-NP) 20 24 hours Subtoxic [4]
25 24 hours ~80% [7]
50 24 hours ~60% [7]

| | 100 | 24 hours | ~40% |[7] |

Note: Data is aggregated from multiple sources for comparative purposes. Exact percentages can vary based on specific experimental conditions.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of 4-OP and 4-NP is multifaceted, involving endocrine disruption, induction of oxidative stress, and initiation of apoptosis.

Endocrine Disruption via Estrogen Receptor Signaling

As xenoestrogens, both 4-OP and 4-NP can bind to estrogen receptors (ERs), particularly ERα, mimicking or antagonizing the action of the natural hormone 17β-estradiol.[3][4][8] This interaction can disrupt the normal estrogen signaling cascade, which regulates gene expression involved in cell proliferation, differentiation, and homeostasis.[9] Both compounds have been shown to exhibit a similar affinity for the estrogen receptor, with Ki concentrations in the micromolar range.[10] This disruption of ER signaling is a key mechanism behind their endocrine-disrupting effects.[4]

Estrogen_Signaling_Disruption cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Alkylphenols 4-OP / 4-NP ER Estrogen Receptor (ERα) Alkylphenols->ER Binds Dimer Activated ER Dimer ER->Dimer Dimerization HSP HSP90 ER_HSP ER-HSP Complex ER_HSP->ER Release ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Altered Gene Transcription ERE->Transcription Proliferation Disrupted Cell Proliferation & Homeostasis Transcription->Proliferation Oxidative_Stress_Apoptosis cluster_Mito Mitochondria cluster_Caspase Apoptotic Cascade AP 4-OP / 4-NP Mito Mitochondrial Dysfunction AP->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Casp9 Caspase-9 (Initiator) Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleavage of Cellular Substrates Experimental_Workflow start Start cell_culture 1. Cell Seeding (e.g., HepG2 in 96-well plate) start->cell_culture incubation1 2. Cell Adherence (Incubate 24h) cell_culture->incubation1 treatment 3. Compound Treatment (Add 4-OP / 4-NP at various conc.) incubation1->treatment incubation2 4. Exposure Period (Incubate 24-72h) treatment->incubation2 assay 5. Select Assay incubation2->assay viability Viability Assay (e.g., MTT) assay->viability Cytotoxicity apoptosis Apoptosis Assay (e.g., Caspase) assay->apoptosis Mechanism readout 6. Data Acquisition (e.g., Plate Reader) viability->readout apoptosis->readout analysis 7. Data Analysis (Calculate IC50, % Viability) readout->analysis end End analysis->end

References

A Comparative Guide to the Estrogenic Potency of 4-tert-Octylphenol and Bisphenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic potency of two well-known endocrine-disrupting chemicals (EDCs), 4-tert-octylphenol (B29142) (4-t-OP) and bisphenol A (BPA). The information presented is supported by experimental data from various in vitro and in vivo studies, with detailed methodologies for key experiments.

Introduction

4-tert-Octylphenol, a persistent degradation product of alkylphenol ethoxylates used in detergents and other industrial applications, and bisphenol A, a monomer primarily used in the production of polycarbonate plastics and epoxy resins, are frequently detected in the environment and have been the subject of extensive research due to their potential to mimic endogenous estrogens.[1][2] Both compounds have been shown to interact with estrogen receptors (ERs) and elicit estrogenic responses in various biological systems.[3][4][5] Understanding their relative potencies is crucial for risk assessment and the development of safer alternatives.

Quantitative Comparison of Estrogenic Potency

The estrogenic activity of 4-t-OP and BPA has been quantified in numerous studies using a variety of assays. The following table summarizes key data points from the literature, including half-maximal effective concentrations (EC50) and inhibitory concentrations (IC50), which are measures of a compound's potency in a given assay. A lower value indicates higher potency.

Assay TypeSpecies/Cell LineParameter4-tert-OctylphenolBisphenol AReference
In Vitro
ER Competitive BindingRat UterusIC50~5 µM~5 µM[6]
ERα Competitive BindingHumanIC50Not specified1.08x10⁻⁴ M[7]
ERβ Competitive BindingHumanIC50Not specified2.59x10⁻⁵ M[7]
ER Transactivation (MVLN cells)Human Breast CancerEC504.9 µM8.9 µM[1]
Yeast Two-Hybrid (ERα)Saccharomyces cerevisiaeAgonist ActivityYesYes[4]
MCF-7 Cell ProliferationHuman Breast CancerProliferative EffectYes (at 10⁻⁶ M)Yes (at 10⁻⁶ M and 10⁻⁵ M)[8][9]
In Vivo
Uterotrophic Assay (Oral)Prepubertal RatUterine Weight Increase200 mg/kg200 mg/kg[10][11]
Uterotrophic Assay (Oral)Ovariectomized Adult RatUterine Weight Increase100-200 mg/kgNo effect at 100 mg/kg[10]
Vaginal Opening Advancement (Oral)RatEffective Dose200 mg/kgIneffective up to 400 mg/kg[10][11]

Note: The relative potency of these compounds can vary depending on the specific endpoint measured and the experimental system used. In some reporter cell line studies, 4-t-OP has been reported to have higher estrogenic activity than BPA.[3]

Signaling Pathway and Experimental Workflow

To understand how these compounds exert their estrogenic effects, it is essential to visualize the estrogen receptor signaling pathway and the typical workflow used to assess estrogenic activity.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen or Xenoestrogen (e.g., 4-t-OP, BPA) ER Estrogen Receptor (ERα/ERβ) E2->ER Binding ER_HSP Inactive ER-HSP Complex ER->ER_HSP Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP Binding ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA Coactivators Coactivators ERE->Coactivators Recruitment Transcription Transcription (mRNA synthesis) Coactivators->Transcription Initiation Translation Translation (Protein synthesis) Transcription->Translation Response Cellular Response (e.g., Proliferation) Translation->Response EstrogenicActivityWorkflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis receptor_binding Receptor Binding Assay (ERα/ERβ) dose_response Dose-Response Curve Generation receptor_binding->dose_response reporter_gene Reporter Gene Assay (e.g., Yeast Two-Hybrid, Luciferase) reporter_gene->dose_response cell_proliferation Cell Proliferation Assay (e.g., MCF-7 E-SCREEN) cell_proliferation->dose_response uterotrophic Uterotrophic Assay (Rodent) uterotrophic->dose_response vaginal_opening Vaginal Opening Assay (Rodent) vaginal_opening->dose_response potency_calc Potency Calculation (EC50, Relative Potency) dose_response->potency_calc comparison Comparison of Potency potency_calc->comparison

References

Unmasking the Endocrine Disruptor: 4-Octylphenol's Cross-Reactivity in Androgen Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the unintended interactions of environmental compounds with hormonal pathways is paramount. This guide provides a comparative analysis of 4-Octylphenol's cross-reactivity in androgen receptor (AR) assays, supported by experimental data and detailed methodologies.

This compound, a persistent environmental contaminant, has been shown to interact with the androgen receptor, primarily exhibiting antagonistic (blocking) effects. This interference with the body's natural androgen signaling can have significant physiological consequences. This guide synthesizes findings from multiple studies to provide a clear picture of its activity compared to other known endocrine-disrupting chemicals (EDCs).

Comparative Anti-Androgenic Activity

Experimental data from in vitro reporter gene assays consistently demonstrate the anti-androgenic properties of this compound. It acts as an antagonist, inhibiting the transcriptional activity induced by the natural androgen, dihydrotestosterone (B1667394) (DHT). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other EDCs, providing a direct comparison of their potencies. A lower IC50 value indicates a more potent antagonist.

CompoundAssay TypeCell LineIC50 (M)Reference
This compound (OP) AR Reporter Gene AssayCV-1(9.71 ± 3.82) x 10⁻⁵[1][2]
4-tert-Octylphenol (B29142) AR Reporter Gene Assay-~5 x 10⁻⁶[3]
Bisphenol A (BPA) AR Reporter Gene AssayCV-1(7.46 ± 1.23) x 10⁻⁷[1][2]
4-Nonylphenol (NP) AR Reporter Gene AssayCV-1(2.02 ± 0.90) x 10⁻⁵[1][2]
Flutamide (Control Antagonist) AR Reporter Gene AssayCV-1(1.02 ± 0.35) x 10⁻⁷[1][2]

In these studies, this compound and its isomer 4-tert-octylphenol did not exhibit any androgenic (agonistic) activity.[1][2][3]

Insights from Competitive Binding Assays

Competitive binding assays assess a compound's ability to displace a radiolabeled natural ligand from the androgen receptor. A study utilizing a whole-cell binding assay determined the inhibitory constant (Ki) for 4-tert-octylphenol to be 10 µM.[3] While this affinity is lower than that of the potent anti-androgen hydroxyflutamide (B1664084) (Ki = 0.4 µM), the potential for bioaccumulation of environmental chemicals raises concerns about their long-term impact.[3]

Computational molecular docking studies further elucidate the interaction between 4-tert-octylphenol and the androgen receptor, providing calculated binding energies and dissociation constants (Kd) that support its potential to interfere with the binding of the natural ligand, testosterone.[4][5][6][7][8]

Experimental Protocols

A thorough understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future studies. Below are detailed descriptions of the key experimental protocols.

Androgen Receptor (AR) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Protocol Outline:

  • Preparation of AR Source: Cytosol containing the androgen receptor is typically prepared from the ventral prostate of rats.[9] The tissue is homogenized in a buffer solution and then centrifuged at high speed to isolate the cytosolic fraction containing the soluble receptors.[9]

  • Incubation: A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) is incubated with the AR-containing cytosol in the presence of varying concentrations of the test compound (e.g., this compound).[3]

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved using methods like hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[9]

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) can be calculated.

Androgen Receptor (AR) Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the androgen receptor in response to a test compound.

Protocol Outline:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., CV-1, a monkey kidney cell line) is cultured.[1][2][10] The cells are then transiently or stably transfected with two plasmids:

    • An AR expression plasmid that directs the cells to produce the human androgen receptor.[1][2]

    • A reporter plasmid containing a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase - CAT) under the control of an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.[1][2][10]

  • Compound Exposure: The transfected cells are exposed to the test compound (e.g., this compound) alone to assess agonistic activity, or in combination with a known AR agonist like dihydrotestosterone (DHT) to assess antagonistic activity.[1][2]

  • Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product is measured. For a luciferase reporter, luminescence is quantified, while for a CAT reporter, an enzymatic assay is performed.

  • Data Analysis: For agonist assays, the concentration of the test compound that produces 50% of the maximal response (EC50) is determined. For antagonist assays, the concentration that inhibits 50% of the response induced by the agonist (IC50) is calculated.[1][2]

Visualizing the Molecular Interactions and Experimental Process

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the androgen receptor signaling pathway and the experimental workflow for assessing cross-reactivity.

androgen_receptor_signaling_pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Active_AR Active AR Dimer AR->Active_AR Dimerization HSP Heat Shock Proteins (HSP) AR_HSP_complex Inactive AR-HSP Complex AR_HSP_complex->HSP Dissociation ARE Androgen Response Element (ARE) Active_AR->ARE Binds Active_AR_cyto Active_AR_cyto Gene Target Gene ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Active_AR_nuc Active_AR_nuc Active_AR_cyto->Active_AR_nuc Translocation

Caption: Androgen Receptor Signaling Pathway.

experimental_workflow cluster_assay_prep Assay Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cluster_legend Legend Cell_Culture 1. Cell Culture (e.g., CV-1) Transfection 2. Transfection with AR and Reporter Plasmids Cell_Culture->Transfection Agonist_Assay 3a. Expose to this compound (Agonist Test) Transfection->Agonist_Assay Antagonist_Assay 3b. Expose to DHT + This compound (Antagonist Test) Transfection->Antagonist_Assay Cell_Lysis 4. Cell Lysis Agonist_Assay->Cell_Lysis Antagonist_Assay->Cell_Lysis Reporter_Assay 5. Reporter Gene Assay (e.g., Luciferase) Cell_Lysis->Reporter_Assay Data_Analysis 6. Data Analysis (IC50/EC50 Calculation) Reporter_Assay->Data_Analysis Agonist_Path Agonist Pathway Antagonist_Path Antagonist Pathway

Caption: AR Reporter Gene Assay Workflow.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for 4-Octylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals frequently face the challenge of isolating 4-octylphenol, an endocrine-disrupting compound, from complex matrices for accurate quantification. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering efficient sample cleanup and concentration. The choice of SPE cartridge, however, is critical to achieving optimal recovery and sensitivity. This guide provides an objective comparison of different SPE cartridges for this compound extraction, supported by experimental data from various studies.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE sorbent is paramount for the effective extraction of this compound. The most commonly employed sorbents are reversed-phase materials like C18 and hydrophilic-lipophilic balanced (HLB) polymers. The following table summarizes the performance of different SPE cartridges based on published data.

SPE SorbentMatrixSample Volume (mL)Elution SolventAnalytical MethodRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
C18River Water200Methanol/Acetone (1:1, v/v)HPLC-PDA41.0 - 1140.62.0[1][2]
Hybrid SPE-PPTHuman Serum--LC-MS/MS111 (±11) - 121.0 (±7.9)1.34.2[3][4]
Oasis HLBWater--LC-MSHigh--[5]
Polystyrene DivinylbenzeneDrinking Water1000DichloromethaneGC-MS---[6]

Note: Recovery rates, Limit of Detection (LOD), and Limit of Quantification (LOQ) can vary significantly based on the sample matrix, interfering substances, and the specific analytical instrument used. The data presented here is for comparative purposes.

Experimental Workflow

The general workflow for Solid-Phase Extraction of this compound from a liquid sample is depicted in the following diagram. This process involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the analyte of interest.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition Conditioning (e.g., Methanol) Equilibrate Equilibration (e.g., Water) Condition->Equilibrate Load Sample Loading Equilibrate->Load Wash Washing (Remove Interferences) Load->Wash Elute Elution (Collect Analyte) Wash->Elute Analyze Analysis (e.g., HPLC, GC-MS) Elute->Analyze

References

A Comparative Guide to Validating Bioassays for the Endocrine Disrupting Activity of 4-Octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in vitro bioassays used to validate the endocrine-disrupting activity of 4-Octylphenol, a widespread environmental contaminant. The following sections detail the experimental protocols for key assays, present comparative performance data, and illustrate the underlying signaling pathways and experimental workflows.

Comparative Performance of Bioassays for this compound

The selection of a suitable bioassay for screening potential endocrine disruptors like this compound depends on various factors, including sensitivity, specificity, throughput, and the specific endocrine pathway of interest. The table below summarizes the quantitative performance of commonly employed in vitro assays for this compound.

Bioassay TypeSpecific AssayEndpoint MeasuredThis compound ActivityReported Values (M)
Receptor Binding Estrogen Receptor (ER) α Competitive BindingInhibition of radiolabeled estradiol (B170435) bindingAgonistKi: 0.05 - 65 x 10⁻⁶[1]
Progesterone Receptor (PR) Competitive BindingInhibition of radiolabeled progestin bindingWeak AgonistKi: 1.2 - 3.8 x 10⁻⁶[1][2]
Reporter Gene Yeast Estrogen Screen (YES)β-galactosidase activityAgonistEC₅₀: ~1 x 10⁻⁶
Yeast Androgen Screen (YAS)β-galactosidase activityAntagonistIC₅₀: ~1 x 10⁻⁵
ERα CALUXLuciferase activityAgonist-
AR CALUXLuciferase activityAntagonistIC₅₀: 9.71 x 10⁻⁵[3]
Cell Proliferation E-SCREEN (MCF-7 cells)Increased cell numberAgonistProliferative Effect Concentration (PEC₅₀): ~1 x 10⁻⁷

Note: EC₅₀ (Median Effective Concentration) and IC₅₀ (Median Inhibitory Concentration) values can vary between studies due to differences in experimental conditions and cell lines used. Ki (Inhibition Constant) reflects the binding affinity of the compound to the receptor.

Key Signaling Pathways

The endocrine-disrupting effects of this compound are primarily mediated through its interaction with nuclear receptors, leading to altered gene expression. The following diagrams illustrate the key signaling pathways involved.

Estrogen_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4OP This compound ER Estrogen Receptor (ER)α/β (inactive, bound to HSPs) 4OP->ER Binds ER_4OP ER-4OP Complex ER->ER_4OP HSP Heat Shock Proteins ER->HSP Dissociates from ER_Dimer ER-4OP Dimer ER_4OP->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Transcription Transcription of Target Genes ERE->Transcription Initiates

Estrogen Receptor (ER) Signaling Pathway Activation by this compound.

Androgen_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (inactive, bound to HSPs) Androgen->AR Binds 4OP This compound 4OP->AR Competitively Binds (Antagonist) No_Transcription Inhibition of Transcription 4OP->No_Transcription AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP Heat Shock Proteins AR->HSP Dissociates from AR_Dimer AR-Androgen Dimer AR_Androgen->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to Transcription Transcription of Target Genes ARE->Transcription

Androgen Receptor (AR) Signaling Pathway and Antagonism by this compound.

Experimental Workflow for Bioassay Validation

Validating a bioassay for a potential endocrine disruptor involves a systematic approach to ensure the reliability and relevance of the results. The following diagram outlines a general workflow.

Bioassay_Validation_Workflow Start Start: Select Bioassay Assay_Optimization Assay Optimization (e.g., cell density, incubation time) Start->Assay_Optimization Performance_Testing Performance Testing with Reference Compounds Assay_Optimization->Performance_Testing Positive_Control Positive Control (e.g., 17β-estradiol) Performance_Testing->Positive_Control Negative_Control Negative Control (e.g., vehicle) Performance_Testing->Negative_Control Test_Compound Test Compound (this compound) Performance_Testing->Test_Compound Data_Analysis Data Analysis (Dose-response curves, EC₅₀/IC₅₀) Positive_Control->Data_Analysis Negative_Control->Data_Analysis Test_Compound->Data_Analysis Inter_Assay_Variability Assess Inter- and Intra-Assay Variability Data_Analysis->Inter_Assay_Variability Specificity_Selectivity Determine Specificity and Selectivity Inter_Assay_Variability->Specificity_Selectivity Validated_Assay Validated Bioassay Specificity_Selectivity->Validated_Assay

General Workflow for Validating a Bioassay for Endocrine Disrupting Activity.

Detailed Experimental Protocols

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor. The protocol is based on established methodologies, such as the OECD Test Guideline 493.[4][5][6]

Materials:

  • Rat uterine cytosol (source of ERα)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for non-specific binding control)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare assay buffer and solutions of [³H]-17β-estradiol, unlabeled 17β-estradiol, and this compound at various concentrations.

  • Assay Setup: In triplicate, combine rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for standard curve) or this compound in microcentrifuge tubes. Include tubes with only [³H]-17β-estradiol (total binding) and tubes with [³H]-17β-estradiol and a high concentration of unlabeled 17β-estradiol (non-specific binding).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to allow for receptor binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add ice-cold hydroxylapatite slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes and discard the supernatant containing the unbound ligand.

  • Washing: Wash the hydroxylapatite pellets with assay buffer to remove any remaining unbound ligand.

  • Quantification: Add scintillation cocktail to the pellets and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding of [³H]-17β-estradiol at each concentration of this compound. Determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand.

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds. This protocol is a generalized version based on commonly used procedures.

Materials:

  • Genetically modified yeast strain containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).

  • Yeast growth medium.

  • Assay medium containing a chromogenic substrate (e.g., CPRG).

  • 17β-estradiol (positive control).

  • This compound (test compound).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Yeast Culture: Grow the yeast strain in the appropriate growth medium until it reaches the logarithmic growth phase.

  • Assay Preparation: Prepare a dilution series of 17β-estradiol and this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Plating: Add the yeast suspension in the assay medium to the wells of a 96-well plate. Then, add the different concentrations of the control and test compounds to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plates at 30°C for 2-3 days.

  • Measurement: Measure the optical density (OD) at two wavelengths: one to assess cell growth (e.g., 620 nm) and another to quantify the color change of the substrate due to β-galactosidase activity (e.g., 540 nm).

  • Data Analysis: Normalize the β-galactosidase activity to cell growth. Plot the normalized activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

E-SCREEN (MCF-7 Cell Proliferation) Assay

The E-SCREEN assay is based on the principle that estrogenic compounds stimulate the proliferation of the human breast cancer cell line MCF-7.[7][8]

Materials:

  • MCF-7 human breast cancer cells.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Hormone-stripped FBS.

  • 17β-estradiol (positive control).

  • This compound (test compound).

  • 96-well cell culture plates.

  • Cell counting method (e.g., hemocytometer, automated cell counter, or a colorimetric assay like MTT).

Procedure:

  • Cell Culture: Maintain MCF-7 cells in standard culture medium. Prior to the assay, switch the cells to a medium containing hormone-stripped FBS to remove any endogenous estrogens.

  • Seeding: Seed the MCF-7 cells into 96-well plates at a low density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing hormone-stripped FBS and the desired concentrations of 17β-estradiol or this compound. Include a vehicle control.

  • Incubation: Incubate the plates for 6 days, with a medium change at day 3.

  • Cell Proliferation Measurement: At the end of the incubation period, quantify the cell number in each well using a suitable method.

  • Data Analysis: Calculate the proliferative effect (PE) as the ratio of the cell number in the presence of the test compound to the cell number in the vehicle control. Determine the PEC₅₀, the concentration of this compound that induces a half-maximal proliferative effect.

References

A Comparative Guide: 4-tert-Octylphenol vs. 17β-Estradiol in Stimulating Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic alkylphenol, 4-tert-octylphenol (B29142), and the natural estrogen, 17β-estradiol, in their ability to stimulate gene expression. The information presented is supported by experimental data from various in vitro assays, offering insights into their relative potencies and mechanisms of action.

Executive Summary

17β-Estradiol (E2), the primary female sex hormone, is a potent activator of estrogen receptors (ERs), initiating a cascade of events that lead to the regulation of gene expression. 4-tert-Octylphenol (OP), a xenoestrogen found in various industrial products, mimics the action of E2 by binding to ERs, thereby inducing similar estrogenic responses. However, experimental data consistently demonstrates that 4-tert-octylphenol is a significantly less potent estrogen than 17β-estradiol, requiring much higher concentrations to elicit a comparable level of gene expression. This guide will delve into the quantitative differences in their activities, the experimental methods used for their evaluation, and the signaling pathways they trigger.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various in vitro studies, comparing the potency and efficacy of 17β-estradiol and 4-tert-octylphenol in different experimental systems.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorAssay TypeKi (nM)Reference
17β-EstradiolEstrogen ReceptorCompetitive Binding Assay0.4[1][2]
4-tert-OctylphenolEstrogen ReceptorCompetitive Binding Assay50 - 65,000[1][2]

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Estrogenic Activity (EC50 Values)

CompoundAssayCell Line/SystemEC50Reference
17β-EstradiolLuciferase Reporter AssayHELN-zfERα0.077 nM[3]
4-tert-OctylphenolLuciferase Reporter AssayHELN-zfERα763 nM[3]
17β-EstradiolLuciferase Reporter AssayMVLN~0.025 nM[4]
4-tert-OctylphenolLuciferase Reporter AssayMVLN4,900 nM[4]

EC50 (Half-maximal effective concentration): The concentration of a compound that induces a response halfway between the baseline and maximum response.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to the estrogen receptor.

Protocol Outline:

  • Preparation of Receptor Source: Estrogen receptors are typically obtained from rat uterine cytosol or recombinant sources.

  • Incubation: A constant concentration of [3H]-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., 4-tert-octylphenol or 17β-estradiol).

  • Separation of Bound and Unbound Ligand: After incubation, the receptor-bound [3H]-estradiol is separated from the unbound fraction using methods like dextran-coated charcoal or hydroxylapatite.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.[1][2]

E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay

The E-SCREEN assay utilizes the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7, to assess the estrogenic activity of a compound.[5][6]

Protocol Outline:

  • Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: Cells are seeded into multi-well plates at a low density.

  • Treatment: After a period of estrogen starvation, the cells are treated with a range of concentrations of the test compound (4-tert-octylphenol or 17β-estradiol) or a vehicle control.

  • Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.

  • Quantification of Cell Number: The final cell number is determined using methods such as the sulforhodamine B (SRB) assay, which measures total protein content.

  • Data Analysis: The proliferative effect (PE) of the test compound is calculated as the ratio of the cell number in the treated wells to the cell number in the control wells. The relative proliferative potency (RPP) is determined by comparing the EC50 of the test compound to the EC50 of 17β-estradiol.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) that is under the control of an estrogen response element (ERE).

Protocol Outline:

  • Cell Line: A suitable cell line (e.g., HeLa, MVLN) is stably or transiently transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene driven by an ERE-containing promoter.[3]

  • Cell Culture and Treatment: The cells are cultured in an estrogen-free medium and then treated with various concentrations of the test compound or 17β-estradiol.

  • Cell Lysis and Luciferase Assay: After a specific incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated for each concentration. Dose-response curves are generated, and EC50 values are determined.[3][4]

Quantitative Real-Time PCR (qPCR) for Estrogen-Responsive Genes

qPCR is used to quantify the expression levels of specific estrogen-responsive genes, such as pS2 (also known as TFF1), in response to treatment with estrogenic compounds.[7][8]

Protocol Outline:

  • Cell Culture and Treatment: MCF-7 cells are grown in estrogen-depleted medium and then treated with different concentrations of 4-tert-octylphenol or 17β-estradiol for a specific duration (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is performed using the cDNA as a template, gene-specific primers for the target gene (e.g., pS2) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle control.[9][10]

Signaling Pathways and Mechanisms of Action

Both 17β-estradiol and 4-tert-octylphenol exert their effects on gene expression primarily through estrogen receptors, ERα and ERβ. The binding of these ligands to ERs initiates a series of events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway (ERE-Dependent)

The classical and most well-understood mechanism of estrogen action is the genomic pathway.

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol or 4-tert-Octylphenol ER_HSP ER-HSP Complex E2->ER_HSP Binds ER Estrogen Receptor (ERα/ERβ) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruitment Gene Target Gene Coactivators->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Classical genomic signaling pathway of estrogens.

Experimental Workflow for Comparing Estrogenic Activity

The following diagram illustrates a typical workflow for comparing the estrogenic activity of 4-tert-octylphenol and 17β-estradiol on gene expression.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MCF-7) Estrogen_Depletion Estrogen Depletion Cell_Culture->Estrogen_Depletion E2_Treatment 17β-Estradiol (Dose-Response) Estrogen_Depletion->E2_Treatment OP_Treatment 4-tert-Octylphenol (Dose-Response) Estrogen_Depletion->OP_Treatment Control Vehicle Control Estrogen_Depletion->Control RNA_Extraction RNA Extraction E2_Treatment->RNA_Extraction OP_Treatment->RNA_Extraction Control->RNA_Extraction RT_qPCR Reverse Transcription & Quantitative PCR RNA_Extraction->RT_qPCR Data_Analysis Data Analysis (Relative Gene Expression, EC50 Calculation) RT_qPCR->Data_Analysis

Caption: Workflow for gene expression analysis.

Conclusion

The experimental evidence overwhelmingly indicates that 17β-estradiol is a significantly more potent activator of estrogen receptor-mediated gene expression than 4-tert-octylphenol. This difference in potency is reflected in both receptor binding affinities and the effective concentrations required to induce downstream cellular responses, such as gene transcription and cell proliferation. While 4-tert-octylphenol can mimic the effects of 17β-estradiol, it does so at concentrations that are several orders of magnitude higher. This distinction is critical for researchers and drug development professionals when assessing the potential biological activity and toxicological risk of xenoestrogens in comparison to endogenous hormones. The provided experimental protocols and signaling pathway diagrams offer a framework for further investigation and a deeper understanding of the mechanisms underlying the estrogenic actions of these compounds.

References

Unraveling the Nuances of Octylphenol Isomer Toxicity in Fish: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the comparative toxicity of octylphenol (B599344) isomers in various fish species reveals significant differences in their disruptive effects on the endocrine system and overall health. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a vital resource for understanding the environmental risks posed by these widespread contaminants.

Octylphenol (OP), a chemical used in the manufacturing of products such as phenolic resins, detergents, and pesticides, is a known endocrine disruptor with the potential to adversely affect aquatic life. The toxicity of octylphenol is not uniform across its various isomers, with research indicating that the specific molecular structure significantly influences its biological activity. This guide provides a comparative overview of the toxicity of different octylphenol isomers in fish, supported by experimental data and detailed methodologies.

Comparative Toxicity Data

The following table summarizes the key toxicity endpoints for various octylphenol isomers and related compounds as reported in recent scientific literature. These values highlight the differential potency of the isomers in inducing toxic and estrogenic effects in fish.

Isomer/CompoundFish SpeciesEndpointValueReference
4-tert-Octylphenol (B29142)Rainbow trout (Oncorhynchus mykiss)ED50 (Vitellogenin induction)35 mg/kg/2d[1][2]
OctylphenolCichlid fish (Pseudetroplus maculatus)96h LC50150 µg/L[3]
22-OPZebrafish (Danio rerio)EC50 (in vitro estrogenicity)0.6 - 7.7 mg/L[4]
33-OPZebrafish (Danio rerio)EC50 (in vitro estrogenicity)0.6 - 7.7 mg/L[4]
Commercial Octylphenol (OP)African sharptooth catfish (Clarias gariepinus)Comparative Toxicity vs. Nonylphenol (NP)OP had a relatively greater effect than NP on hematology and enzyme activity.[5][6]

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and advancement of research in this area.

Estrogenic Effect of Dietary 4-tert-Octylphenol in Rainbow Trout[1][2]
  • Test Organism: Sexually immature rainbow trout (Oncorhynchus mykiss).

  • Exposure Route: Oral administration every second day for 11 days.

  • Doses: Ranging from 0.4 to 50 mg/kg.

  • Endpoint Measured: Plasma vitellogenin levels, a biomarker for estrogenic effects.

  • Analytical Method: Enzyme-Linked Immunosorbent Assay (ELISA) for vitellogenin quantification.

Acute Toxicity of Octylphenol in Cichlid Fish[3]
  • Test Organism: Cichlid fish (Pseudetroplus maculatus).

  • Exposure Conditions: Fish were exposed to eight different concentrations of octylphenol (50, 100, 150, 200, 250, 300, 350, and 400 µg/L) for 96 hours.

  • Endpoint Measured: Mortality, with the median lethal concentration (LC50) determined.

  • Analytical Method: Probit analysis was used to calculate the LC50 value.

In Vitro and In Vivo Estrogenic Effects of Octylphenol Isomers in Zebrafish[4]
  • In Vitro Assay: A recombinant yeast assay (RYA) expressing the estrogen receptor was used to determine the estrogenic potency of 22-OP and 33-OP.

  • In Vivo Exposure: Zebrafish embryos (one-day post-fertilization) were exposed to 33-OP (50 µg/L) for 4 weeks.

  • Endpoints Measured:

    • In vitro: EC50 values for estrogenic activity.

    • In vivo: Transcriptional levels of estrogen-responsive genes (erα, vtg, and cyp19a1b).

Comparative Toxicity of Octylphenol and Nonylphenol in African Sharptooth Catfish[5][6]
  • Test Organism: African sharptooth catfish (Clarias gariepinus).

  • Exposure Conditions: Fish were exposed to different concentrations of octylphenol and nonylphenol (250, 500, 750, and 1000 µg/L) for 7 days under semi-static conditions.

  • Endpoints Measured: Hematological parameters (blood cell count, hemoglobin, hematocrit), biochemical parameters (bilirubin, protein, glucose), and serum enzyme levels (transaminases, phosphatases, lactate (B86563) dehydrogenase), as well as cortisol levels.

Visualizing the Impact: Signaling Pathways and Experimental Design

To better illustrate the mechanisms of octylphenol toxicity and the experimental approaches used to assess it, the following diagrams are provided.

Estrogenic_Signaling_Pathway cluster_Cell Fish Cell (e.g., Hepatocyte) OP Octylphenol Isomer ER Estrogen Receptor (ER) OP->ER Binds to OP_ER_Complex OP-ER Complex ERE Estrogen Response Element (ERE) on DNA OP_ER_Complex->ERE Binds to mRNA mRNA Transcription ERE->mRNA Initiates VTG Vitellogenin (VTG) Protein mRNA->VTG Translates to

Caption: Estrogenic signaling pathway disruption by octylphenol isomers in fish.

Experimental_Workflow cluster_Acclimation Phase 1: Acclimation cluster_Exposure Phase 2: Exposure cluster_Analysis Phase 3: Data Collection & Analysis Acclimation Acclimation of Fish to Laboratory Conditions (e.g., 15 days) Control Control Group (No Octylphenol) Acclimation->Control Concentrations Different Concentrations of Octylphenol Isomers Acclimation->Concentrations Exposure Exposure to Octylphenol Isomers (Static, Semi-static, or Flow-through) (e.g., 96 hours or 7 days) Observation Observation of Mortality & Behavioral Changes Exposure->Observation Sampling Tissue & Blood Sampling Exposure->Sampling Control->Exposure Concentrations->Exposure Data_Analysis Statistical Analysis (e.g., LC50, EC50, ED50) Observation->Data_Analysis Biochemical Biochemical & Hematological Analysis Sampling->Biochemical Gene Gene Expression Analysis (e.g., qPCR) Sampling->Gene Biochemical->Data_Analysis Gene->Data_Analysis

Caption: General experimental workflow for assessing octylphenol isomer toxicity in fish.

Conclusion

The presented data underscores the importance of isomer-specific analysis when evaluating the environmental risks of octylphenol. While 4-tert-octylphenol is a potent inducer of vitellogenin, other isomers also exhibit significant estrogenic activity. The observed differences in LC50 and other toxicological endpoints highlight the need for further research to fully characterize the toxicity profile of a wider range of octylphenol isomers. The provided experimental protocols and workflow diagrams serve as a foundation for designing future studies aimed at elucidating the complex toxicological effects of these pervasive environmental contaminants.

References

Comparative Guide to the Validation of Analytical Methods for 4-tert-octylphenol in Herring and Seal Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methodologies for the quantification of 4-tert-octylphenol (B29142) (4-t-OP) in herring tissue and the physiological fluids of seals, specifically blood and milk. The primary method detailed is based on High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FL), while alternative methods utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented for comparison.

Data Presentation: Method Performance Comparison

The following table summarizes the key performance parameters of different analytical methods for the determination of 4-tert-octylphenol in biological matrices.

ParameterHPLC-FL in Herring & Seal Fluids[1]GC-MS in Blood[2][3][4][5]LC-MS/MS in Blood Serum[6]
Matrix Herring (whole body), Seal Blood, Seal MilkRat BloodHuman Blood Serum
Limit of Detection (LOD) Not Reported4.6 ng/mL1.3 ng/mL
Limit of Quantification (LOQ) <2 ng/g (herring), <0.07 ng/cm³ (blood), <0.1 ng/cm³ (milk)15.5 ng/mLNot Reported
Recovery >80%Not specified, but method was successfully appliedNot Reported
Precision (RSD) <15%~10% (within-day)<14.5% (injection repeatability)

Experimental Protocols

Primary Method: HPLC-FL for Herring and Seal Fluids

This method was developed for the determination of bisphenol A (BPA), 4-tert-octylphenol (OP), and 4-nonylphenol (B119669) (NP) in the whole body of herring (Clupea harengus) and in physiological fluids of the Baltic grey seal (Halichoerus grypus grypus), including blood and milk[1].

Sample Preparation (Herring):

  • Homogenize whole herring body.

  • Perform extraction of 4-t-OP from the homogenate.

  • Proceed with sample clean-up to remove interfering substances.

Sample Preparation (Seal Blood and Milk):

  • For blood and milk samples, perform a liquid-liquid extraction.

  • The extracts are then subjected to a clean-up step.

Chromatographic Analysis:

  • Instrument: High-Performance Liquid Chromatograph coupled with a Fluorescence Detector (HPLC-FL).

  • Principle: The method relies on the separation of 4-t-OP from other sample components on a chromatographic column, followed by sensitive detection based on its native fluorescence.

Alternative Method 1: GC-MS for Blood

This procedure describes a sensitive and reproducible method for the determination of p-tert-octylphenol in blood and tissues using gas chromatography coupled with mass spectrometry (GC-MS)[2][3][4][5].

Sample Preparation:

  • Extract 200 µL of blood with methyl tert-butyl ether. An internal standard (p-tert-butylphenol) is added prior to extraction.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 45°C.

  • Derivatize the residue with acetic anhydride, catalyzed by pyridine, by heating for 20 minutes at 45°C.

Chromatographic Analysis:

  • Instrument: Gas chromatograph equipped with a mass spectrometer (operating in single ion monitoring mode) and a Varian VF-5ms capillary column.

  • Principle: Volatile derivatives of 4-t-OP are separated by gas chromatography and detected by mass spectrometry, which provides high selectivity and sensitivity.

Alternative Method 2: LC-MS/MS for Blood Serum

A rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of bisphenol A, 4-t-octylphenol, and 4-nonylphenol in human blood serum[6].

Sample Preparation:

  • Extraction and purification of serum samples are performed using the Hybrid Solid Phase Extraction-Precipitation Technology (Hybrid SPE-PPT) technique.

Chromatographic Analysis:

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Principle: This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection of low concentrations of the analyte.

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_herring Herring Sample Preparation cluster_seal Seal Fluid Sample Preparation H1 Homogenize Whole Herring H2 Extraction of 4-t-OP H1->H2 H3 Sample Clean-up H2->H3 Analysis HPLC-FL Analysis H3->Analysis S1 Blood/Milk Sample S2 Liquid-Liquid Extraction S1->S2 S3 Sample Clean-up S2->S3 S3->Analysis

Caption: HPLC-FL method workflow for herring and seal fluids.

GCMS_Workflow cluster_prep Sample Preparation P1 Blood Sample (200 µL) + Internal Standard P2 Extraction with Methyl tert-butyl ether P1->P2 P3 Evaporation to Dryness P2->P3 P4 Derivatization with Acetic Anhydride P3->P4 Analysis GC-MS Analysis P4->Analysis LCMSMS_Workflow cluster_prep Sample Preparation P1 Blood Serum Sample P2 Hybrid SPE-PPT (Extraction & Purification) P1->P2 Analysis LC-MS/MS Analysis P2->Analysis

References

Assessing the Synergistic Effects of 4-Octylphenol and 4-Nonylphenol Mixtures: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the combined toxicological impact of environmental contaminants is paramount. This guide provides a comparative analysis of the synergistic effects of 4-Octylphenol (4-OP) and 4-Nonylphenol (B119669) (4-NP), two prevalent endocrine-disrupting chemicals. By summarizing key experimental data and detailing methodologies, this document aims to facilitate further research into the complex interactions of these compounds.

Comparative Analysis of Cytotoxicity

The combined cytotoxic effects of this compound (4-OP) and 4-Nonylphenol (4-NP) mixtures have been observed to be cell-type dependent, with evidence suggesting synergistic activity in specific human cell lines. A study investigating the impact of these alkylphenols on various cell lines provides critical data for comparison. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined for each compound individually and for their mixture.

Cell LineThis compound (IC50 in µM)4-Nonylphenol (IC50 in µM)4-OP + 4-NP Mixture (IC50 in µM)Observed Effect
HepG2 (Liver)45.3 ± 2.548.1 ± 3.146.5 ± 2.8Additive
Caco-2 (Intestinal)55.2 ± 3.851.7 ± 4.242.1 ± 3.5Synergistic
MRC5 (Lung)62.1 ± 4.568.3 ± 5.148.9 ± 4.0Synergistic
HaCat (Skin)38.5 ± 2.950.2 ± 3.744.3 ± 3.2Less than additive

Table 1: Comparative IC50 values of this compound, 4-Nonylphenol, and their mixture across different human cell lines.

Endocrine-Disrupting Activities

Both 4-OP and 4-NP are well-documented endocrine disruptors, primarily through their interaction with estrogen and androgen receptors. While comprehensive data on the synergistic effects of their mixtures on these pathways are still emerging, individual activities provide a baseline for understanding their potential combined impact.

One study investigating a mixture of six estrogenic compounds, including 4-OP and 4-NP, found that the overall effect was antagonistic, suggesting complex interactions when multiple endocrine disruptors are present[1][2][3]. However, specific quantitative data for a binary mixture of 4-OP and 4-NP on estrogenic activity is not yet available.

In terms of anti-androgenic activity, both compounds have been shown to act as antagonists to the androgen receptor.

CompoundAnti-Androgenic Activity (IC50 in µM)
This compound97.1 ± 3.82
4-Nonylphenol20.2 ± 0.90

Table 2: Anti-androgenic activity of this compound and 4-Nonylphenol.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of 4-OP, 4-NP, and their mixtures on cell viability.

  • Cell Culture: Human cell lines (e.g., HepG2, Caco-2, MRC5, HaCat) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: Cells are treated with various concentrations of 4-OP, 4-NP, or their combination. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After a 24-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Solubilization and Measurement: The formazan (B1609692) crystals formed are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

E-SCREEN (Estrogenicity) Assay

This assay is employed to determine the estrogenic activity of the test compounds by measuring the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

  • Cell Culture: MCF-7 cells are maintained in a culture medium. Before the assay, they are transferred to a hormone-free medium to deplete endogenous estrogens.

  • Cell Seeding: Cells are seeded in 24-well plates in the hormone-free medium.

  • Compound Exposure: After cell attachment, the medium is replaced with experimental medium containing a range of concentrations of the test compounds (4-OP, 4-NP, or their mixture). 17β-estradiol is used as a positive control, and a solvent control is also included.

  • Incubation: The cells are incubated for a period of 6 days to allow for cell proliferation.

  • Cell Number Determination: The assay is terminated by fixing and staining the cells. The cell number is then determined by measuring the absorbance of the stained cells after elution of the dye.

  • Data Analysis: The proliferative effect is calculated relative to the positive control (17β-estradiol) to determine the estrogenic potency of the test compounds.

Signaling Pathway Interactions

Estrogen Receptor Signaling Pathway

4-OP and 4-NP are known xenoestrogens that can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens. This can lead to the activation of downstream signaling pathways, ultimately affecting gene expression and cellular processes like proliferation. The synergistic or antagonistic interaction of their mixture on this pathway is a critical area of research.

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-OP_4-NP This compound & 4-Nonylphenol Mixture ER Estrogen Receptor (ERα/ERβ) 4-OP_4-NP->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Estrogen Receptor Signaling Pathway Activation
Androgen Receptor Signaling Pathway

In addition to their estrogenic effects, 4-OP and 4-NP can act as antagonists to the androgen receptor (AR). This can disrupt the normal function of androgens, which are crucial for male reproductive development and other physiological processes. The combined anti-androgenic effect of the mixture is an important consideration for its overall endocrine-disrupting potential.

Androgen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-OP_4-NP This compound & 4-Nonylphenol Mixture AR Androgen Receptor (AR) 4-OP_4-NP->AR Antagonistic Binding Androgen Androgen Androgen->AR Binding ARE Androgen Response Element (ARE) AR->ARE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Inhibition

Androgen Receptor Signaling Pathway Antagonism
Nitric Oxide Signaling Pathway

Recent studies have indicated that 4-OP and 4-NP can individually modulate the nitric oxide (NO) signaling pathway in liver cells (HepG2). These compounds have been shown to affect the expression and phosphorylation of endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), enzymes critical for NO production. The impact of their mixture on this pathway could have significant implications for cellular stress and inflammation.

NO_Signaling cluster_eNOS eNOS Pathway cluster_iNOS iNOS Pathway 4-OP_4-NP This compound & 4-Nonylphenol Mixture eNOS_exp eNOS Expression 4-OP_4-NP->eNOS_exp Modulates eNOS_phos eNOS Phosphorylation 4-OP_4-NP->eNOS_phos Modulates iNOS_exp iNOS Expression 4-OP_4-NP->iNOS_exp Modulates NO_prod_e NO Production (Physiological) eNOS_exp->NO_prod_e eNOS_phos->NO_prod_e NO_prod_i NO Production (Pathological) iNOS_exp->NO_prod_i

References

A Comparative Guide: LC-MS/MS vs. GC-MS for the Analysis of 4-Octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Octylphenol, an endocrine-disrupting compound of significant environmental and health concern, is crucial in a multitude of research and development applications. The two most powerful and widely adopted analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs.

At a Glance: Key Performance Metrics

The selection of an analytical technique is often dictated by its performance characteristics. Below is a summary of quantitative data for the analysis of this compound using LC-MS/MS and GC-MS across various matrices.

Performance MetricLC-MS/MSGC-MSMatrix
Limit of Detection (LOD) 0.0006 mg/L[1][2]0.002 µg/LRiver Water[1][2]
1.3 ng/mL2 ng/gHuman Serum / Biological Tissue[3]
Limit of Quantification (LOQ) 0.0020 mg/L[1][2]-River Water[1][2]
2 µg/L-Urine[4]
**Linearity (R²) **>0.998[1][2]>0.998Vegetable Oil[5]
Recovery 41.0 - 114%[1][2]95.8 - 96.4%Biological Samples[3]
Precision (RSD%) < 2%[1][2]< 12%Vegetable Oil[5]

Experimental Workflows: A Visual Representation

The analytical workflows for LC-MS/MS and GC-MS, while both culminating in mass spectrometric detection, have distinct differences, primarily in the sample preparation and separation stages.

LC-MS_MS_vs_GC-MS_Workflow cluster_lcmsms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_sample Sample Collection lc_prep Sample Preparation (e.g., SPE) lc_sample->lc_prep Extraction lc_analysis LC Separation lc_prep->lc_analysis Injection lc_ms MS/MS Detection lc_analysis->lc_ms Ionization (ESI) lc_data Data Analysis lc_ms->lc_data Quantification gc_sample Sample Collection gc_prep Sample Preparation (e.g., LLE) gc_sample->gc_prep Extraction gc_deriv Derivatization gc_prep->gc_deriv gc_analysis GC Separation gc_deriv->gc_analysis Injection gc_ms MS Detection gc_analysis->gc_ms Ionization (EI) gc_data Data Analysis gc_ms->gc_data Quantification

Figure 1. Generalized experimental workflows for LC-MS/MS and GC-MS analysis.

Methodological Deep Dive: Experimental Protocols

LC-MS/MS Protocol for this compound in Water

This protocol is a composite of methodologies reported for the analysis of this compound in aqueous matrices.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: Acidify the water sample (e.g., 200 mL) to a pH ≤ 2.

  • SPE Cartridge: Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).

  • Conditioning: Condition the cartridge sequentially with methanol (B129727) and deionized water.

  • Sample Loading: Pass the acidified water sample through the conditioned cartridge.

  • Washing: Wash the cartridge with a methanol/water solution to remove interferences.

  • Elution: Elute the retained this compound with a mixture of methanol and acetone (B3395972) (1:1, v/v).

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and deionized water is commonly employed.

  • Flow Rate: A flow rate of around 0.5 mL/min is often utilized.

  • Injection Volume: Typically 10-20 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

GC-MS Protocol for this compound in Biological Samples

This protocol is based on established methods for the determination of this compound in biological matrices.[3] A critical step for the GC-MS analysis of this compound is derivatization to increase its volatility.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Extraction: Extract the homogenized biological sample with a suitable organic solvent like acetonitrile.

  • Lipid Removal: Partition the extract with hexane (B92381) to remove lipids.

  • Clean-up: Further clean up the extract using a Florisil PR column.

2. Derivatization (Silylation)

  • Reagent: A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate the cleaned extract to dryness.

    • Add the derivatization reagent (e.g., BSTFA) and a suitable solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to ensure complete reaction, forming the volatile trimethylsilyl (B98337) (TMS) ether of this compound.

3. Gas Chromatography (GC)

  • Column: A non-polar capillary column, such as a DB-5MS, is typically used.

  • Injector: Operate in splitless mode for trace analysis.

  • Oven Program: A temperature gradient is programmed to ensure good chromatographic separation.

4. Mass Spectrometry (MS)

  • Ionization Mode: Electron Ionization (EI) is the standard ionization technique.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

Logical Comparison: Choosing the Right Tool for the Job

The decision between LC-MS/MS and GC-MS depends on several factors, including the nature of the sample matrix, the required sensitivity, and throughput considerations.

LC-MS_MS_vs_GC-MS_Comparison cluster_lcmsms LC-MS/MS cluster_gcms GC-MS lc_adv Advantages No derivatization required No derivatization required Suitable for polar and thermally labile compounds Suitable for polar and thermally labile compounds High sensitivity and selectivity High sensitivity and selectivity lc_disadv Disadvantages Potential for matrix effects Potential for matrix effects Higher operational complexity Higher operational complexity gc_adv Advantages High chromatographic resolution High chromatographic resolution Robust and well-established Robust and well-established Lower susceptibility to matrix effects Lower susceptibility to matrix effects gc_disadv Disadvantages Derivatization often necessary for polar compounds Derivatization often necessary for polar compounds Not suitable for thermally labile compounds Not suitable for thermally labile compounds This compound Analysis This compound Analysis This compound Analysis->lc_adv Consider LC-MS/MS for aqueous samples and high throughput This compound Analysis->gc_adv Consider GC-MS for complex matrices and high resolution

Figure 2. A logical comparison of LC-MS/MS and GC-MS for this compound analysis.

Concluding Remarks

Both LC-MS/MS and GC-MS are highly capable techniques for the sensitive and selective determination of this compound.

  • LC-MS/MS offers the significant advantage of analyzing this compound directly, without the need for derivatization. This simplifies sample preparation, reduces the potential for analytical errors, and increases sample throughput. It is particularly well-suited for the analysis of aqueous samples.

  • GC-MS , on the other hand, is a robust and highly established technique. While requiring a derivatization step for polar analytes like this compound, it can provide excellent chromatographic resolution and may be less susceptible to matrix effects in certain complex samples.

Ultimately, the choice between LC-MS/MS and GC-MS for this compound analysis will depend on the specific requirements of the study, including the sample matrix, desired limits of detection, available instrumentation, and throughput needs. For many applications, particularly in environmental and biological monitoring where high sample numbers are common, the simplified workflow of LC-MS/MS may be preferable. However, for complex matrices where high chromatographic separation is paramount, GC-MS remains a powerful and reliable option. In some cases, the performance of the two techniques may not be significantly different, and the choice may come down to laboratory preference and expertise.

References

evaluating the performance of different HPLC columns for alkylphenol separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of alkylphenols are crucial due to their prevalence as environmental contaminants and potential endocrine disruptors. The choice of a High-Performance Liquid Chromatography (HPLC) column is a critical factor in achieving optimal separation. This guide provides an objective comparison of different HPLC column technologies for the analysis of common alkylphenols, supported by experimental data to inform your selection process.

The performance of an HPLC column is primarily determined by its stationary phase chemistry and particle technology. For alkylphenol analysis, reversed-phase chromatography is the most common approach, utilizing non-polar stationary phases to retain and separate these moderately non-polar compounds. This guide focuses on the comparative performance of three popular reversed-phase stationary phases: C18 (Octadecylsilane), Phenyl-Hexyl, and Biphenyl, and also evaluates the impact of particle technology (superficially porous vs. fully porous particles).

Key Performance Parameters

The evaluation of HPLC columns for alkylphenol separation is based on several key performance metrics:

  • Resolution (Rs): A measure of the degree of separation between two adjacent peaks. Higher resolution values indicate better separation.

  • Retention Time (tR): The time it takes for an analyte to travel from the injector to the detector.

  • Peak Asymmetry (As): A measure of the deviation of a chromatographic peak from a symmetrical Gaussian shape. An ideal asymmetry factor is 1.0.

  • Efficiency (N): Measured in theoretical plates, it reflects the column's ability to produce narrow peaks.

Comparison of Stationary Phase Chemistries

The choice of stationary phase chemistry significantly influences the selectivity of the separation, which is the ability to differentiate between analytes.

  • C18 (ODS): The most widely used reversed-phase material, offering strong hydrophobic retention. It is a good starting point for method development for a wide range of compounds, including alkylphenols.

  • Phenyl-Hexyl: This phase has a phenyl ring attached to the silica (B1680970) surface via a hexyl linker. It provides alternative selectivity to C18 phases, particularly for aromatic compounds, due to π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the alkylphenols.[1][2] The hexyl linker also contributes to hydrophobic interactions.

  • Biphenyl: This stationary phase offers enhanced π-π interactions compared to Phenyl-Hexyl due to the presence of two phenyl rings.[1] This can lead to increased retention and unique selectivity for aromatic and unsaturated compounds.

Performance Data: A Comparative Overview

The following tables summarize the performance of different HPLC columns for the separation of a standard mixture of alkylphenols, including 4-n-octylphenol, 4-n-nonylphenol, and bisphenol A.

Table 1: Separation of Alkylphenols on a C18 Column
AnalyteRetention Time (min)
4-tert-Octylphenol4.59
4-n-Octylphenol5.63
4-n-Nonylphenol6.64

Source: Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk

Table 2: Comparison of Superficially Porous C8 and Fully Porous C8 Columns for Bisphenol A
Column TypeAnalyteResolution (Rs)Peak Width (min)Signal-to-Noise (S/N)
Thermo Scientific™ Accucore™ XL C8 (4 µm, solid core) Bisphenol A / Diuron5.410.18105
Fully Porous C8 (5 µm) Bisphenol A / Diuron4.120.2832

Source: Analysis of Endocrine Disruptors Using an Accucore XL C8 4 µm HPLC Column.[3] This data highlights a 31% improvement in resolution and a 226% increase in signal-to-noise on average when using a superficially porous particle column.[3]

Table 3: Separation of Bisphenol Compounds on a Superficially Porous Phenyl Column
AnalyteRetention Time (min)
Bisphenol S~2.5
Bisphenol F~4.2
Bisphenol A~5.0

Source: Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further evaluation.

Protocol 1: Separation of Alkylphenols on a C18 Column
  • Column: ODS Hypersil C18

  • Mobile Phase: Acetonitrile (B52724)/Water (90/10, v/v) with 0.01% acetic acid (pH 4.02)

  • Flow Rate: Not specified

  • Temperature: Not specified

  • Detection: Diode Array Detector (DAD)

Protocol 2: Comparison of Superficially Porous and Fully Porous C8 Columns
  • Columns:

    • Thermo Scientific™ Accucore™ XL C8, 4 µm, 150 x 4.6 mm

    • Fully porous C8, 5 µm, 150 x 4.6 mm

  • Mobile Phase: Gradient elution with water and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 245 nm

  • Analytes: Desethyl atrazine, simazine, atrazine, diuron, and bisphenol A (50 µg/mL each)[3]

Protocol 3: Separation of Bisphenol Compounds on a Phenyl Column
  • Column: Waters™ CORTECS™ UPLC Phenyl, 1.6 µm, 2.1 x 100 mm

  • Mobile Phase: Gradient with water (0.1% formic acid) and acetonitrile (0.1% formic acid)

  • Flow Rate: 0.4 mL/min

  • Temperature: 30 °C

  • Detection: UV at 230 nm

  • Analytes: A mixture of eleven bisphenol compounds

Logical Workflow for HPLC Column Evaluation

The process of selecting and evaluating an HPLC column for a specific application follows a logical progression. The following diagram illustrates a typical workflow for evaluating HPLC column performance for alkylphenol separation.

HPLC_Column_Evaluation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Evaluation cluster_selection Selection A Define Alkylphenol Analytes of Interest B Select Candidate HPLC Columns (C18, Phenyl-Hexyl, Biphenyl) A->B C Prepare Standard Solutions B->C D Develop Initial HPLC Method (Mobile Phase, Gradient, etc.) C->D E Perform Separations on Each Column D->E F Collect Chromatographic Data (Retention Time, Peak Area, Peak Width) E->F G Calculate Performance Metrics (Resolution, Asymmetry, Efficiency) F->G H Compare Column Performance G->H I Select Optimal Column for Application H->I

Caption: Experimental workflow for evaluating HPLC column performance.

Conclusion and Recommendations

The selection of an optimal HPLC column for alkylphenol separation depends on the specific analytical goals.

  • For general-purpose screening and robust method development, a high-quality C18 column remains a reliable first choice. It provides good retention and separation for a range of alkylphenols.

  • When enhanced selectivity for aromatic compounds is required, or when co-elution is observed on a C18 column, Phenyl-Hexyl and Biphenyl phases are excellent alternatives. The Biphenyl phase, with its extended π-system, can offer unique selectivity for closely related aromatic isomers.[1]

  • For improved efficiency, resolution, and sensitivity, especially at higher flow rates, columns packed with superficially porous particles are highly recommended. [3] The data clearly demonstrates their advantage over traditional fully porous particle columns for the analysis of endocrine disruptors like bisphenol A.[3]

Ultimately, the ideal column choice will be a balance of selectivity, efficiency, analysis time, and cost. It is recommended to screen a few columns with different stationary phase chemistries to identify the most suitable one for your specific alkylphenol mixture and analytical needs.

References

Navigating the Risks: A Comparative Guide to 4-tert-Octylphenol Exposure and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the human health risks associated with 4-tert-octylphenol (B29142) (4-t-OP) exposure reveals a complex toxicological profile, particularly concerning its endocrine-disrupting properties and potential effects on reproductive and developmental health. This guide provides a comparative overview of 4-t-OP's risk assessment, juxtaposed with available data on its alternatives, to inform researchers, scientists, and drug development professionals.

4-tert-Octylphenol, a persistent environmental contaminant, is utilized in the manufacturing of phenolic resins, printing inks, and surfactants.[1] Its widespread use has led to concerns about human exposure and subsequent health implications. Recent studies have focused on establishing reference doses (RfDs) and understanding the mechanisms underlying its toxicity.[2][3]

Quantitative Toxicological Data: A Comparative Overview

The following tables summarize key quantitative data from toxicological studies on 4-tert-octylphenol and its common alternatives, nonylphenol and 4-tert-butylphenol (B1678320). This data is crucial for understanding the relative risks associated with these compounds.

Table 1: Reference Doses (RfD) for 4-tert-Octylphenol in Humans

Toxicological EndpointReference Dose (mg/kg/day)Source
Kidney Toxicity100.45[2]
Testis Toxicity38.65[2]
Liver Toxicity24.59[2]
Systemic Toxicity (Male)0.16[3]
Reproductive Toxicity (Male)1.12[3]

Table 2: Comparative Toxicity Data for Alkylphenols

CompoundNOAEL (mg/kg/day)LOAEL (mg/kg/day)Critical Effect(s)SpeciesStudy DurationSource
4-tert-Octylphenol 22-Decreased pup body weight, increased time to preputial separationRat2-generation[4]
4-tert-Octylphenol -125-450Reductions in body weight gain, changes in liver and kidney organ weightsRat28-60 days[5]
Nonylphenol --Corrosive to skinAnimal data-[5]
4-tert-Butylphenol --10- to 100-fold lower sensitivity compared to nonylphenol--[6]

Experimental Protocols: Unveiling the Methodology

The toxicological data presented above are derived from rigorous experimental studies. Understanding the methodologies employed is critical for interpreting the results.

Two-Generation Reproductive Toxicity Study (based on Tyl et al., 1999 as cited in MDH, 2023)

  • Objective: To assess the potential reproductive and developmental effects of 4-t-OP over two generations.

  • Test Species: Sprague-Dawley rats.

  • Administration: 4-t-OP was administered through the diet at various concentrations.

  • Parameters Monitored:

    • Parental Generation (F0): Body weight, food consumption, clinical signs, reproductive performance (mating, fertility, gestation length), and organ weights.

    • Offspring (F1 and F2): Viability, growth, development (e.g., time to preputial separation), and reproductive capability of the F1 generation.

  • Endpoint Determination: The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose at which no statistically or biologically significant adverse effects were observed in comparison to the control group. The Lowest-Observed-Adverse-Effect Level (LOAEL) is the lowest dose at which an adverse effect is observed.[7]

Physiologically Based Toxicokinetic (PBTK) Modeling for RfD Derivation (based on Lee et al., 2024 & 2025)

  • Objective: To develop a PBTK model to simulate the absorption, distribution, metabolism, and excretion of 4-t-OP in rats and extrapolate these findings to humans to derive reference doses.[2][3]

  • Methodology:

    • Model Development (Rat): A PBTK model for 4-t-OP was established and validated using experimental toxicokinetic data from male rats.

    • Interspecies Extrapolation: The validated rat PBTK model was scaled to a human model.

    • Reverse Dosimetry: Previously reported NOAELs from rat studies were used with the human PBTK model to estimate the human equivalent doses, which then served as the basis for calculating the reference doses for different toxicological endpoints.[3]

    • Risk Assessment: Biomonitoring data from various populations were integrated into the human PBTK model to estimate external exposure levels and calculate the margin of safety.[2][3]

Visualizing the Impact: Signaling Pathways and Risk Assessment Frameworks

Diagrams are essential tools for visualizing complex biological processes and assessment frameworks.

G cluster_0 4-tert-Octylphenol (4-t-OP) Exposure cluster_1 Cellular Effects cluster_2 Organismal Outcomes 4-t-OP 4-t-OP ER Estrogen Receptor (ER) Binding 4-t-OP->ER Mimics Estrogen Ca_transport Altered Calcium Transport Gene Expression 4-t-OP->Ca_transport Neurogenesis Disrupted Neurogenesis 4-t-OP->Neurogenesis Reduces Proliferation Apoptosis Induction of Apoptosis 4-t-OP->Apoptosis Implantation_Failure Embryo Implantation Failure ER->Implantation_Failure Reproductive_Toxicity Reproductive System Damage ER->Reproductive_Toxicity Ca_transport->Implantation_Failure Neurobehavioral_Deficits Cognitive and Behavioral Deficits Neurogenesis->Neurobehavioral_Deficits Developmental_Toxicity Developmental Abnormalities Apoptosis->Developmental_Toxicity

Figure 1. Signaling pathways affected by 4-tert-octylphenol.

As an endocrine disruptor, 4-t-OP can interfere with hormonal signaling, primarily by binding to estrogen receptors.[8][9] This interaction can lead to a cascade of adverse effects, including impaired embryo implantation, reproductive toxicity, and disruption of brain development.[10][11] Studies have shown that perinatal exposure to 4-t-OP can disrupt neurogenesis and lead to abnormal cognitive and social behaviors in offspring.[10] Furthermore, 4-t-OP has been found to alter the expression of genes involved in calcium transport, which is critical for successful embryo implantation.[11]

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Dose-Response Assessment cluster_2 Phase 3: Exposure Assessment cluster_3 Phase 4: Risk Characterization A Literature Review (In vivo, In vitro, Epidemiological studies) B Identify Critical Endpoints A->B C Determine NOAEL/LOAEL B->C G Derive Reference Dose (RfD) C->G Apply Uncertainty Factors D Develop PBTK Models D->G Reverse Dosimetry E Biomonitoring Data (Urine, Blood) F Estimate External Exposure E->F PBTK Model Input H Calculate Margin of Safety (MoS) F->H G->H I Risk Management Decisions H->I

Figure 2. Experimental workflow for human health risk assessment.

The human health risk assessment of chemicals like 4-t-OP follows a structured, multi-phase process. It begins with hazard identification through a comprehensive review of existing toxicological and epidemiological data. This is followed by a dose-response assessment to determine safe exposure levels, often involving the identification of a NOAEL or the use of sophisticated modeling techniques like PBTK.[7][12] Exposure assessment quantifies human contact with the chemical, and finally, risk characterization integrates all this information to estimate the likelihood of adverse health effects in the population and inform regulatory decisions.

G Risk Human Health Risk Hazard Hazard (Intrinsic Toxicity) Risk->Hazard Exposure Exposure (Contact with Substance) Risk->Exposure Dose_Response Dose-Response Relationship Hazard->Dose_Response Exposure_Pathways Exposure Pathways Exposure->Exposure_Pathways Toxicological_Data Toxicological Data (NOAEL, RfD) Dose_Response->Toxicological_Data Biomonitoring Biomonitoring Data Exposure_Pathways->Biomonitoring Environmental_Concentrations Environmental Concentrations Exposure_Pathways->Environmental_Concentrations

Figure 3. Logical relationships in chemical risk assessment.

The fundamental principle of risk assessment is that risk is a function of both hazard and exposure. A substance may be highly hazardous, but if there is no exposure, there is no risk. Conversely, even a substance with low hazard can pose a significant risk if exposure is high. Understanding the dose-response relationship is key to characterizing the hazard, while identifying exposure pathways is crucial for quantifying exposure.

Conclusion and Future Directions

The human health risk assessment of 4-tert-octylphenol indicates potential risks, particularly to the reproductive and nervous systems, due to its endocrine-disrupting activity. The establishment of reference doses provides a critical benchmark for risk management. While data on alternatives like nonylphenol and 4-tert-butylphenol is less comprehensive, initial comparisons suggest varying toxicity profiles that warrant further investigation.[6] Future research should focus on generating more robust comparative toxicity data for alternatives to facilitate informed substitution decisions. Additionally, a deeper understanding of the signaling pathways disrupted by 4-t-OP and other alkylphenols will be crucial for developing more targeted and predictive risk assessment strategies.

References

comparing in-vitro and in-vivo estrogenic responses to 4-tert-octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the estrogenic responses to 4-tert-octylphenol (B29142) (4-t-OP) reveals significant differences and some similarities between in-vitro and in-vivo model systems. This guide provides a comprehensive overview of the estrogenic activity of 4-t-OP, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to aid researchers, scientists, and drug development professionals in understanding its endocrine-disrupting effects.

Quantitative Comparison of In-Vitro and In-Vivo Estrogenic Responses

The estrogenic potency of 4-tert-octylphenol has been evaluated using a variety of assays, both in cultured cells (in-vitro) and in whole organisms (in-vivo). The following tables summarize the key quantitative findings from these studies.

Table 1: In-Vitro Estrogenic Activity of 4-tert-Octylphenol

Assay TypeModel SystemEndpointEffective Concentration/Binding AffinityReference Compound
Receptor Binding Rat Uterine Estrogen ReceptorCompetitive Binding (Ki)0.7 µM17β-Estradiol (Ki = 0.4 nM)
Human Estrogen ReceptorCompetitive Binding (Ki)0.05 - 65 µM[1][2]Ethynyl (B1212043) Estradiol (B170435) (Ki = 0.4 nM)[1][2]
Cell Proliferation Human Breast Cancer Cells (MCF-7)E-Screen AssayDetectable at 1 µM[3][4]17β-Estradiol (1 nM)[3][4]
Human Breast Cancer Cells (MCF-7)Proliferation InductionMaximum at 10⁻⁶ M[5]17β-Estradiol
Reporter Gene Assay Yeast (hER)ERα Agonist ActivityYes-
Gene Expression Carp Monocytes/MacrophagesDown-regulation of il-12p35, ifn-γ2, cxcb210 µM[6]-
Cytotoxicity Human Cell Lines (HepG2, Caco-2, etc.)Reduced Cell Viability (IC50)Varies by cell line-

Table 2: In-Vivo Estrogenic Activity of 4-tert-Octylphenol

Assay TypeAnimal ModelEndpointEffective DoseRoute of Administration
Uterotrophic Assay Prepubertal RatsIncreased Uterine Weight50 - 200 mg/kg/day[1][2][7]Oral
Ovariectomized RatsIncreased Uterine Weight100 - 200 mg/kg/day[7]Oral
Vaginal Opening Prepubertal RatsAdvancement of Vaginal Opening200 mg/kg[1][7]Oral
Estrous Cycle Adult RatsReduced Number of Cycles200 mg/kg[7][8]Oral
Vitellogenin Induction Rainbow TroutIncreased Plasma VitellogeninED50 = 35 mg/kg/2 daysOral
Chinese MinnowVTG Synthesis Induction10⁻⁴ M (in vitro hepatocytes)[9]-
Zebrafish EmbryosIncreased ERα and ERβ2 Expression0.5 - 1 mMImmersion
Gene Expression African Clawed Frog TadpolesAltered Foxl2 and SF-1 mRNA10⁻⁹ M to 10⁻⁷ M[10]Immersion

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In-Vitro Assays

1. Competitive Estrogen Receptor Binding Assay

This assay is designed to measure the ability of a test chemical to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor (ER).

  • Preparation of ER: Estrogen receptors are typically obtained from the uterine cytosol of ovariectomized rats or from recombinant sources.

  • Incubation: A constant amount of ER and radiolabeled estradiol is incubated with varying concentrations of the test compound (4-tert-octylphenol).

  • Separation: After incubation, bound and unbound radioligand are separated using methods like dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The equilibrium dissociation constant for the inhibition of receptor binding (Ki) is then calculated from the IC50 value, providing a measure of the binding affinity of the test compound for the ER.[1][2][7]

2. MCF-7 Cell Proliferation (E-Screen) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Culture: MCF-7 cells are maintained in a culture medium. For the assay, they are transferred to a medium free of estrogenic compounds (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) to establish a baseline proliferation rate.

  • Treatment: The cells are then exposed to various concentrations of the test substance (4-tert-octylphenol) and a positive control (e.g., 17β-estradiol).

  • Incubation: The cells are incubated for a set period, typically 6 days, to allow for cell proliferation.

  • Quantification of Proliferation: Cell proliferation can be measured using various methods, such as:

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

    • DNA Synthesis Measurement: By measuring the incorporation of markers like [³H]thymidine or 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

    • Metabolic Assays: Using reagents like MTT or AlamarBlue, which measure the metabolic activity of viable cells.

  • Data Analysis: The proliferative effect of the test compound is compared to that of the positive control to determine its relative estrogenic potency.

In-Vivo Assays

1. Rodent Uterotrophic Assay

The uterotrophic assay is a well-established in-vivo screening test for estrogenic activity, which measures the increase in uterine weight in female rodents.[1][2][7]

  • Animal Model: Immature or ovariectomized adult female rats are commonly used. Ovariectomy removes the endogenous source of estrogens.

  • Dosing: The test chemical (4-tert-octylphenol) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A positive control group (e.g., treated with ethynyl estradiol) and a vehicle control group are included.

  • Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet weight). The uterine weight may also be measured after drying (blotted weight).

  • Data Analysis: A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates an estrogenic effect.

2. Vitellogenin (VTG) Induction Assay in Fish

Vitellogenin is an egg-yolk precursor protein synthesized in the liver of female oviparous vertebrates in response to estrogens. Its presence in males or immature females is a specific biomarker for exposure to estrogenic substances.

  • Animal Model: Various fish species, such as rainbow trout, zebrafish, or Chinese minnow, are used.[9]

  • Exposure: The fish are exposed to the test compound (4-tert-octylphenol) through various routes, including dietary intake, intraperitoneal injection, or static water exposure.

  • Sample Collection: After a specific exposure period, blood plasma and liver samples are collected.

  • VTG Quantification:

    • Protein Level: VTG protein in the plasma is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA).[9]

    • mRNA Level: VTG mRNA expression in the liver is measured using techniques like reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR).

  • Data Analysis: A significant increase in plasma VTG protein or hepatic VTG mRNA levels in the exposed group compared to the control group indicates an estrogenic response.

Signaling Pathways and Experimental Workflows

The estrogenic effects of 4-tert-octylphenol are primarily mediated through its interaction with estrogen receptors. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for assessing estrogenicity.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OP 4-tert-Octylphenol ER Estrogen Receptor (ERα / ERβ) OP->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Transcription ERE->Transcription Initiation Coactivators Coactivators Coactivators->Transcription Recruitment mRNA mRNA Transcription->mRNA Proteins Estrogen-Responsive Proteins (e.g., Vitellogenin, Proliferation Factors) mRNA->Proteins Translation Biological_Response Biological Response (e.g., Uterine Growth, Cell Proliferation) Proteins->Biological_Response Leads to

Caption: Classical estrogen receptor signaling pathway activated by 4-tert-octylphenol.

Experimental_Workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment Receptor_Binding Receptor Binding Assay Cell_Proliferation MCF-7 Proliferation Reporter_Gene Reporter Gene Assay Gene_Expression_vitro Gene Expression Analysis Data_Analysis Comparative Data Analysis (Potency, Efficacy) Gene_Expression_vitro->Data_Analysis Uterotrophic Uterotrophic Assay Vitellogenin Vitellogenin Induction Vaginal_Opening Vaginal Opening Assay Gene_Expression_vivo Gene Expression Analysis Gene_Expression_vivo->Data_Analysis Test_Compound 4-tert-Octylphenol Test_Compound->Receptor_Binding Test_Compound->Cell_Proliferation Test_Compound->Reporter_Gene Test_Compound->Gene_Expression_vitro Test_Compound->Uterotrophic Test_Compound->Vitellogenin Test_Compound->Vaginal_Opening Test_Compound->Gene_Expression_vivo

Caption: General experimental workflow for comparing in-vitro and in-vivo estrogenicity.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of 4-Octylphenol. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental protection. This compound is recognized for its potential as an endocrine disruptor and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, it must not be disposed of through standard laboratory drains or as common waste.[2]

Key Physical and Toxicological Data

The following table summarizes key quantitative data for this compound, crucial for understanding its physical behavior and toxicological profile during handling and disposal.

PropertyValueSource
Chemical Formula C₁₄H₂₂O[1]
Appearance White solid / powder / crystalline solid[5][6][7]
Water Solubility 19 mg/L (at 22°C)[8]
Melting Point 79-82°C[6][8]
Boiling Point 280-283°C[8]
Flash Point 132°C (Combustible solid)[6]
Log Octanol-Water Partition Coefficient (Log Kow) 4.12[8]
Oral LD₅₀ (Mouse) 3210 mg/kg[6][9]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Immediate Safety

Before handling this compound waste, it is imperative to wear appropriate PPE to prevent personal contact, inhalation, and exposure.[5] The substance is corrosive and can cause serious eye damage and skin irritation.[3][4][10]

  • Eye/Face Protection: Wear chemical safety glasses or goggles. A face shield may be necessary for larger quantities.[4]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or overalls.[5][6] An apron may also be used.[5]

  • Respiratory Protection: If handling the powder form and dust generation is likely, use appropriate respiratory protection.[2][4] Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

Step 2: Waste Collection and Storage

Proper segregation and containment of this compound waste are crucial to prevent environmental contamination.

  • Waste Container: Use a dedicated, suitable, and clearly labeled container for this compound waste.[5] The container must be kept tightly closed.[2]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.[2] Avoid contact with strong oxidizing agents and strong bases.[6][9]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[2][6] This area should be away from heat or ignition sources.[2]

Step 3: Accidental Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Minor Spills (Solid):

    • Remove all ignition sources from the area.[5]

    • Wearing appropriate PPE, clean up spills immediately.[5]

    • Use dry cleanup procedures; sweep up the material without creating dust.[2][5]

    • Place the spilled material into a sealed, labeled container for disposal.[2][5][6]

    • Ventilate the area and wash the spill site after the material has been collected.[6][9]

  • Major Spills:

    • Evacuate personnel from the immediate area and move upwind.[5]

    • Alert your institution's emergency responders or EHS office immediately.[5]

    • Prevent the spilled material from entering drains or waterways.[2]

Step 4: Final Disposal Procedure

Final disposal must be conducted in strict accordance with all applicable federal, state, and local regulations.[3][6] Under no circumstances should this compound be discharged into the environment.[2][4]

  • Engage a Licensed Disposal Company: The primary and mandatory step is to arrange for disposal through a licensed and approved hazardous waste disposal company.[2][4][10] Your institution's EHS office will manage this process.

  • Recommended Disposal Method: The preferred method of disposal is incineration.[2][4] This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2][4]

  • Container Disposal: Empty containers are also considered hazardous waste. They must be handled in the same manner as the product itself and should not be reused.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in Labeled, Sealed Container ppe->collect spill_check Spill Occurred? collect->spill_check spill_manage Step 3: Manage Spill (Contain, Clean, Collect) spill_check->spill_manage Yes store Store Waste Container in Designated Hazardous Area spill_check->store No spill_manage->store contact_ehs Step 4: Contact EHS for Disposal store->contact_ehs disposal Licensed Contractor Performs Incineration contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling 4-Octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safety of laboratory personnel is paramount when handling chemical compounds. This guide provides essential, direct guidance for the safe handling and disposal of 4-Octylphenol, a substance that requires careful management due to its potential health and environmental hazards. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance.[1] It can cause severe skin burns and serious eye damage.[2] It is also considered harmful if it comes into contact with the skin or is swallowed.[1][2] Furthermore, this compound is recognized as very toxic to aquatic life, with long-lasting effects, necessitating stringent environmental controls for its disposal.[3][4]

Key Quantitative Data

For quick reference, the following table summarizes important quantitative data for this compound.

PropertyValue
Chemical Formula C₁₄H₂₂O
Molecular Weight 206.33 g/mol
Appearance White solid powder or crystals[5]
Melting Point 79 - 82 °C[3][6]
Boiling Point 175 °C @ 40 hPa[3][6]
Flash Point > 110 °C (> 230 °F)
Occupational Exposure No specific limits established; general particulate limits may apply.
Oral Toxicity (LD₅₀) 3210 mg/kg (Mouse)[5]

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all personal contact with this compound.[1] The following equipment must be worn at all times when handling the substance.

  • Eye and Face Protection : Use chemical safety goggles and a full face shield to protect against dust particles and splashes.[1][3] An eyewash station must be readily accessible in the work area.[7]

  • Skin and Body Protection : Wear a lab coat or overalls and a PVC apron to protect against skin contact.[1] All contaminated clothing, including footwear, must be removed immediately.[1]

  • Respiratory Protection : If handling the substance as a powder where dust may be generated, use a NIOSH (US) or CEN (EU) approved particulate filter respirator.[6][8] Engineering controls, such as local exhaust ventilation, are the primary method for controlling exposure.[1]

Procedural Guidance for Handling

Safe handling practices are essential to minimize exposure risk. The following step-by-step procedures should be followed.

  • Preparation :

    • Ensure the work area is equipped with adequate ventilation, such as a chemical fume hood or local exhaust ventilation, especially when handling powders.[1][3]

    • Verify that a safety shower and eyewash station are unobstructed and operational.[7]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Keep all non-essential personnel clear of the handling area.[1]

  • Handling the Chemical :

    • Avoid all personal contact, including inhalation of dust.[1]

    • Avoid the formation of dust and aerosols.[3]

    • When weighing or transferring the solid, do so in a manner that minimizes dust generation.

    • Keep the container tightly sealed when not in use.[1]

    • Do not eat, drink, or smoke in the area where this compound is handled.[9]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

    • Skin Contact : Immediately flush the affected area with large amounts of water. Remove all contaminated clothing and footwear. Seek immediate medical attention.[1][2]

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][5]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent environmental contamination and ensure safety.

Storage Protocol

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated place.[3][9]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

  • The suggested chemical storage pattern is with other phenols and cresols.[2][5]

Waste Disposal Protocol

All waste must be handled as hazardous and in accordance with all federal, state, and local regulations.[1][5]

  • Containment :

    • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels, disposable lab coats) in a suitable, labeled, and sealed container.[1][2]

    • Do not dispose of this compound down the drain.[3][4]

  • Disposal Method :

    • Engage a licensed professional waste disposal service.

    • One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

    • Alternatively, Flinn Scientific suggests Disposal Method #24a, which should be reviewed in their reference manual.[5]

  • Spill Cleanup :

    • Minor Spills : Wear appropriate PPE. Use dry cleanup procedures and avoid generating dust.[1] Sweep up the material, place it in a sealed container for disposal, and wash the spill site thoroughly after pickup is complete.[2][5]

    • Major Spills : Evacuate personnel from the area and move upwind.[1] Alert emergency responders, providing them with the location and nature of the hazard.[1]

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep1 Verify Engineering Controls (Fume Hood, Ventilation) prep2 Check Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Chemical (Minimize Dust) prep3->handle1 Proceed to Handling handle2 Keep Container Sealed handle1->handle2 emergency Exposure or Spill Occurs handle1->emergency handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Work Complete handle3->emergency clean2 Segregate Hazardous Waste (Solid & Liquid) clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Dispose via Licensed Service clean3->clean4 first_aid Administer First Aid & Seek Medical Attention emergency->first_aid spill_response Follow Spill Cleanup Procedure emergency->spill_response

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Octylphenol
Reactant of Route 2
Reactant of Route 2
4-Octylphenol

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